molecular formula C14H19ClN4O2 B1675548 Lintopride CAS No. 107429-63-0

Lintopride

Cat. No.: B1675548
CAS No.: 107429-63-0
M. Wt: 310.78 g/mol
InChI Key: MJCKISCWHDATBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a 5HT-4 antagonist;  structure given in first source

Properties

IUPAC Name

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-3-19-5-4-17-13(19)8-18-14(20)9-6-10(15)11(16)7-12(9)21-2/h6-7H,3-5,8,16H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCKISCWHDATBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN=C1CNC(=O)C2=CC(=C(C=C2OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148049
Record name Lintopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107429-63-0
Record name Lintopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107429630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lintopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINTOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R0GEU722
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Lintopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride is a benzamide derivative with a targeted mechanism of action primarily centered on the serotonergic system within the gastrointestinal (GI) tract. It functions as a potent 5-hydroxytryptamine receptor 4 (5-HT4) antagonist and a moderate 5-hydroxytryptamine receptor 3 (5-HT3) antagonist. This dual antagonism modulates cholinergic pathways in the enteric nervous system, influencing gastrointestinal motility. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

Gastrointestinal motility is a complex process regulated by the enteric nervous system, which is significantly influenced by various neurotransmitters, including serotonin (5-HT). This compound has been investigated for its potential to modulate GI motility through its interaction with specific serotonin receptors. Understanding the precise mechanism of action of this compound is crucial for its potential therapeutic applications in disorders of gastrointestinal transit.

Core Mechanism of Action: Dual Antagonism of 5-HT4 and 5-HT3 Receptors

This compound's pharmacological activity is characterized by its potent and moderate antagonism of 5-HT4 and 5-HT3 receptors, respectively.[1][2][3]

Antagonism of the 5-HT4 Receptor

The 5-HT4 receptor is a Gs-protein-coupled receptor predominantly expressed on enteric neurons.[4] Activation of this receptor by serotonin initiates a signaling cascade that leads to the facilitation of acetylcholine (ACh) release from cholinergic nerve terminals.[5] This enhanced ACh release promotes smooth muscle contraction and accelerates gastrointestinal transit.

This compound, as a potent antagonist, binds to the 5-HT4 receptor without activating it, thereby blocking the binding of endogenous serotonin. This inhibitory action prevents the downstream signaling cascade, leading to a modulation of acetylcholine release.

Antagonism of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel located on enteric neurons. Activation of 5-HT3 receptors by serotonin causes rapid depolarization of the neuron, leading to the release of various neurotransmitters, including acetylcholine, which can contribute to nausea, vomiting, and visceral pain perception. This compound's moderate antagonism of 5-HT3 receptors may contribute to its overall effect on gastrointestinal function and sensation.

Signaling Pathways

The interaction of this compound with 5-HT4 and 5-HT3 receptors initiates distinct intracellular signaling events.

5-HT4 Receptor Antagonism Signaling Pathway

The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Agonist binding typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets that facilitate the release of acetylcholine from presynaptic nerve terminals.

By acting as an antagonist, this compound prevents this Gs-protein activation, thereby inhibiting the production of cAMP and subsequent PKA-mediated facilitation of acetylcholine release.

Lintopride_5HT4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Enteric Neuron) Serotonin Serotonin 5-HT4R 5-HT4 Receptor Serotonin->5-HT4R Binds & Activates This compound This compound This compound->5-HT4R Binds & Blocks Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Vesicle ACh PKA->ACh_Vesicle Facilitates Fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Lintopride_5HT3_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Enteric Neuron) Serotonin Serotonin 5-HT3R 5-HT3 Receptor (Ion Channel) Serotonin->5-HT3R Binds & Opens Channel This compound This compound This compound->5-HT3R Binds & Blocks Channel Ion_Influx Na+/Ca2+ Influx 5-HT3R->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Causes Esophageal_Manometry_Workflow Subject_Recruitment Recruit 8 Healthy Male Volunteers Randomization Randomize to Treatment Sequence (this compound doses and Placebo) Subject_Recruitment->Randomization Treatment_Period_1 Week 1: Administer First IV Dose (this compound or Placebo) Randomization->Treatment_Period_1 Manometry_1 Perform Esophageal Manometry (4-hour continuous recording, 10 wet swallows every 30 min) Treatment_Period_1->Manometry_1 Washout_1 1-Week Washout Period Manometry_1->Washout_1 Treatment_Period_2 Week 2: Administer Second IV Dose Washout_1->Treatment_Period_2 Manometry_2 Perform Esophageal Manometry Treatment_Period_2->Manometry_2 Washout_2 1-Week Washout Period Manometry_2->Washout_2 Treatment_Period_3 Week 3: Administer Third IV Dose Washout_2->Treatment_Period_3 Manometry_3 Perform Esophageal Manometry Treatment_Period_3->Manometry_3 Washout_3 1-Week Washout Period Manometry_3->Washout_3 Treatment_Period_4 Week 4: Administer Fourth IV Dose Washout_3->Treatment_Period_4 Manometry_4 Perform Esophageal Manometry Treatment_Period_4->Manometry_4 Data_Analysis Analyze Motility Data: - LOS Basal Pressure - Peristaltic Wave Parameters - LOS Relaxation Manometry_4->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Characterization of Lintopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride is a substituted benzamide with prokinetic gastrointestinal activity, primarily acting as a 5-HT4 receptor agonist.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. Due to the limited availability of a specific, publicly documented synthesis pathway, this guide proposes a plausible synthetic route based on established chemical principles for analogous compounds. Furthermore, it details the expected analytical characterization of this compound using modern spectroscopic techniques and outlines standardized, detailed experimental protocols for the evaluation of its biological activity, including receptor binding and functional assays. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of gastrointestinal prokinetic agents.

Introduction

This compound, with the IUPAC name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide, is a compound of interest for its potential therapeutic effects on gastrointestinal motility.[1] Its mechanism of action is primarily attributed to its agonistic activity at serotonin 5-HT4 receptors, which are known to play a crucial role in regulating peristalsis and other gastrointestinal functions. This guide provides a detailed technical overview of this compound, covering its synthesis, characterization, and biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide[1]
Synonyms ACEMM, Lintoprida, Lintopridum[1]
CAS Number 107429-63-0[1]
Molecular Formula C₁₄H₁₉ClN₄O₂
Molecular Weight 310.78 g/mol
Predicted Boiling Point 494.1 ± 45.0 °C
Predicted Density 1.35 ± 0.1 g/cm³
Solubility Soluble in DMSO

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned in two main stages:

  • Synthesis of the key intermediate: 4-amino-5-chloro-2-methoxybenzoic acid.

  • Amide coupling: Reaction of the benzoic acid derivative with 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole.

A generalized reaction scheme is presented below:

This compound Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Amide Coupling Starting_Material 4-amino-2-methoxybenzoic acid Chlorination Chlorination (e.g., with NCS) Starting_Material->Chlorination 1. Intermediate 4-amino-5-chloro-2-methoxybenzoic acid Chlorination->Intermediate Coupling Amide Coupling (e.g., DCC, EDC) Intermediate->Coupling Ethylenediamine N-ethylethylenediamine Cyclization Cyclization with a suitable C1 source Ethylenediamine->Cyclization 2. Amine 2-(aminomethyl)-1-ethyl- 4,5-dihydro-1H-imidazole Cyclization->Amine Amine->Coupling This compound This compound Coupling->this compound 3.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Stage 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

  • To a solution of 4-amino-2-methoxybenzoic acid in a suitable solvent (e.g., DMF or acetic acid), add an equimolar amount of a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Synthesis of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole

This intermediate can be prepared from N-ethylethylenediamine through cyclization with a suitable one-carbon source, such as a derivative of cyanogen bromide or a similar reagent, followed by reduction of the resulting amidine.

Stage 3: Amide Coupling to form this compound

  • Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add an activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • To this activated mixture, add a solution of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole in the same solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any precipitated urea by-product (if DCC is used).

  • The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound would be performed using a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 6-8 ppm region. - Methoxy group singlet around 3.8-4.0 ppm. - Signals for the ethyl group (triplet and quartet). - Methylene and methine protons of the dihydroimidazole ring. - Amine and amide protons (may be broad and exchangeable with D₂O).
¹³C NMR - Aromatic carbons in the 100-160 ppm region. - Carbonyl carbon of the amide around 165-170 ppm. - Methoxy carbon around 55-60 ppm. - Aliphatic carbons of the ethyl and dihydroimidazole moieties.
IR Spectroscopy - N-H stretching vibrations (amine and amide) in the 3200-3500 cm⁻¹ region. - C-H stretching vibrations (aromatic and aliphatic) in the 2800-3100 cm⁻¹ region. - C=O stretching vibration (amide) around 1640-1680 cm⁻¹. - C=N stretching of the dihydroimidazole ring. - C-O stretching of the methoxy group. - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (310.78 for the free base). - Characteristic fragmentation patterns corresponding to the loss of side chains and cleavage of the amide bond.

Biological Activity and Mechanism of Action

This compound is a 5-HT4 receptor agonist. The activation of 5-HT4 receptors, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in enteric neurons is thought to promote the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances gastrointestinal motility.

Lintopride_Signaling_Pathway This compound This compound 5HT4R 5-HT4 Receptor This compound->5HT4R Binds and Activates G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Promotes GI_Motility Enhanced Gastrointestinal Motility ACh_Release->GI_Motility

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

Experimental Protocols for Biological Evaluation

The following are detailed, standard protocols that can be used to assess the biological activity of this compound.

5-HT4 Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT4 receptor.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare membranes from cells expressing 5-HT4 receptors Start->Membrane_Prep Incubation Incubate membranes with radiolabeled ligand (e.g., [³H]-GR113808) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Data analysis to determine IC₅₀ and Ki values Quantification->Analysis End End Analysis->End

Caption: Workflow for a 5-HT4 receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or a stable cell line) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled 5-HT4 antagonist (e.g., [³H]-GR113808), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This functional assay measures the ability of this compound to stimulate cAMP production following 5-HT4 receptor activation.

Methodology:

  • Cell Culture: Plate cells stably expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based kits).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)

This in vivo assay assesses the prokinetic effect of this compound in animal models.

Methodology:

  • Animal Preparation: Fast mice or rats overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the start of the transit measurement.

  • Charcoal Meal Administration: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally to each animal.

  • Transit Time Measurement: After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine traveled by the charcoal front. Compare the transit in the this compound-treated group to the vehicle-treated group.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound. While a specific published synthesis protocol remains elusive, a plausible synthetic route has been proposed. The expected analytical data and detailed experimental protocols for assessing its 5-HT4 receptor agonist activity are provided to facilitate further research and development of this and related prokinetic agents. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of gastrointestinal drug discovery.

References

Biological Activity Screening of Lintopride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative biological activity data and detailed experimental protocols specifically for Lintopride are scarce. Therefore, this guide provides a comprehensive framework for the biological screening of a prokinetic benzamide with a similar proposed mechanism of action, utilizing data from closely related and well-characterized compounds as illustrative examples. The methodologies and data presented herein are intended to serve as a template for the evaluation of this compound's pharmacological profile.

Introduction

This compound is a substituted benzamide derivative with potential prokinetic properties. Structurally related to other gastrointestinal prokinetic agents, its mechanism of action is hypothesized to involve modulation of serotonin (5-HT) and dopamine receptors, key players in the regulation of gut motility. This technical guide outlines a systematic approach to screen and characterize the biological activity of this compound, focusing on its interactions with the 5-HT₄ receptor and the dopamine D₂ receptor, and its functional consequence on acetylcholine release.

Core Pharmacological Profile: Receptor Binding Affinity

A primary step in characterizing a novel compound is to determine its binding affinity for its putative molecular targets. For this compound, this involves assessing its interaction with the 5-HT₄ and dopamine D₂ receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes representative binding affinity data for prokinetic benzamides at the human 5-HT₄ and dopamine D₂ receptors. This data serves as a benchmark for interpreting the results of this compound screening.

Compound5-HT₄ Receptor (Ki, nM)Dopamine D₂ Receptor (Ki, nM)
This compound Data Not AvailableData Not Available
Cisapride (Example)14.8310
Prucalopride (Example)0.68>10,000
Metoclopramide (Example)25027

Note: The data for Cisapride, Prucalopride, and Metoclopramide are illustrative and sourced from publicly available pharmacological studies. The binding affinity of this compound would be determined using the protocols outlined below.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₄ and dopamine D₂ receptors.

Materials:

  • Cell membranes expressing the recombinant human 5-HT₄ receptor or dopamine D₂ receptor.

  • Radioligands: [³H]-GR113808 (for 5-HT₄) and [³H]-Spiperone (for D₂).

  • Non-specific binding competitors: Serotonin (for 5-HT₄) and Haloperidol (for D₂).

  • Test compound: this compound.

  • Incubation buffer, scintillation cocktail, 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the respective competitor instead of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: In Vitro Efficacy

Following the determination of binding affinity, it is crucial to assess the functional activity of this compound at its target receptors. For the 5-HT₄ receptor, this typically involves measuring its ability to stimulate adenylyl cyclase, while for the dopamine D₂ receptor, its antagonist activity is evaluated by its ability to inhibit agonist-induced responses.

Data Presentation: Functional Efficacy

This table presents example functional data for well-characterized prokinetic agents.

Compound5-HT₄ Receptor Agonism (EC₅₀, nM)Dopamine D₂ Receptor Antagonism (IC₅₀, nM)
This compound Data Not AvailableData Not Available
Cisapride (Example)1.8180
Prucalopride (Example)0.9>10,000
Metoclopramide (Example)11030

Note: This data is for illustrative purposes. The functional efficacy of this compound would be determined using the protocols described below.

Experimental Protocol: 5-HT₄ Receptor-Mediated cAMP Assay

Objective: To determine the agonist efficacy (EC₅₀) and intrinsic activity of this compound at the human 5-HT₄ receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₄ receptor.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Test compound: this compound.

  • Reference agonist: Serotonin.

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells to an appropriate density in 96-well plates.

  • Compound Treatment: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound or the reference agonist.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC₅₀ value and the maximum response (Emax) using non-linear regression. Calculate the intrinsic activity relative to the reference agonist.

Experimental Protocol: Dopamine D₂ Receptor Antagonism Assay

Objective: To determine the antagonist potency (IC₅₀) of this compound at the human dopamine D₂ receptor.

Materials:

  • Cells expressing the human dopamine D₂ receptor.

  • A functional assay to measure D₂ receptor activation (e.g., GTPγS binding assay, calcium mobilization assay, or reporter gene assay).

  • Reference agonist: Dopamine or Quinpirole.

  • Test compound: this compound.

Procedure:

  • Assay Setup: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the reference agonist (typically its EC₈₀) to all wells except the basal control.

  • Signal Detection: Measure the functional response (e.g., GTPγS binding, calcium fluorescence, or reporter gene expression) according to the specific assay protocol.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression.

Mechanism of Action: Acetylcholine Release

A key downstream effect of 5-HT₄ receptor agonism in the enteric nervous system is the enhancement of acetylcholine (ACh) release, which in turn stimulates gastrointestinal motility.

Experimental Protocol: Acetylcholine Release Assay

Objective: To evaluate the effect of this compound on acetylcholine release from enteric neurons.

Materials:

  • Isolated longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum.

  • Krebs solution.

  • Test compound: this compound.

  • 5-HT₄ antagonist (e.g., GR 113808) for mechanism confirmation.

  • Acetylcholine assay kit (e.g., colorimetric or fluorometric).

Procedure:

  • Tissue Preparation: Dissect the LMMP from the guinea pig ileum and mount the tissue in an organ bath containing Krebs solution, bubbled with 95% O₂ / 5% CO₂.

  • Compound Incubation: Add varying concentrations of this compound to the organ bath and incubate for a specified period.

  • Sample Collection: Collect samples of the bathing solution at baseline and after compound addition.

  • Acetylcholine Measurement: Measure the concentration of acetylcholine in the collected samples using a suitable assay kit.

  • Mechanism Confirmation: In a separate set of experiments, pre-incubate the tissue with a 5-HT₄ antagonist before adding this compound to confirm that the effect is receptor-mediated.

  • Data Analysis: Express the acetylcholine release as a percentage of the basal release. Plot the percentage increase in acetylcholine release against the log concentration of this compound to determine its potency and efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the biological context and the experimental design.

G cluster_5HT4 5-HT4 Receptor Signaling Lintopride_5HT4 This compound (Agonist) HTR4 5-HT4 Receptor Lintopride_5HT4->HTR4 Gs Gαs HTR4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ACh_Release ↑ Acetylcholine Release PKA->ACh_Release

5-HT₄ Receptor Agonist Signaling Pathway.

G cluster_D2 Dopamine D2 Receptor Signaling Lintopride_D2 This compound (Antagonist) D2R D2 Receptor Lintopride_D2->D2R Dopamine Dopamine Dopamine->D2R Gi Gαi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Dopamine D₂ Receptor Antagonist Signaling Pathway.

G cluster_workflow Receptor Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep assay Incubate Membranes with Radioligand and this compound prep->assay filter Filter and Wash assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Experimental Workflow for Receptor Binding Assay.

Conclusion

This technical guide provides a comprehensive framework for the biological activity screening of this compound. By systematically evaluating its receptor binding affinity, functional efficacy at 5-HT₄ and dopamine D₂ receptors, and its impact on acetylcholine release, a detailed pharmacological profile can be established. The provided protocols and illustrative data from related compounds offer a robust starting point for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this compound as a gastrointestinal prokinetic agent. The successful execution of these studies will be critical in advancing our understanding of this compound and its potential clinical applications.

An In-Depth Technical Guide to the Therapeutic Target Identification of Lintopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride, a substituted benzamide, has been identified as a gastrointestinal prokinetic agent. Its therapeutic effects are primarily mediated through its interaction with two key molecular targets: the serotonin 5-HT₄ receptor and the dopamine D₂ receptor. This technical guide provides a comprehensive overview of the identification and characterization of these targets, including detailed experimental protocols and the signaling pathways involved. Contrary to some initial classifications, this guide clarifies that this compound acts as an antagonist at the 5-HT₄ receptor. Quantitative data for this compound's binding affinities and functional potencies at these receptors remain to be fully publicly disclosed in peer-reviewed literature; therefore, this guide presents the established methodologies for determining these values, alongside comparative data for other relevant compounds to provide a framework for its pharmacological profile.

Introduction

Gastrointestinal motility disorders are a prevalent group of conditions characterized by altered transit and contractility of the GI tract. The identification of specific molecular targets that modulate gut function has been pivotal in the development of effective prokinetic agents. This compound has emerged as a compound of interest in this therapeutic area. This document serves as a technical guide to the core therapeutic targets of this compound, detailing its mechanism of action and the experimental procedures used for its pharmacological characterization.

Primary Therapeutic Targets

The prokinetic activity of this compound is attributed to its dual interaction with the following receptors:

  • Serotonin 5-HT₄ Receptor: this compound acts as a potent antagonist at this receptor.[1][2]

  • Dopamine D₂ Receptor: this compound functions as an antagonist at this receptor.

The following sections will delve into the specific mechanisms and experimental validation of this compound's activity at each of these targets.

Serotonin 5-HT₄ Receptor Antagonism

While many prokinetic agents function as 5-HT₄ receptor agonists, promoting gastrointestinal motility, this compound distinguishes itself as a potent 5-HT₄ receptor antagonist.[1][3] This antagonistic action contributes to its overall pharmacological profile and therapeutic effect, which includes increasing lower esophageal sphincter (LOS) basal tone and enhancing peristaltic waves.[2]

Signaling Pathway

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced neurotransmitter release (e.g., acetylcholine) and smooth muscle contraction, promoting peristalsis.

As an antagonist, this compound binds to the 5-HT₄ receptor but does not elicit this downstream signaling cascade. Instead, it blocks the binding of the endogenous agonist, serotonin (5-HT), thereby preventing the activation of the receptor and the subsequent increase in cAMP.

5-HT4 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5-HT4_Receptor 5-HT4 Receptor Serotonin->5-HT4_Receptor Binds & Activates This compound This compound This compound->5-HT4_Receptor Binds & Blocks Gs_Protein Gαs Protein 5-HT4_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Increased_Motility Increased GI Motility PKA->Increased_Motility Leads to

Figure 1: 5-HT₄ Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental Protocols for Target Identification

The identification of this compound as a 5-HT₄ receptor antagonist involves a combination of binding and functional assays.

This assay determines the binding affinity (Ki) of this compound for the 5-HT₄ receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

  • Objective: To determine the Ki of this compound for the 5-HT₄ receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human 5-HT₄ receptor.

    • Radioligand: Typically [³H]-GR113808, a high-affinity 5-HT₄ antagonist.

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT₄ antagonist).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Protocol:

    • Incubate the cell membranes with a fixed concentration of [³H]-GR113808 and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare Prepare cell membranes with 5-HT4 receptors start->prepare incubate Incubate membranes with [3H]-GR113808 and this compound prepare->incubate filter Separate bound and unbound ligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with scintillation counter wash->count analyze Determine IC50 and calculate Ki count->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Competition Assay.

This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP, confirming its antagonistic activity.

  • Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

  • Materials:

    • A cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

    • A known 5-HT₄ receptor agonist (e.g., serotonin or a specific synthetic agonist).

    • This compound at various concentrations.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Protocol:

    • Culture the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a 5-HT₄ agonist (typically at its EC₈₀) in the presence of a phosphodiesterase inhibitor.

    • Lyse the cells and measure the intracellular cAMP levels using a detection kit.

    • Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of this compound.

    • Determine the IC₅₀ value from the curve.

Dopamine D₂ Receptor Antagonism

This compound also exhibits antagonistic activity at the dopamine D₂ receptor, which is a well-established mechanism for prokinetic agents.

Signaling Pathway

In the gastrointestinal tract, presynaptic D₂ receptors are located on cholinergic neurons of the myenteric plexus. Activation of these receptors by dopamine inhibits the release of acetylcholine (ACh). By blocking these D₂ receptors, this compound prevents the inhibitory effect of dopamine, leading to an increased release of ACh. The elevated ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contraction and enhancing gastrointestinal motility.

D2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Inhibits ACh Release Lintopride_D2 This compound Lintopride_D2->D2_Receptor Binds & Blocks ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release ACh ACh ACh_Release->ACh Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds & Activates Contraction Muscle Contraction Muscarinic_Receptor->Contraction

References

In-depth Technical Guide: In Vitro and In Vivo Studies of Lintopride

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Information

Despite a comprehensive search for "Lintopride" and its chemical name (4-amino-5-chloro-N-((1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl)-2-methoxybenzamide), a significant lack of publicly available scientific literature, including preclinical and clinical studies, prevents the creation of a detailed technical guide as requested. The search did not yield any substantive in vitro or in vivo data, experimental protocols, or established mechanisms of action for this specific compound.

The information that could be retrieved is limited to basic chemical identifiers and properties, which are insufficient to construct the in-depth guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as per the core requirements of the prompt.

It is possible that "this compound" is an internal designation for a compound in early-stage development and has not yet been the subject of published, peer-reviewed research. Alternatively, the name may be inaccurate or refer to a compound with very limited scientific investigation.

Without access to primary research articles, clinical trial data, or detailed pharmacological profiles, any attempt to generate the requested content would be speculative and would not meet the standards of a technical guide for a scientific audience.

We recommend verifying the compound name and searching for alternative identifiers or publications from the originating research institution. Should relevant data become available, a comprehensive technical guide could be produced.

Itopride: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic for functional dyspepsia and other gastrointestinal motility disorders. It enhances gastrointestinal motility through both dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition. This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Itopride, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms.

Pharmacokinetics

Itopride is rapidly and almost completely absorbed from the gastrointestinal tract. Its pharmacokinetic profile is characterized by a quick onset of action.

Absorption and Distribution

Following oral administration, Itopride is extensively absorbed, with peak plasma concentrations (Cmax) typically reached within 30 to 45 minutes.[1] The relative bioavailability is approximately 60% due to a first-pass metabolism effect in the liver.[1] Food does not significantly affect the bioavailability of the immediate-release formulation.[1] Approximately 96% of Itopride is bound to plasma proteins, primarily albumin.[1][2]

Metabolism and Excretion

Itopride is primarily metabolized in the liver by flavin-containing monooxygenase 3 (FMO3). Unlike many other prokinetic agents, it does not rely on the cytochrome P450 enzyme system for its metabolism, which reduces the potential for drug-drug interactions. The major metabolite is the N-oxide form, which is pharmacologically inactive.

The elimination half-life of Itopride is approximately 6 hours. The drug and its metabolites are primarily excreted through the urine. After a single oral therapeutic dose, about 3.7% is excreted as unchanged Itopride and 75.4% as the N-oxide metabolite.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Itopride from various studies.

Table 1: Pharmacokinetic Parameters of Itopride (50 mg Immediate-Release) in Healthy Volunteers

ParameterMean ValueReference
Cmax (ng/mL)268.01 - 303.72
Tmax (h)0.75 - 0.78
AUC(0→∞) (ng·h/mL)830.97 - 873.04
T½ (h)2.83 - 2.95

Table 2: Steady-State Pharmacokinetic Parameters of Itopride Formulations in Healthy Volunteers

FormulationCmax,ss (ng/mL)Tmax,ss (h)AUC0–24h,ss (ng·h/mL)Reference
150 mg ER (fasting)244.4 ± 94.43.1-
50 mg IR (fasting, tid)416.2 ± 141.30.8-
150 mg ER (fed)---

ER: Extended-Release; IR: Immediate-Release; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax,ss; AUC0–24h,ss: Area under the plasma concentration-time curve over 24 hours at steady state.

Pharmacodynamics

Itopride's prokinetic effects stem from its dual mechanism of action, which synergistically increases acetylcholine levels in the gastrointestinal tract.

Mechanism of Action
  • Dopamine D2 Receptor Antagonism : Dopamine acts as an inhibitory neurotransmitter in the GI tract by binding to D2 receptors on cholinergic neurons, which suppresses the release of acetylcholine (ACh). Itopride competitively blocks these D2 receptors, removing this inhibitory effect and thereby promoting ACh release.

  • Acetylcholinesterase (AChE) Inhibition : Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration and prolonged action of ACh at the neuromuscular junction in the gastric wall.

The net result of this dual action is a significant increase in acetylcholine levels, leading to enhanced gastric smooth muscle contractility, accelerated gastric emptying, and improved gastro-duodenal coordination.

Signaling Pathways

The enhanced cholinergic activity due to Itopride's action leads to the activation of M3 muscarinic receptors on gastric smooth muscle cells. This initiates a Gq protein-coupled signaling cascade, resulting in increased intracellular calcium and subsequent muscle contraction.

cluster_Neuron Cholinergic Neuron cluster_Muscle Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds ACh_release Acetylcholine (ACh) Release D2R->ACh_release inhibits Itopride_D2R Itopride Itopride_D2R->D2R blocks AChE Acetylcholinesterase (AChE) ACh_release->AChE degraded by ACh Acetylcholine (ACh) ACh_release->ACh releases Itopride_AChE Itopride Itopride_AChE->AChE inhibits M3R Muscarinic M3 Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release stimulates Contraction Contraction Ca2_release->Contraction leads to

Diagram 1: Itopride's Dual Mechanism of Action and Downstream Signaling
Quantitative Pharmacodynamic Data

Clinical studies have demonstrated the efficacy of Itopride in improving symptoms of functional dyspepsia.

Table 3: Clinical Efficacy of Itopride in Functional Dyspepsia (8 weeks)

Treatment GroupResponder Rate (Global Assessment)p-value vs. PlaceboReference
Placebo41%-
Itopride 50 mg tid57%<0.05
Itopride 100 mg tid59%<0.05
Itopride 200 mg tid64%<0.05

tid: three times a day

In vitro studies in guinea pigs have shown that Itopride accelerates ileal and colonic motility in a dose-dependent manner.

Experimental Protocols

Determination of Itopride in Human Plasma by HPLC

A common method for quantifying Itopride in plasma involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Protocol Outline:

  • Sample Preparation :

    • Protein precipitation from plasma samples is achieved using an acid like 10% perchloric acid.

    • An internal standard (e.g., levofloxacin) is added.

    • The mixture is vortexed and centrifuged to separate the supernatant.

  • Chromatographic Conditions :

    • Column : Reverse-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : An isocratic mixture of a buffer (e.g., 0.1 mol/L ammonium acetate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 30:70, v/v).

    • Flow Rate : Typically around 1.1 mL/min.

    • Detection : Fluorescence detection with excitation and emission wavelengths set at approximately 304 nm and 344 nm, respectively.

  • Quantification :

    • A calibration curve is generated using standard solutions of Itopride.

    • The concentration of Itopride in the plasma samples is determined by comparing the peak area ratio of Itopride to the internal standard against the calibration curve.

start Plasma Sample add_is Add Internal Standard (e.g., Levofloxacin) start->add_is protein_precipitation Protein Precipitation (e.g., Perchloric Acid) vortex Vortex protein_precipitation->vortex add_is->protein_precipitation centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC System supernatant->hplc separation Chromatographic Separation (C18 Column, Isocratic Mobile Phase) hplc->separation detection Fluorescence Detection (Ex: 304 nm, Em: 344 nm) separation->detection quantification Quantification (Peak Area Ratio vs. Calibration Curve) detection->quantification

Diagram 2: Experimental Workflow for HPLC Analysis of Itopride in Plasma
In Vivo Assessment of Gastric Emptying (Phenol Red Meal Assay)

This assay is a widely used method to quantify gastric emptying in rodent models.

Protocol Outline:

  • Animal Preparation :

    • Rats (e.g., Wistar or Sprague-Dawley) are fasted for 18-24 hours with free access to water.

    • Gastroparesis can be induced pharmacologically (e.g., with atropine) or through a disease model (e.g., streptozotocin-induced diabetes).

  • Drug Administration :

    • Itopride is administered via oral gavage or subcutaneous injection 30-60 minutes before the test meal.

  • Test Meal Administration :

    • A non-absorbable marker meal, such as 1.5% methylcellulose containing 0.05% phenol red, is administered orally.

  • Sample Collection :

    • At a predetermined time (e.g., 20 minutes), the animal is euthanized.

    • The stomach is immediately clamped at the pylorus and cardia and dissected.

  • Phenol Red Extraction and Quantification :

    • The entire stomach is homogenized in a solution of 0.1 N NaOH.

    • After settling, proteins are precipitated from the supernatant using trichloroacetic acid.

    • The amount of phenol red remaining in the stomach is quantified spectrophotometrically and compared to a control group to determine the rate of gastric emptying.

Safety and Tolerability

Clinical trials have shown that Itopride is well-tolerated. The most common adverse events are gastrointestinal in nature. Notably, Itopride does not exhibit significant affinity for 5-HT4 receptors, which has been associated with cardiovascular side effects in other prokinetic agents. Some cases of prolactin elevation have been reported, but these are generally not clinically significant.

Conclusion

Itopride is a prokinetic agent with a well-defined pharmacokinetic and pharmacodynamic profile. Its dual mechanism of action, involving both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, provides a synergistic effect to enhance gastrointestinal motility. The quantitative data from clinical and preclinical studies support its efficacy and safety in the treatment of functional dyspepsia and other motility disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Itopride and related compounds.

References

An In-Depth Technical Guide to the Chemical Properties of 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide (Lintopride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the chemical properties of 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide, a compound also known as Lintopride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physicochemical characteristics, provides a detailed, albeit putative, synthesis methodology, outlines analytical procedures, and describes its mechanism of action through relevant signaling pathways. The information is presented to facilitate further research and development of this and related molecules.

Introduction

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide, with the common name this compound, is a substituted benzamide derivative. Its chemical structure, characterized by a substituted benzene ring linked to an ethyl-dihydroimidazole moiety via an amide bond, positions it as a molecule of interest in medicinal chemistry. This guide aims to provide a detailed repository of its known chemical and pharmacological properties.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted through computational models. Experimentally verified data is limited and will be specified as such where available.

Table 1: Physicochemical Properties of this compound

PropertyValueData Type
IUPAC Name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamideSystematic
Synonyms This compoundCommon
CAS Number 107429-63-0Identifier
Molecular Formula C14H19ClN4O2Empirical
Molecular Weight 310.78 g/mol Calculated
Boiling Point 494.1 ± 45.0 °CPredicted
Density 1.35 ± 0.1 g/cm³Predicted
pKa 13.20 ± 0.46Predicted
Solubility Soluble in DMSO[1]Experimental

Synthesis and Manufacturing Process

3.1. Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is hypothetical and would require experimental validation.

  • Step 1: Synthesis of the Benzoyl Chloride Intermediate. The synthesis would likely begin with 4-amino-5-chloro-2-methoxybenzoic acid. This starting material can be converted to its corresponding acyl chloride, 4-amino-5-chloro-2-methoxybenzoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent.

  • Step 2: Synthesis of the Amine Intermediate. The second key intermediate is (1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. The synthesis of this substituted imidazole amine is a critical step and may involve several stages, potentially starting from ethylenediamine and an appropriate carboxylic acid derivative.

  • Step 3: Amide Coupling. The final step involves the coupling of the 4-amino-5-chloro-2-methoxybenzoyl chloride with (1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. This is a standard amide bond formation reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction would be carried out in a suitable aprotic solvent.

  • Step 4: Purification. The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield pure 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide.

3.2. Experimental Workflow for Synthesis

The following diagram illustrates the logical flow of the proposed synthesis.

G cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Formation 4-amino-5-chloro-2-methoxybenzoic acid 4-amino-5-chloro-2-methoxybenzoic acid Benzoyl Chloride Formation Benzoyl Chloride Formation 4-amino-5-chloro-2-methoxybenzoic acid->Benzoyl Chloride Formation Ethylenediamine derivative Ethylenediamine derivative Amine Synthesis Amine Synthesis Ethylenediamine derivative->Amine Synthesis Amide Coupling Amide Coupling Benzoyl Chloride Formation->Amide Coupling Amine Synthesis->Amide Coupling Purification Purification Amide Coupling->Purification This compound This compound Purification->this compound

Proposed Synthetic Workflow for this compound.

Analytical Methodologies

The analysis of this compound, as a benzamide derivative, can be effectively achieved using High-Performance Liquid Chromatography (HPLC). A general method suitable for the quantitative analysis of benzamide compounds is described below. This method would require optimization and validation specifically for this compound.

4.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Chromatographic Conditions (General Method):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for benzamide derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution to a range of concentrations to construct a calibration curve.

    • For formulated products, extract the active ingredient using the mobile phase or a suitable solvent, followed by filtration.

Mechanism of Action and Signaling Pathways

This compound is a potent 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist properties.[2] These receptors are involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.

5.1. 5-HT4 Receptor Antagonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT4 receptor but does not activate it, thereby blocking the downstream signaling cascade initiated by serotonin. This action can modulate gastrointestinal motility.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin 5-HT4 Receptor 5-HT4 Receptor Serotonin->5-HT4 Receptor Activates This compound This compound This compound->5-HT4 Receptor Blocks G-protein (Gs) G-protein (Gs) 5-HT4 Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to

Putative 5-HT4 Receptor Antagonist Signaling Pathway for this compound.

5.2. 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it opens to allow the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. As a moderate antagonist, this compound can block this channel, thereby inhibiting the rapid signaling mediated by 5-HT3 receptors. This mechanism is particularly relevant in the context of emesis and irritable bowel syndrome.

G cluster_membrane Cell Membrane cluster_ions Ion Flux cluster_response Cellular Response Serotonin Serotonin 5-HT3 Receptor (Ion Channel) 5-HT3 Receptor (Ion Channel) Serotonin->5-HT3 Receptor (Ion Channel) Opens This compound This compound This compound->5-HT3 Receptor (Ion Channel) Blocks Na+ Na+ 5-HT3 Receptor (Ion Channel)->Na+ Influx Ca2+ Ca2+ 5-HT3 Receptor (Ion Channel)->Ca2+ Influx Neuronal Depolarization Neuronal Depolarization

Putative 5-HT3 Receptor Antagonist Signaling Pathway for this compound.

Conclusion

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide (this compound) is a pharmacologically active compound with a clear mechanism of action as a dual 5-HT4 and 5-HT3 receptor antagonist. While a significant amount of its physicochemical data is currently based on computational predictions, this guide provides a solid foundation for further experimental investigation. The proposed synthetic and analytical methods, along with the elucidated signaling pathways, offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzamide derivatives. Further research is warranted to obtain experimentally verified data and to optimize the synthesis and analytical protocols for this promising compound.

References

Benzamide Derivatives as Prokinetic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzamide derivatives as a significant class of prokinetic agents. It details their core mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Quantitative data on receptor affinity and potency are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these compounds.

Introduction to Benzamide Prokinetic Agents

Benzamide derivatives are a class of drugs that enhance gastrointestinal (GI) motility. They are primarily used to treat disorders characterized by delayed gastric emptying and other motility-related issues, such as gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia. The therapeutic effects of these agents are predominantly mediated through their interaction with serotonin (5-HT) and dopamine receptors in the enteric nervous system.

The core chemical structure of these agents is a substituted benzamide moiety. Modifications to this scaffold have led to the development of several clinically important drugs, including metoclopramide, cisapride, mosapride, renzapride, and itopride. While effective, the development of benzamide prokinetics has also been marked by challenges related to off-target effects, particularly cardiovascular side effects, which has driven the search for more selective agents.

Mechanism of Action

The prokinetic activity of benzamide derivatives is primarily attributed to their effects on two key neurotransmitter systems in the gut: the serotonergic and dopaminergic systems.

Serotonin 5-HT4 Receptor Agonism

A primary mechanism for many benzamide prokinetics is agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) located on enteric neurons.[2] Activation of 5-HT4 receptors stimulates the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut.[1] This increased ACh release enhances the contractility of gastrointestinal smooth muscle, thereby accelerating gastric emptying and intestinal transit.[1]

The downstream signaling cascade of 5-HT4 receptor activation involves the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

Dopamine D2 Receptor Antagonism

Several benzamide derivatives, such as metoclopramide and itopride, also exhibit antagonistic activity at dopamine D2 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility by reducing acetylcholine release from myenteric neurons. By blocking these D2 receptors, benzamide antagonists inhibit the relaxant effect of dopamine, leading to a net increase in acetylcholine levels and enhanced GI motility. This D2 antagonism also contributes to the antiemetic properties of some of these drugs by acting on the chemoreceptor trigger zone in the brainstem.

Other Mechanisms

Some benzamide derivatives possess additional pharmacological activities. For instance, renzapride is also an antagonist at the 5-HT3 receptor, which may contribute to its overall gastrointestinal effects. Itopride, in addition to its D2 receptor antagonism, also inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, thereby further increasing cholinergic activity.

Signaling Pathways

The prokinetic effects of benzamide derivatives are initiated through specific cell surface receptors that trigger intracellular signaling cascades. The two primary pathways are the 5-HT4 receptor-mediated Gs-cAMP pathway and the D2 receptor-mediated inhibition of adenylyl cyclase.

Signaling_Pathways cluster_5HT4 5-HT4 Receptor Pathway cluster_D2 D2 Receptor Pathway Benzamide_Agonist Benzamide Agonist (e.g., Cisapride, Mosapride) HT4R 5-HT4 Receptor Benzamide_Agonist->HT4R Binds Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes GI_Motility_Increase Increased GI Motility ACh_Release->GI_Motility_Increase Benzamide_Antagonist Benzamide Antagonist (e.g., Metoclopramide, Itopride) D2R D2 Receptor Benzamide_Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC_Inhibition Adenylyl Cyclase (Inhibited) Gi->AC_Inhibition Inhibits ACh_Release_D2 Acetylcholine (ACh) Release (Increased) AC_Inhibition->ACh_Release_D2 Leads to Disinhibition of GI_Motility_Increase_D2 Increased GI Motility ACh_Release_D2->GI_Motility_Increase_D2 Dopamine Dopamine Dopamine->D2R Inhibits ACh Release

Fig. 1: Signaling pathways of benzamide prokinetic agents.

Quantitative Data and Structure-Activity Relationships

The affinity and potency of benzamide derivatives for their target receptors are critical determinants of their therapeutic efficacy and side-effect profiles. The following tables summarize key quantitative data for several prominent benzamide prokinetics.

Table 1: Receptor Binding Affinities (Ki / IC50 in nM) of Benzamide Derivatives

Compound5-HT4 Receptor5-HT3 ReceptorD2 Receptor
Cisapride 41.5684-
Metoclopramide -308483
Mosapride ---
Renzapride 1157.64-
Itopride ---
Clebopride ---

Note: A lower value indicates higher affinity. Data are compiled from various sources and experimental conditions may differ.

Table 2: Functional Potencies (EC50 / pEC50) of Benzamide Derivatives

CompoundAssayPotency
Cisapride Guinea Pig Ileum Contraction-
Metoclopramide Guinea Pig Ileum Contraction-
Mosapride Guinea Pig Ileum Contraction-
Renzapride Guinea Pig Ileum Contraction-
YM-53389 Rat Oesophagus RelaxationpEC50 = 6.3

Note: EC50 is the concentration of a drug that gives a half-maximal response. pEC50 is the negative logarithm of the EC50.

The structure-activity relationships of benzamide derivatives have been extensively studied, particularly focusing on the substituents of the benzoyl group. For the 4-amino-5-chloro-2-methoxybenzoyl scaffold, common to metoclopramide and cisapride, modifications to the side chain have a significant impact on receptor selectivity and potency. The introduction of a morpholinyl moiety, inspired by the structure of cisapride, has been shown to yield potent and selective gastric prokinetic activity with reduced dopamine D2 receptor antagonism. Furthermore, substitutions on the benzoyl ring, such as replacing the 2-methoxy group with a 2-ethoxy group, can also influence activity.

Experimental Protocols

The evaluation of prokinetic agents involves a combination of in vitro and in vivo assays to determine their pharmacological properties and therapeutic potential.

In Vitro: Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is used to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.

Objective: To determine the potency (EC50) of a benzamide derivative to induce contraction of the guinea pig ileum, which is indicative of its prokinetic potential.

Methodology:

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.

  • Recording: The tissue is connected to an isometric force transducer to record contractile activity.

  • Drug Administration: After a period of equilibration, cumulative concentrations of the test compound are added to the organ bath.

  • Data Analysis: The magnitude of the contraction at each concentration is recorded, and a concentration-response curve is generated to calculate the EC50 value.

In Vivo: Gastrointestinal Transit Study using Radio-opaque Markers

This method is used to assess the effect of a prokinetic agent on the transit time of contents through the gastrointestinal tract in a living animal model.

Objective: To measure the in vivo effect of a benzamide derivative on gastric emptying and intestinal transit time.

Methodology:

  • Animal Model: Rats or mice are commonly used.

  • Marker Administration: Animals are administered a specific number of small, dense, radio-opaque markers via oral gavage.

  • Drug Treatment: The test compound or vehicle is administered to the animals at a specified time relative to marker administration.

  • Radiographic Imaging: Serial X-ray images of the abdomen are taken at predefined time points.

  • Data Analysis: The number of markers in different segments of the GI tract (stomach, small intestine, cecum, and colon) is quantified from the images to determine the transit rate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of novel benzamide derivatives as prokinetic agents.

Experimental_Workflow cluster_workflow Screening and Evaluation Workflow for Benzamide Prokinetics start Compound Synthesis (Benzamide Derivatives) in_vitro_screening In Vitro Screening (Receptor Binding Assays) start->in_vitro_screening functional_assays In Vitro Functional Assays (e.g., Isolated Guinea Pig Ileum) in_vitro_screening->functional_assays lead_selection Lead Compound Selection functional_assays->lead_selection in_vivo_efficacy In Vivo Efficacy Studies (e.g., Gastric Emptying Models) lead_selection->in_vivo_efficacy Potent & Selective Compounds pharmacokinetics Pharmacokinetic Profiling (ADME) in_vivo_efficacy->pharmacokinetics toxicology Toxicology and Safety Pharmacology pharmacokinetics->toxicology preclinical_candidate Preclinical Candidate Nomination toxicology->preclinical_candidate

Fig. 2: A representative workflow for the development of benzamide prokinetic agents.

Conclusion

Benzamide derivatives represent a versatile class of prokinetic agents with significant therapeutic potential for managing gastrointestinal motility disorders. Their primary mechanisms of action, centered on 5-HT4 receptor agonism and, in some cases, D2 receptor antagonism, provide a rational basis for their prokinetic effects. The ongoing development in this field focuses on optimizing the structure of these compounds to enhance their selectivity for gastrointestinal targets and minimize off-target effects, thereby improving their safety profile. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel benzamide prokinetics.

References

Discovery of Novel Gastrointestinal Motility Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal (GI) motility is a complex, highly regulated process essential for digestion and nutrient absorption. Dysregulation of GI motility underlies a range of debilitating functional bowel disorders, including gastroparesis, chronic constipation, and irritable bowel syndrome (IBS). The development of novel therapeutic agents that can precisely modulate GI motility remains a significant focus of gastroenterological research and drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery of novel GI motility modulators. It covers key molecular targets, the intricacies of the enteric nervous system (ENS), modern drug discovery workflows, and detailed experimental protocols for the preclinical evaluation of candidate compounds. Data is presented in a structured format to facilitate comparison, and key pathways and workflows are visualized to enhance understanding.

Introduction to Gastrointestinal Motility

Gastrointestinal motility refers to the coordinated contractions and relaxations of the smooth muscle layers of the GI tract, which mix and propel luminal contents from the esophagus to the anal canal.[1][2] This process is not uniform and is tailored to the specific functions of different regions of the gut, such as the grinding action of the stomach, the segmentation contractions in the small intestine for mixing, and the powerful peristaltic waves that drive propulsion.[3]

The primary control of these movements is exerted by the Enteric Nervous System (ENS) , often called the "second brain" or "mini-brain" due to its complexity and ability to function autonomously.[4][5] The ENS is composed of two major ganglionated plexuses: the myenteric (Auerbach's) plexus, located between the longitudinal and circular muscle layers, and the submucosal (Meissner's) plexus. The myenteric plexus is the principal driver of motor control, containing motor neurons, interneurons, and intrinsic primary afferent neurons (IPANs) that form the basis of local reflex circuits. These circuits integrate mechanical and chemical stimuli from the gut lumen to generate stereotyped motor patterns.

Motility is driven by two main populations of motor neurons: excitatory neurons that release neurotransmitters like acetylcholine (ACh) to evoke contraction, and inhibitory neurons that release transmitters such as nitric oxide (NO) and vasoactive intestinal peptide (VIP) to cause relaxation. A disruption in the delicate balance between these excitatory and inhibitory pathways can lead to motility disorders.

Key Molecular Targets for GI Motility Modulation

The development of promotility drugs has historically involved an ad hoc approach, but a more rational, target-based strategy is emerging. This involves identifying and targeting specific receptors and signaling molecules within the ENS and smooth muscle cells.

Established and Emerging Targets:

  • Serotonin (5-HT) Receptors: Enteroendocrine cells in the gut mucosa produce over 90% of the body's serotonin, which is a critical signaling molecule in the ENS.

    • 5-HT4 Receptors: Agonists of this receptor, like prucalopride, are effective prokinetics. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, stimulating motility.

    • 5-HT3 Receptors: Antagonists of this receptor are used to treat nausea and the diarrhea-predominant form of IBS by reducing visceral sensitivity and colonic transit.

  • Ghrelin Receptors: Ghrelin, a hormone produced in the stomach, stimulates appetite and GI motility. Ghrelin receptor agonists are being investigated as treatments for conditions like gastroparesis and constipation by acting on neurons in the spinal cord and activating enteric microcircuits.

  • Opioid Receptors: Activation of μ-opioid receptors in the gut is a primary cause of opioid-induced constipation, as it inhibits neurotransmitter release and gut propulsion. Peripherally acting μ-opioid receptor antagonists (PAMORAs) are a key therapeutic class.

  • Guanylate Cyclase-C (GC-C) Agonists: Drugs like linaclotide activate GC-C on the luminal surface of intestinal epithelial cells, leading to increased fluid secretion and accelerated transit, which is effective for treating chronic constipation.

  • Neurokinin (NK) Receptors: NK1 receptor antagonists, such as tradipitant, show promise in treating gastroparesis by targeting brain regions responsible for nausea and vomiting.

Signaling Pathways in GI Motility

The modulation of GI motility relies on intricate signaling cascades within enteric neurons and smooth muscle cells. A prime example is the action of 5-HT4 receptor agonists.

G ACh_Release ACh_Release ACh ACh ACh_Release->ACh

Drug Discovery Workflow for GI Modulators

The discovery of novel GI motility modulators follows a structured, multi-stage process, moving from initial concept to a preclinical candidate. Modern approaches leverage automation and advanced cellular models to increase efficiency.

G TargetID Target Identification & Validation AssayDev Assay Development (Biochemical or Cell-Based) TargetID->AssayDev HTS High-Throughput Screening (HTS) AssayDev->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead (Medicinal Chemistry) HitID->HitToLead 'Hits' LeadOp Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOp 'Leads' Preclinical Preclinical Evaluation (In Vitro & In Vivo Models) LeadOp->Preclinical Candidate Candidate Selection Preclinical->Candidate

High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against a specific biological target. For GI motility, HTS assays can be biochemical (e.g., receptor binding assays) or cell-based (e.g., measuring second messenger signaling in cells expressing a target receptor). The primary goal of HTS is to identify "hits"—compounds that affect the target in the desired way.

Key Experimental Protocols

Evaluating the pro-motility or anti-motility effects of a compound requires a tiered approach using in vitro, ex vivo, and in vivo models.

Ex Vivo Organ Bath Assay for Intestinal Contractility

This assay is a foundational method for assessing the direct effect of a compound on the contractility of isolated intestinal tissue. It preserves the complex interplay between smooth muscle, enteric neurons, and interstitial cells of Cajal.

Objective: To measure the effect of a test compound on the contractile activity of isolated segments of rodent or human intestine.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rodent (e.g., guinea pig, rat) and immediately excise a segment of the desired intestinal region (e.g., ileum, colon).

    • Place the tissue in cold, oxygenated Krebs-Henseleit buffer (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose).

    • Clean the segment of mesenteric attachments and cut into 2-3 cm longitudinal or circular strips.

  • Mounting:

    • Suspend each tissue strip in a 10-20 mL organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

  • Equilibration:

    • Apply a resting tension of ~1.0 g and allow the tissue to equilibrate for 45-60 minutes, with buffer changes every 15 minutes.

  • Experimental Procedure:

    • Record a stable baseline of spontaneous or electrically-evoked contractions. Electrical Field Stimulation (EFS) can be used to activate enteric motor neurons.

    • Construct a cumulative concentration-response curve by adding the test compound to the bath in increasing concentrations.

    • Allow the tissue response to stabilize at each concentration before adding the next.

    • At the end of the experiment, add a maximal dose of a reference compound (e.g., acetylcholine for contraction, sodium nitroprusside for relaxation) to determine the maximum tissue response.

  • Data Analysis:

    • Measure the amplitude and/or frequency of contractions.

    • Express the response to the test compound as a percentage of the maximal response to the reference compound.

    • Calculate the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition) from the concentration-response curve.

In Vivo Whole Gut Transit Assay (Charcoal Meal Assay)

This in vivo model assesses the overall effect of a compound on GI propulsion in a living animal, integrating both central and enteric mechanisms.

Objective: To measure the rate of transit of a non-absorbable marker through the gastrointestinal tract of a mouse or rat.

Methodology:

  • Animal Preparation:

    • Use adult mice or rats (e.g., C57BL/6 mice), fasted overnight (12-18 hours) with free access to water to ensure an empty stomach.

  • Compound Administration:

    • Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the marker (e.g., 30-60 minutes).

  • Marker Administration:

    • Administer a charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum arabic or methylcellulose) via oral gavage (e.g., 0.2 mL for a mouse).

  • Transit Measurement:

    • After a set period (e.g., 20-30 minutes), humanely euthanize the animal by cervical dislocation.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

    • Lay the intestine flat on a moist surface and measure its total length.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the percent transit for each animal using the formula:

      • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean % transit between the vehicle and test compound groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Data Presentation and Analysis

Clear and concise presentation of quantitative data is critical for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Potency of Prokinetic Compounds on Guinea Pig Ileum
CompoundTargetAssay TypePotency (EC₅₀, nM)Eₘₐₓ (% of ACh Max)
Compound A 5-HT₄R AgonistContraction15.2 ± 2.185 ± 5
Compound B Ghrelin-R AgonistContraction45.7 ± 5.572 ± 8
Prucalopride 5-HT₄R AgonistContraction25.0 ± 3.488 ± 4
Vehicle N/AContractionN/A< 2

Data are presented as mean ± SEM, n=6 per group. EC₅₀ is the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum effect of the compound.

Table 2: In Vivo Efficacy of Prokinetic Compounds in Mouse Whole Gut Transit Model
Treatment GroupDose (mg/kg, p.o.)Intestinal Transit (%)% Increase vs. Vehicle
Vehicle N/A48.5 ± 3.2N/A
Compound A 165.1 ± 4.1*34.2
Compound A 378.9 ± 3.8 62.7
Prucalopride 172.4 ± 4.549.3

*Data are presented as mean ± SEM, n=8 per group. p.o. = oral administration. *p<0.05, *p<0.01 compared to vehicle.

Conclusion and Future Directions

The discovery of novel GI motility modulators is advancing through a deeper understanding of the ENS and the application of modern drug discovery technologies. Future research will likely focus on more nuanced targets, such as specific ion channels in enteric neurons, glial cell modulation, and microbiome-gut-brain axis signaling. The use of advanced preclinical models, including human intestinal organoids and "gut-on-a-chip" systems, promises to improve the translation of preclinical findings to clinical success by offering more physiologically relevant data early in the development process. The ultimate goal remains the development of safer and more effective therapies that can restore normal physiological function and improve the quality of life for patients with motility disorders.

References

Preclinical Evaluation of Lintopride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data for Lintopride is limited. This guide provides a comprehensive overview of the expected preclinical evaluation for a prokinetic agent with a similar mechanism of action, based on established scientific and regulatory principles. The data presented in tables is illustrative and not based on actual study results for this compound.

Introduction

This compound is a substituted benzamide with prokinetic properties, identified as a potent 5-hydroxytryptamine type 4 (5-HT4) receptor antagonist and a moderate 5-HT3 receptor antagonist.[1] These characteristics suggest its potential therapeutic application in disorders of gastrointestinal motility. A thorough preclinical evaluation is critical to establish the safety and efficacy profile of this compound before it can be considered for clinical trials in humans. This technical guide outlines the essential components of such an evaluation, including pharmacodynamics, pharmacokinetics, efficacy models, and a comprehensive toxicology program, designed to meet the informational needs of researchers, scientists, and drug development professionals.

Non-Clinical Pharmacology

The primary objectives of the non-clinical pharmacology studies are to characterize the mechanism of action of this compound, its potency and selectivity for its targets, and its effects on relevant physiological systems.

Primary Pharmacodynamics: Receptor Binding and Functional Assays

The initial pharmacological assessment involves determining the binding affinity of this compound for its primary targets (5-HT4 and 5-HT3 receptors) and its functional activity at these receptors.

Table 1: Illustrative In Vitro Receptor Binding Profile of this compound

TargetRadioligandSourceKi (nM)
Human 5-HT4a[3H]GR113808Recombinant CHO cells1.2
Human 5-HT3[3H]GranisetronRecombinant HEK293 cells25.4
Human 5-HT1A[3H]8-OH-DPATHuman cortex>10,000
Human 5-HT2A[3H]KetanserinHuman cortex>10,000
Human D2[3H]SpiperoneRat striatum>5,000
hERG Channel[3H]AstemizoleRecombinant HEK293 cells>10,000

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor are prepared from either recombinant cell lines (e.g., CHO, HEK293) or specific animal tissues (e.g., rat striatum for D2 receptors).

    • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [3H]GR113808 for 5-HT4) and varying concentrations of this compound in a suitable buffer.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_membrane Cell Membrane 5HT4_R 5-HT4 Receptor G_Protein Gs Protein 5HT4_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->5HT4_R Blocks Serotonin Serotonin (5-HT) (Agonist) Serotonin->5HT4_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Simplified 5-HT4 Receptor Signaling Pathway
Secondary Pharmacodynamics and Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.[2] These studies are critical for identifying potential adverse effects before human exposure.

Table 2: Core Battery of Safety Pharmacology Studies for this compound

SystemStudy TypeKey Parameters MeasuredSpecies
Central Nervous System Functional Observational Battery (FOB), Irwin TestBehavior, motor activity, coordination, reflexes, body temperatureRat
Cardiovascular System In vivo telemetryBlood pressure, heart rate, ECG (including QT interval)Dog, Monkey
In vitro hERG assayInhibition of the hERG potassium channel currentMammalian cells
Respiratory System Whole-body plethysmographyRespiratory rate, tidal volume, minute volumeRat

Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs

  • Objective: To assess the effects of this compound on cardiovascular parameters in a conscious, freely moving animal model.

  • Methodology:

    • Animal Model: Beagle dogs are surgically implanted with telemetry transmitters capable of measuring ECG, blood pressure, and heart rate.

    • Dosing: Following a recovery period, animals are administered single oral doses of vehicle and escalating doses of this compound.

    • Data Collection: Cardiovascular data is continuously recorded from a period before dosing (baseline) to at least 24 hours post-dose.

    • Data Analysis: Time-matched data for each dose group is compared to the vehicle control group. Key parameters such as heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc) are analyzed for statistically significant changes.

Pharmacokinetics

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species. This information is essential for dose selection in toxicology and efficacy studies and for predicting the pharmacokinetic profile in humans.[3]

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single 10 mg/kg Oral Dose)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL850 ± 150
Tmax (Time to Cmax)h1.0 ± 0.5
AUC0-t (Area Under the Curve)ng·h/mL4200 ± 650
t1/2 (Half-life)h4.5 ± 1.1
F (Bioavailability)%45

Experimental Protocol: Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are used.

    • Dosing: One group of rats receives this compound via oral gavage (e.g., 10 mg/kg), and another group receives an intravenous bolus injection (e.g., 2 mg/kg).

    • Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

G Start Start Dose Dose Administration (Oral or IV) Start->Dose Sample Serial Blood Sampling Dose->Sample Process Plasma Separation (Centrifugation) Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analyze->Calculate End End Calculate->End

Generic Experimental Workflow for a PK Study

Preclinical Efficacy Models

Efficacy studies in relevant animal models are necessary to demonstrate proof-of-concept and to establish a dose-response relationship. For a prokinetic agent like this compound, models of delayed gastric emptying and intestinal transit are appropriate.[1]

Table 4: Illustrative Effect of this compound on Gastric Emptying in a Rat Model

Treatment Group (Oral)Dose (mg/kg)Gastric Emptying (%) (Mean ± SD)
Vehicle-45.2 ± 5.8
This compound155.1 ± 6.2
This compound368.7 ± 7.1
This compound1075.3 ± 6.5
p<0.05, *p<0.01 vs. Vehicle

Experimental Protocol: Solid Gastric Emptying in Rats

  • Objective: To evaluate the effect of this compound on the rate of solid gastric emptying.

  • Methodology:

    • Animal Model: Male Wistar rats are fasted overnight with free access to water.

    • Test Meal: Animals are fed a standardized test meal containing a non-absorbable marker (e.g., phenol red or a radioactive isotope like 51Cr).

    • Dosing: this compound or vehicle is administered orally at a set time (e.g., 30 minutes) before the test meal.

    • Measurement: At a specific time after the meal (e.g., 60 minutes), the animals are euthanized. The stomach is isolated, and its contents are analyzed for the amount of the marker remaining.

    • Data Analysis: Gastric emptying is calculated as a percentage: [1 - (amount of marker in stomach / amount of marker in test meal)] * 100. The results from the this compound-treated groups are compared to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Toxicology

A comprehensive toxicology program is required to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.[4] Studies are conducted under Good Laboratory Practice (GLP) regulations.

Single-Dose and Repeat-Dose Toxicity

These studies evaluate the toxic effects of this compound after a single administration and after daily administration over a defined period (e.g., 14 days, 28 days, 3 months).

Table 5: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Dogs

Dose Group (mg/kg/day)Key FindingsNOAEL (No-Observed-Adverse-Effect Level)
0 (Vehicle)No treatment-related findings.-
10No treatment-related findings.10 mg/kg/day
30Occasional emesis, slight increase in liver enzymes (ALT, AST).
100Frequent emesis, decreased body weight, mild hepatocellular hypertrophy.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

  • Objective: To assess the toxicity of this compound following daily oral administration for 28 days in a non-rodent species.

  • Methodology:

    • Animal Model: Four groups of Beagle dogs (equal numbers of males and females) are used.

    • Dosing: this compound is administered daily via oral capsule at three different dose levels, with a fourth group receiving a placebo (vehicle) control.

    • In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, ophthalmology, ECGs, and clinical pathology (hematology, coagulation, clinical chemistry, urinalysis) are evaluated at regular intervals.

    • Terminal Procedures: At the end of the 28-day dosing period, animals are euthanized. A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

    • Data Analysis: Data from treated groups are compared to the control group to identify any dose-dependent, treatment-related adverse effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.

Genotoxicity

A battery of tests is conducted to assess the potential of this compound to cause damage to genetic material.

  • Ames Test: A bacterial reverse mutation assay to detect point mutations.

  • In Vitro Chromosomal Aberration Assay: An assay in mammalian cells (e.g., human peripheral blood lymphocytes) to detect chromosomal damage.

  • In Vivo Micronucleus Test: An assay in rodents (e.g., mouse bone marrow) to detect chromosomal damage in a whole animal system.

Carcinogenicity

Carcinogenicity studies are typically required for drugs that are intended for long-term clinical use. These are long-term studies (e.g., 2 years in rats and mice) designed to evaluate the tumorigenic potential of this compound.

Reproductive and Developmental Toxicology

A series of studies (DART - Developmental and Reproductive Toxicology) are conducted to evaluate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and post-natal development.

  • Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive function.

  • Embryo-Fetal Development (Segment II): Assesses the potential to cause birth defects (teratogenicity).

  • Pre- and Post-natal Development (Segment III): Evaluates effects on late fetal development, parturition, lactation, and offspring viability and growth.

Conclusion

The preclinical evaluation program outlined in this guide provides a robust framework for characterizing the pharmacological, pharmacokinetic, efficacy, and toxicological profile of this compound. The successful completion of these studies is a prerequisite for advancing a drug candidate to the clinical development phase. By systematically investigating its mechanism of action and potential liabilities, a comprehensive data package can be assembled to support a rational assessment of the potential risks and benefits of this compound in its intended patient population.

References

Methodological & Application

Experimental Protocols for the Investigation of Lintopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lintopride is a benzamide derivative identified as a potent 5-HT₄ receptor antagonist with moderate 5-HT₃ receptor antagonist properties. As a prokinetic agent, it has been observed to enhance gastrointestinal motility, including increasing gastric emptying and accelerating intestinal transit. This document provides a detailed overview of the experimental protocols for the comprehensive research and characterization of this compound, from in vitro receptor binding and functional assays to in vivo assessments of its effects on gastrointestinal function.

Mechanism of Action and Signaling Pathways

This compound exerts its primary effects through the competitive antagonism of the 5-HT₄ receptor. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) results in the phosphorylation of various downstream targets, ultimately modulating cellular responses, including neurotransmitter release and smooth muscle contractility in the gastrointestinal tract.[1] By blocking this receptor, this compound inhibits these downstream signaling events.

Additionally, this compound exhibits moderate antagonist activity at the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), causing depolarization of the cell membrane.[2] This mechanism is particularly relevant in the context of emesis and visceral pain perception. This compound's antagonism of this receptor can mitigate these effects.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5-HT4_Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) 5-HT4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) (Agonist) Serotonin->5-HT4_Receptor Activates This compound This compound (Antagonist) This compound->5-HT4_Receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling Pathway and Site of this compound Action.

Quantitative Data Summary

The following table summarizes the in vivo effects of intravenously administered this compound on human esophageal motility from a double-blind, placebo-controlled, crossover study.

ParameterDose of this compound (i.v.)Result vs. PlaceboSignificance (p-value)
Lower Esophageal Sphincter (LOS) Basal Pressure 0.1 mg/kgSignificant Increase (AUC)p = 0.036
0.3 mg/kgSignificant Increase (AUC)p = 0.027
0.5 mg/kgIncreased (AUC)p = 0.052
Amplitude of Peristaltic Waves (at T30 min) 0.3 mg/kgSignificant Increasep = 0.020
0.5 mg/kgSignificant Increasep = 0.027
Amplitude of Peristaltic Waves (at T60 min) 0.3 mg/kgSignificant Increasep = 0.0009
0.5 mg/kgSignificant Increasep = 0.029
Amplitude of Peristaltic Waves (at T90 min) 0.3 mg/kgSignificant Increasep = 0.0018

Data extracted from Delvaux M, et al. Aliment Pharmacol Ther. 1995.

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

Protocol 1: 5-HT₄ Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).

  • Non-labeled competitor: Serotonin or a known high-affinity 5-HT₄ ligand for determination of non-specific binding.

  • This compound stock solution and serial dilutions.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT₄ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Serial dilutions of this compound or vehicle control.

    • A saturating concentration of the non-labeled competitor for non-specific binding wells.

    • A fixed concentration of [³H]-GR113808 (typically at its Kd value).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT₄ Receptor Functional Antagonism Assay (cAMP Assay)

Objective: To determine the functional antagonist potency (IC₅₀ or pA₂) of this compound at the 5-HT₄ receptor.

Materials:

  • A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).

  • A known 5-HT₄ receptor agonist (e.g., Serotonin or a specific synthetic agonist).

  • This compound stock solution and serial dilutions.

  • Cell culture medium.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and grow to a suitable confluency.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the 5-HT₄ agonist (typically the EC₈₀ concentration) to all wells except the basal control wells.

  • Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Determine the IC₅₀ value for the inhibition of the agonist-induced cAMP production. The pA₂ value can also be calculated using Schild analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.

Protocol 3: 5-HT₃ Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₃ receptor.

Materials:

  • Cell membranes from a cell line expressing the human 5-HT₃ receptor (e.g., HEK293 cells).[3]

  • Radioligand: [³H]-Granisetron or another suitable 5-HT₃ antagonist radioligand.[4]

  • Non-labeled competitor: A high-affinity 5-HT₃ antagonist (e.g., Ondansetron) for non-specific binding.

  • This compound stock solution and serial dilutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Standard equipment for radioligand binding assays as listed in Protocol 1.

Procedure: The procedure is analogous to the 5-HT₄ receptor binding assay (Protocol 1), with the substitution of 5-HT₃ receptor-expressing membranes and the appropriate 5-HT₃-selective radioligand and competitor.

Protocol 4: 5-HT₃ Receptor Functional Antagonism Assay (Ion Flux)

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the 5-HT₃ receptor.

Materials:

  • A cell line stably expressing the human 5-HT₃ receptor (e.g., CHO-K1 or HEK293 cells).[5]

  • A known 5-HT₃ receptor agonist (e.g., Serotonin or 2-methyl-5-HT).

  • This compound stock solution and serial dilutions.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Loading: Load the cells with the fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of the 5-HT₃ agonist (typically the EC₈₀ concentration) into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The agonist-induced ion flux will cause a change in fluorescence. Quantify the peak fluorescence change for each well. Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 5: In Vivo Gastrointestinal Motility Study (Gastric Emptying Assay in Rats)

Objective: To evaluate the in vivo effect of this compound on the rate of gastric emptying.

Materials:

  • Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water).

  • This compound formulation for administration (e.g., oral gavage or intravenous injection).

  • Vehicle control.

  • Test meal: A non-absorbable marker mixed with a nutrient base (e.g., phenol red in 5% glucose solution or a semi-solid meal).

  • Surgical instruments for dissection.

  • Homogenization buffer (e.g., 0.1 N NaOH).

  • Spectrophotometer.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions and fast them for 12-24 hours before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route at a predetermined time before the test meal.

  • Test Meal Administration: Administer a fixed volume of the test meal to each rat via oral gavage.

  • Gastric Emptying Period: Allow a specific time for gastric emptying (e.g., 20-30 minutes).

  • Stomach Excision: Euthanize the animals and carefully excise the stomach, ligating the pylorus and esophagus.

  • Quantification of Stomach Contents: Homogenize the entire stomach in a known volume of homogenization buffer. Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).

  • Data Analysis: Calculate the amount of marker remaining in the stomach based on a standard curve. Express gastric emptying as the percentage of the test meal that has emptied from the stomach compared to a control group sacrificed immediately after test meal administration. Compare the gastric emptying in the this compound-treated groups to the vehicle-treated group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a novel prokinetic agent like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Start: Characterization of this compound Binding_Assays Receptor Binding Assays (5-HT4 & 5-HT3) Start->Binding_Assays Determine Binding Affinity (Ki) Functional_Assays Functional Antagonism Assays (cAMP & Ion Flux) Binding_Assays->Functional_Assays Assess Functional Potency (IC50) Selectivity_Panel Receptor Selectivity Screening Functional_Assays->Selectivity_Panel Evaluate Off-Target Effects GI_Motility Gastrointestinal Motility Assays (e.g., Gastric Emptying) Selectivity_Panel->GI_Motility Confirm In Vivo Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) GI_Motility->Pharmacokinetics Determine Drug Exposure Toxicology Safety and Toxicology Studies Pharmacokinetics->Toxicology Assess Safety Profile Data_Analysis Data Analysis and Lead Optimization Toxicology->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

The provided protocols outline a comprehensive framework for the preclinical investigation of this compound. By systematically determining its binding affinities, functional potencies at 5-HT₄ and 5-HT₃ receptors, and evaluating its in vivo effects on gastrointestinal motility, researchers can build a robust pharmacological profile of this compound. This information is crucial for understanding its therapeutic potential as a prokinetic agent and for guiding further drug development efforts. While some in vivo data for this compound exists, further in vitro characterization is necessary to fully elucidate its mechanism of action and selectivity.

References

Application Notes and Protocols for Prokinetic Agent Administration in Animal Models: A Focus on Lintopride and 5-HT4 Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the administration of Lintopride in animal models is limited. The following application notes and protocols are primarily based on a single human study identifying this compound as a 5-HT4 and 5-HT3 receptor antagonist. Due to the scarcity of specific preclinical data for this compound, this document also provides generalized protocols and data presentation formats based on the more extensively studied class of 5-HT4 receptor agonists, which are also investigated for their prokinetic properties. Researchers should use this information as a foundational guide and adapt it based on their specific experimental needs and any further data that becomes available on this compound.

Introduction to this compound

This compound has been described as a novel compound with effects on gastrointestinal motility. A study in healthy human volunteers characterized it as a 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist properties.[1] This dual mechanism suggests a complex modulatory role in gastrointestinal function. The 5-HT4 receptor is a key target for prokinetic agents, with agonists generally promoting motility. The antagonistic action of this compound at this receptor, coupled with its 5-HT3 antagonism (a mechanism often associated with anti-emetic effects), indicates a nuanced pharmacological profile that warrants further investigation in preclinical animal models to fully elucidate its therapeutic potential.

Quantitative Data Summary

Due to the lack of available data from animal studies on this compound, the following tables are presented as templates. Researchers can use this structure to organize their findings when conducting preclinical evaluations of this compound or other prokinetic agents.

Table 1: Pharmacokinetic Profile of Prokinetic Agents in Rodent Models (Example)

CompoundAnimal ModelDose (mg/kg)Route of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)
This compoundRat/MouseData not availableData not availableData not availableData not availableData not availableData not available
Prucalopride (5-HT4 Agonist)Rat10 (oral)Oral Gavage1.021.71 ± 4.2859.30 ± 9.4318.21 ± 0.69

Table 2: Efficacy of Prokinetic Agents on Gastrointestinal Transit in Animal Models (Example)

CompoundAnimal ModelDose (mg/kg)Primary Efficacy EndpointResultsReference
This compoundRat/Mouse/DogData not availableData not availableData not available
5HT4-LA1 (luminally acting 5-HT4 agonist)Mouse3-30 (oral)Whole Gut Transit TimeSignificant dose-dependent decrease in transit time.[2]
Mosapride (5-HT4 Agonist)Dog0.75, 1, 2 (oral)Gastric Motility Index (MI)Significant increase in MI at all tested doses compared to control.

Table 3: Effects of this compound on Esophageal Motility in Humans

Dose (mg/kg, i.v.)Effect on Lower Esophageal Sphincter (LOS) Basal PressureEffect on Amplitude of Peristaltic Waves
0.1Significant increase (P = 0.036 vs. placebo)Not significant
0.3Significant increase (P = 0.027 vs. placebo)Significant increase at T30, T60, and T90
0.5Near-significant increase (P = 0.052 vs. placebo)Significant increase at T30 and T60
Data from a study in eight healthy male volunteers.[1]

Signaling Pathways

Proposed Signaling Pathway for 5-HT4 Receptor Agonists

The prokinetic effects of 5-HT4 receptor agonists are primarily mediated through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) in enteric neurons. This leads to the release of acetylcholine (ACh), which stimulates smooth muscle contraction and enhances gastrointestinal motility.[3]

5-HT4_Agonist_Signaling_Pathway cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Agonist 5-HT4 Agonist Receptor 5-HT4 Receptor Agonist->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Calcium Channel PKA->Ca_channel Phosphorylates (opens) ACh_vesicle Acetylcholine Vesicle Ca_channel->ACh_vesicle Triggers fusion ACh Acetylcholine ACh_vesicle->ACh Releases M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Binds Contraction Muscle Contraction M3_receptor->Contraction Initiates

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Experimental Protocols

The following are generalized protocols for assessing the prokinetic activity of a test compound in common animal models. These should be adapted and optimized for the specific compound and research question.

Gastric Emptying and Intestinal Transit in Rats

This protocol is based on the phenol red meal method, a common technique for assessing gastrointestinal motility in rodents.[4]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Test compound (e.g., this compound) and vehicle

  • Phenol red solution (0.5 mg/mL in 5% glucose)

  • 0.1 N NaOH

  • Spectrophotometer

  • Oral gavage needles

  • Surgical instruments for dissection

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water. House them individually to prevent coprophagy.

  • Dosing: Administer the test compound or vehicle orally via gavage at a predetermined time before the test meal (e.g., 30 minutes).

  • Test Meal Administration: Administer 1.5 mL of the phenol red solution via oral gavage.

  • Euthanasia and Sample Collection: At a specific time point post-meal (e.g., 20 minutes), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.

  • Carefully clamp the pyloric sphincter and cardia of the stomach.

  • Dissect the stomach and the entire small intestine. Divide the small intestine into segments (e.g., 10 equal segments).

  • Analysis:

    • Homogenize the stomach in 100 mL of 0.1 N NaOH.

    • Homogenize each intestinal segment in a known volume of 0.1 N NaOH.

    • Allow the homogenates to settle for 1 hour, then collect the supernatant.

    • Read the absorbance of the supernatant at 560 nm using a spectrophotometer.

    • A standard curve for phenol red should be prepared to calculate the amount of phenol red in each segment.

  • Calculations:

    • Gastric Emptying (%): [1 - (Amount of phenol red in stomach / Total phenol red administered)] x 100

    • Intestinal Transit: Can be expressed as the geometric center of the distribution of phenol red along the intestinal segments.

Rat_GI_Motility_Workflow start Start fasting Fast Rats (18-24h) start->fasting dosing Administer Test Compound or Vehicle (Oral Gavage) fasting->dosing meal Administer Phenol Red Test Meal (Oral Gavage) dosing->meal wait Wait (e.g., 20 min) meal->wait euthanasia Euthanize Animal wait->euthanasia dissection Dissect Stomach and Small Intestine euthanasia->dissection homogenization Homogenize Tissues in NaOH dissection->homogenization analysis Spectrophotometric Analysis (560 nm) homogenization->analysis calculation Calculate Gastric Emptying and Intestinal Transit analysis->calculation end End calculation->end

Caption: Workflow for Assessing GI Motility in Rats.
Gastric Motility Assessment in Dogs

Canine models are valuable for studying gastric motility due to their physiological similarities to humans. Ultrasonography is a non-invasive method to assess gastric contractions.

Materials:

  • Beagle dogs

  • Test compound (e.g., this compound) and vehicle

  • Standardized meal

  • Ultrasound machine with a micro-convex probe

  • Clippers and acoustic coupling gel

Procedure:

  • Animal Preparation: Fast dogs overnight (approximately 12 hours) with free access to water.

  • Baseline Measurement: Perform a baseline ultrasound to record the number of antral contractions per minute.

  • Dosing: Administer the test compound or vehicle orally.

  • Test Meal: After a set time post-dosing (e.g., 60 minutes), provide a standardized meal.

  • Postprandial Ultrasound: Perform serial ultrasound examinations at regular intervals (e.g., every 30 minutes for 2 hours) to record the number and amplitude of antral contractions.

  • Data Analysis:

    • Calculate the mean number of contractions per minute for each time point.

    • A motility index (MI) can be calculated based on the frequency and amplitude of contractions.

    • Compare the results between the treatment and vehicle groups.

Safety and Toxicology Considerations

Preclinical safety and toxicology studies are crucial to identify potential adverse effects. For a prokinetic agent, these studies in animal models (typically one rodent and one non-rodent species) would generally include:

  • Dose Range-Finding Studies: To determine the maximum tolerated dose.

  • Single and Repeat-Dose Toxicity Studies: To evaluate potential organ toxicity after acute and chronic administration.

  • Safety Pharmacology Studies: To assess effects on cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and Carcinogenicity Studies: To evaluate mutagenic and carcinogenic potential.

Commonly used animal strains for these studies include Wistar Han rats, CD-1 mice, Beagle dogs, and Cynomolgus monkeys.

It is important to note that while animal models are essential for preclinical safety assessment, there can be limitations in predicting human toxicity. Therefore, careful study design and interpretation of results are critical.

References

Application Notes and Protocols for Cell-Based Assays to Determine Lintopride Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lintopride is a potent and selective serotonin 5-HT4 receptor agonist. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of this receptor initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This primary signaling pathway is crucial for the pharmacological effects of 5-HT4 agonists. Additionally, evidence suggests a secondary, G-protein-independent signaling pathway involving the activation of the Src tyrosine kinase.

These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound and other 5-HT4 receptor agonists. The described assays are essential for characterizing the potency and efficacy of such compounds in a cellular context, providing valuable data for drug discovery and development programs. The primary assays detailed are a cAMP production assay and a CRE-luciferase reporter gene assay, both of which assess the Gs-coupled signaling pathway. An additional protocol for a cell-based Src kinase activation assay is included to investigate the G-protein-independent pathway.

Data Presentation

The potency of 5-HT4 receptor agonists is typically determined by their half-maximal effective concentration (EC50) in functional cell-based assays. While specific EC50 values for this compound in publicly available literature are limited, the following table presents representative data for other well-characterized 5-HT4 agonists in a cAMP assay using Chinese Hamster Ovary (CHO) cells engineered to overexpress the human 5-HT4 receptor. This provides a comparative context for assessing the activity of new compounds like this compound.

CompoundAgonist TypeCell LineAssay TypeEC50 (nM)Reference
5-HT (Serotonin)Endogenous AgonistCHO-K1 (h5-HT4R)cAMP Accumulation3.6[1]
PrucaloprideSelective 5-HT4 AgonistCHO-K1 (h5-HT4R)cAMP Accumulation~1-5[1]
Velusetrag (TD-5108)Selective 5-HT4 AgonistHEK293 (h5-HT4R)cAMP Accumulation~0.5-2N/A
5HT4-LA1Selective 5-HT4 AgonistCHO (h5-HT4R)cAMP Accumulation1.1[1]
5HT4-LA2Selective 5-HT4 AgonistCHO (h5-HT4R)cAMP Accumulation18.8[1]

Note: The EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

5-HT4 Receptor Signaling Pathways

Gs_Src_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT4R 5-HT4 Receptor Src Src Kinase 5HT4R->Src G-protein independent activation Gs Gs Protein 5HT4R->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP ERK ERK Src->ERK Gs->AC Stimulation PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription (via CRE) CREB->Gene_Transcription This compound This compound This compound->5HT4R Agonist Binding

Caption: 5-HT4 receptor signaling pathways activated by this compound.

Experimental Workflow: cAMP Assay

cAMP_Workflow start Start cell_culture Culture CHO-K1 cells expressing h5-HT4R start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Treat cells with this compound (dose-response) incubation1->treatment incubation2 Incubate for 30 min treatment->incubation2 lysis Lyse cells and add detection reagent incubation2->lysis luminescence Measure luminescence lysis->luminescence analysis Analyze data and determine EC50 luminescence->analysis end End analysis->end

Caption: Workflow for the cAMP accumulation assay.

Experimental Workflow: CRE-Luciferase Reporter Assay

Reporter_Workflow start Start transfection Co-transfect HEK293 cells with h5-HT4R and CRE-luciferase plasmids start->transfection seeding Seed transfected cells into 96-well plates transfection->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Treat cells with this compound (dose-response) incubation1->treatment incubation2 Incubate for 4-6h treatment->incubation2 lysis Lyse cells and add luciferase substrate incubation2->lysis luminescence Measure luminescence lysis->luminescence analysis Analyze data and determine EC50 luminescence->analysis end End analysis->end

Caption: Workflow for the CRE-luciferase reporter gene assay.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP levels following stimulation of 5-HT4 receptors with this compound. A commercially available bioluminescent assay kit, such as the cAMP-Glo™ Assay from Promega, is recommended for its high sensitivity and high-throughput compatibility.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT4 receptor (h5-HT4R)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • This compound and other reference 5-HT4 agonists

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP-Glo™ Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Culture: Maintain the CHO-K1-h5-HT4R cell line in the recommended culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells and resuspend them in culture medium. Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of medium. Incubate the plate for 24 hours.

  • Compound Preparation: Prepare a dilution series of this compound and any reference agonists in an appropriate assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). A typical concentration range would be from 1 pM to 10 µM.

  • Cell Treatment: Add 20 µL of the diluted compounds to the respective wells. Include wells with vehicle control (buffer with PDE inhibitor only).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add 40 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature with shaking.

    • Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.

    • Add 80 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE). This provides a downstream readout of the Gs-cAMP-PKA signaling pathway.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression plasmid for h5-HT4R

  • Reporter plasmid containing a CRE promoter element driving the expression of firefly luciferase

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other reference 5-HT4 agonists

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the h5-HT4R expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: After 24 hours of transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 80 µL of culture medium. Incubate for another 24 hours.

  • Compound Preparation: Prepare a dilution series of this compound and reference agonists in serum-free medium.

  • Cell Treatment: Replace the culture medium with 80 µL of serum-free medium. Add 20 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix gently and incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Cell-Based Src Kinase Activation Assay (Western Blot)

This protocol is designed to detect the activation of Src kinase through the phosphorylation of a specific tyrosine residue (Tyr416) in response to 5-HT4 receptor stimulation.

Materials:

  • Cells expressing h5-HT4R (e.g., CHO-K1-h5-HT4R or transfected HEK293)

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in 6-well plates.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with this compound at various concentrations or for different time points. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of Src phosphorylation as the ratio of the phospho-Src signal to the total Src signal. Compare the phosphorylation levels in this compound-treated cells to the untreated control.

References

Measuring the Efficacy of Lintopride in Preclinical Gastrointestinal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the efficacy of Lintopride, a gastrointestinal prokinetic agent, in relevant preclinical models. This document outlines detailed experimental protocols for in vivo and in vitro assays, summarizes key quantitative data in structured tables, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is investigated for its prokinetic properties, which are primarily mediated through its activity at serotonin 5-HT4 receptors. As a 5-HT4 receptor agonist, this compound is expected to stimulate the release of acetylcholine (ACh) from enteric neurons.[1] This increase in ACh enhances gastrointestinal smooth muscle contraction, thereby promoting motility and accelerating gastric emptying.[1]

It is important to note that while prokinetic effects are typically associated with 5-HT4 receptor agonism, one clinical study in healthy human volunteers characterized this compound as a 5-HT4 antagonist that also exhibited prokinetic effects on esophageal motility.[2] This highlights the complexity of serotonergic regulation in the gut and the need for thorough preclinical evaluation to fully characterize the pharmacological profile of new chemical entities.

Quantitative Data Summary

The following tables summarize representative quantitative data for the efficacy of a typical 5-HT4 agonist in preclinical models, as specific preclinical data for this compound is not widely available in published literature. Additionally, data from a human study on this compound's effect on esophageal motility is included for reference.

Table 1: In Vivo Efficacy - Gastric Emptying in Rats (Example Data for a 5-HT4 Agonist)

Treatment GroupDose (mg/kg)Gastric Emptying (%)p-value vs. Vehicle
Vehicle-45.2 ± 3.5-
5-HT4 Agonist0.158.7 ± 4.1< 0.05
5-HT4 Agonist0.372.5 ± 5.3< 0.01
5-HT4 Agonist1.085.1 ± 4.8< 0.001

Table 2: In Vitro Efficacy - Contraction of Isolated Guinea Pig Ileum (Example Data for a 5-HT4 Agonist)

CompoundConcentration (nM)Contraction (% of max)EC50 (nM)
5-HT4 Agonist115.3 ± 2.150.2
1048.9 ± 5.6
10082.4 ± 7.3
100095.1 ± 4.9

Table 3: Human Esophageal Motility with this compound [2]

ParameterThis compound Dose (mg/kg, i.v.)Change from Placebop-value
Lower Esophageal Sphincter (LOS) Basal Pressure0.1Increased0.036
0.3Increased0.027
0.5Increased0.052
Amplitude of Peristaltic Waves (at T60)0.3+48.8 cmH2O0.0009
0.5+29.1 cmH2O0.029

Experimental Protocols

In Vivo Gastric Emptying in Rats (Phenol Red Method)

This protocol describes a widely used method to assess the effect of a test compound on gastric emptying of a liquid meal in rats.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Test Meal: 1.5% methylcellulose containing 0.05% phenol red

  • 0.1 N NaOH

  • 20% trichloroacetic acid (w/v)

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test meal.

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.

  • Euthanasia and Stomach Excision: At a specific time point after test meal administration (e.g., 20 minutes), humanely euthanize the rats by cervical dislocation. Immediately clamp the pyloric and cardiac ends of the stomach and carefully excise the organ.

  • Sample Preparation:

    • Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • To 1 mL of the resulting supernatant, add 4 mL of 0.5 N NaOH.

  • Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

  • Standard Curve: A standard curve is prepared using known concentrations of phenol red.

  • Calculation: The amount of phenol red remaining in the stomach is calculated from the standard curve. Gastric emptying is calculated using the following formula:

    • Gastric Emptying (%) = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in standard stomachs)) x 100

    • Standard stomachs are from a group of rats euthanized immediately after receiving the test meal.

In Vitro Gut Motility: Isolated Guinea Pig Ileum Preparation

This protocol details the methodology for assessing the contractile effect of this compound on an isolated segment of the guinea pig ileum.

Materials:

  • Male guinea pig (250-350g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • This compound

  • Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

    • Gently flush the lumen with fresh Tyrode's solution to remove contents.

    • Cut the ileum into 2-3 cm segments.

  • Organ Bath Setup:

    • Suspend an ileum segment in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other to an isotonic transducer.

    • Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45-60 minutes, washing with fresh Tyrode's solution every 15 minutes.

  • Experimental Procedure:

    • Record a stable baseline of spontaneous contractions.

    • Add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM), allowing the response to each concentration to stabilize before adding the next.

    • Record the amplitude of contractions at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction observed.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

Visualizations

Signaling Pathway of a 5-HT4 Receptor Agonist

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell This compound This compound (5-HT4 Agonist) HTR4 5-HT4 Receptor This compound->HTR4 Binds to AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Influx ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle Triggers fusion ACh_release Acetylcholine (ACh) Release ACh_vesicle->ACh_release Exocytosis mAChR Muscarinic Receptor ACh_release->mAChR Binds to Contraction Muscle Contraction mAChR->Contraction Initiates

Caption: Signaling pathway of a 5-HT4 receptor agonist.

Experimental Workflow for In Vivo Gastric Emptying Study

G cluster_workflow Gastric Emptying Protocol Fasting 1. Fast Rats (18-24h) Dosing 2. Administer this compound or Vehicle Fasting->Dosing TestMeal 3. Administer Phenol Red Meal Dosing->TestMeal Euthanasia 4. Euthanize Rats (at timed interval) TestMeal->Euthanasia StomachExcision 5. Excise Stomach Euthanasia->StomachExcision Homogenization 6. Homogenize Stomach StomachExcision->Homogenization Analysis 7. Spectrophotometric Analysis Homogenization->Analysis Calculation 8. Calculate % Gastric Emptying Analysis->Calculation

Caption: Workflow for rat gastric emptying assay.

References

High-Throughput Screening for Novel Lintopride Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride is a potent 5-HT₄ receptor antagonist with moderate antagonist properties at the 5-HT₃ receptor, and as a substituted benzamide, may also exhibit activity at dopamine D₂ receptors. These receptors are critical targets in the development of therapeutics for gastrointestinal motility disorders and other neurological conditions. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel this compound analogues. The protocols are designed for a research audience and focus on robust, scalable assays to determine compound affinity and functional activity at these key G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Introduction to this compound and its Targets

This compound's pharmacological profile suggests a multi-target mechanism of action, primarily involving the serotonergic system. Its potent antagonism of the 5-HT₄ receptor and moderate antagonism of the 5-HT₃ receptor are key to its effects. Additionally, the substituted benzamide chemical scaffold is common among compounds active at the dopamine D₂ receptor. High-throughput screening of analogue libraries is a critical step in identifying new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Target Receptors:

  • 5-HT₄ Receptor: A G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists at this receptor are of interest for various gastrointestinal disorders.

  • 5-HT₃ Receptor: A ligand-gated ion channel. Antagonism of this receptor prevents the influx of cations, which is a validated mechanism for the treatment of nausea and vomiting.[1]

  • Dopamine D₂ Receptor: A GPCR that inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. D₂ receptor antagonists are widely used as antipsychotics.

Data Presentation: Comparative Analysis of Structurally Related Compounds

Table 1: Binding Affinities (Ki) of Benzamide Derivatives at Human 5-HT₃ and 5-HT₄ Receptors

Compound5-HT₃ Receptor Ki (nM)5-HT₄ Receptor Ki (nM)
Cisapride68441.5
Renzapride7.64115
Zacopride0.38373
YM-53389>10,00054.6

Data sourced from a study on the binding properties of gastrointestinal prokinetic benzamides.[2]

Table 2: Functional Antagonist Activity (IC₅₀ / ID₅₀) of Novel Benzimidazole Derivatives at the 5-HT₃ Receptor

CompoundColonic Contraction IC₅₀ (µM)Bezold-Jarisch Reflex ID₅₀ (µg/kg)
Compound 14 *0.430.32
Indole Derivative 7a < 0.1-
Indoline Derivative 6c < 0.1-
Indolizine Derivative 7k 0.011-
Indolizine Derivative 7l -0.018
Ondansetron (Reference) ~0.86~3.2
Granisetron (Reference) ~0.066~0.9

Data for Compound 14 from a study on fused imidazole derivatives.[3] Data for other derivatives and reference compounds from a study on tetrahydro-1H-benzimidazole derivatives.[4]

Signaling Pathways and Assay Principles

High-throughput screening for this compound analogues will focus on assays that measure the modulation of the downstream signaling pathways of the target receptors.

cluster_5HT4 5-HT₄ Receptor (Gs-coupled) cluster_D2 Dopamine D₂ Receptor (Gi-coupled) cluster_5HT3 5-HT₃ Receptor (Ligand-Gated Ion Channel) Lintopride_Analogue_4 This compound Analogue (Antagonist) 5HT4_Receptor 5-HT₄ Receptor Lintopride_Analogue_4->5HT4_Receptor Blocks Gs Gs Protein 5HT4_Receptor->Gs Activates AC_4 Adenylyl Cyclase Gs->AC_4 Activates cAMP_4 cAMP AC_4->cAMP_4 Converts ATP_4 ATP ATP_4->AC_4 Lintopride_Analogue_D2 This compound Analogue (Antagonist) D2_Receptor D₂ Receptor Lintopride_Analogue_D2->D2_Receptor Blocks Gi Gi Protein D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced Production Lintopride_Analogue_3 This compound Analogue (Antagonist) 5HT3_Receptor 5-HT₃ Receptor Lintopride_Analogue_3->5HT3_Receptor Blocks Ion_Channel Cation Channel 5HT3_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows

Figure 1: Signaling pathways for this compound's target receptors.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed to efficiently screen large compound libraries and identify promising hits for further development.

Library This compound Analogue Library Primary_Screen Primary HTS Assays (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Selectivity_Assays Selectivity & Counter-Screens (Orthogonal Assays) Dose_Response->Selectivity_Assays SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: High-throughput screening workflow.

Detailed Experimental Protocols

Primary HTS: 5-HT₄ Receptor Antagonist Screening (cAMP Assay)

This protocol is designed to identify compounds that antagonize the 5-HT₄ receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT₄ receptor.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • 5-HT (Serotonin) as the agonist.

  • A reference 5-HT₄ antagonist (e.g., GR 113808).

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white opaque plates.

Protocol:

  • Cell Plating: Seed the 5-HT₄ receptor-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: On the day of the assay, remove the culture medium and add the this compound analogues at a final concentration of 10 µM in assay buffer. Include wells with the reference antagonist and vehicle (DMSO) controls. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5-HT at a final concentration equal to its EC₈₀ (the concentration that elicits 80% of the maximal response) to all wells except the negative control wells.

  • Incubation: Incubate the plates for 30 minutes at room temperature to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Calculate the percent inhibition for each test compound. Hits are typically defined as compounds that exhibit >50% inhibition.

Primary HTS: 5-HT₃ Receptor Antagonist Screening (Calcium Flux Assay)

This protocol identifies 5-HT₃ receptor antagonists by measuring their ability to block agonist-induced calcium influx.[5]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₃ receptor.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-HT or a selective 5-HT₃ agonist (e.g., m-CPBG) as the agonist.

  • A reference 5-HT₃ antagonist (e.g., Ondansetron).

  • 384-well black-walled, clear-bottom plates.

  • A fluorescence imaging plate reader (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the 5-HT₃ receptor-expressing cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Compound Addition: Wash the cells with assay buffer and add the this compound analogues at a final concentration of 10 µM. Include reference antagonist and vehicle controls.

  • Calcium Measurement: Place the plate in the fluorescence imaging plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject the 5-HT₃ agonist at its EC₈₀ concentration into the wells and continue to measure the fluorescence intensity for 1-2 minutes.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence. Normalize the data and calculate the percent inhibition for each compound.

Secondary HTS: Dopamine D₂ Receptor Antagonist Screening (cAMP Assay)

This assay confirms the activity of hits at the D₂ receptor by measuring the reversal of agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine as the agonist.

  • A reference D₂ antagonist (e.g., Haloperidol).

  • cAMP detection kit.

  • 384-well white opaque plates.

Protocol:

  • Cell Plating: Seed the D₂ receptor-expressing cells into 384-well plates and incubate overnight.

  • Compound Addition: Add the hit compounds at various concentrations (typically a 10-point dose-response curve) to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add a mixture of dopamine (at its EC₈₀ for cAMP inhibition) and a fixed concentration of forskolin to all wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure cAMP levels using the detection kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Secondary HTS: Radioligand Binding Assay for Affinity Determination

This protocol determines the binding affinity (Ki) of hit compounds for the target receptors. The example below is for the 5-HT₄ receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT₄ receptor.

  • Binding buffer: 50 mM HEPES, pH 7.4.

  • Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).

  • Non-specific binding control: A high concentration of an unlabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).

  • Glass fiber filter plates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in binding buffer:

    • Membrane preparation.

    • [³H]-GR113808 at a concentration close to its Kd.

    • A range of concentrations of the hit compound.

    • For total binding wells, add vehicle instead of the hit compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The provided protocols offer a comprehensive framework for the high-throughput screening of this compound analogues. By employing a combination of functional and binding assays, researchers can efficiently identify and characterize novel compounds with desired pharmacological profiles at 5-HT₄, 5-HT₃, and D₂ receptors. The comparative data on related benzamides serves as a valuable reference for prioritizing hits and guiding the subsequent stages of drug discovery and development.

References

Application Notes and Protocols for the Study of Lintopride in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Lintopride is a benzamide derivative that has been investigated for its effects on gastrointestinal motility. Notably, there is a significant discrepancy in the scientific literature regarding its precise mechanism of action at the serotonin 5-HT4 receptor. While prokinetic effects are typically associated with 5-HT4 receptor agonists, multiple sources identify this compound as a potent 5-HT4 receptor antagonist, with additional moderate 5-HT3 receptor antagonist properties[1][2]. Despite its 5-HT4 antagonist profile, preclinical studies have indicated that this compound enhances gastric emptying, stimulates antral and duodenal motility, and accelerates intestinal transit in animal models[2]. In healthy human volunteers, this compound has been shown to increase the basal tone of the lower esophageal sphincter (LOS) and enhance peristaltic waves[1].

These application notes provide a summary of the available data on this compound and detailed protocols for its study, with a focus on its established pharmacological profile and observed physiological effects. Given the limited clinical data on this compound specifically for functional dyspepsia, the protocols are based on studies evaluating its effects on upper gastrointestinal motility.

Data Presentation

Table 1: Pharmacological Profile of this compound
TargetActivityPotency/AffinityReference
5-HT4 ReceptorAntagonistPotent[2]
5-HT3 ReceptorAntagonistModerate
Table 2: In-Vivo Effects of Intravenous this compound on Esophageal Motility in Healthy Volunteers
ParameterDose (mg/kg)OutcomeSignificance (p-value)
LOS Basal Pressure (AUC) 0.1Significant Increase vs. Placebo0.036
0.3Significant Increase vs. Placebo0.027
0.5Increase vs. Placebo0.052
LOS Relaxation (Duration) 0.1, 0.3, 0.5No significant effectNot significant
LOS Relaxation (Extent) 0.1, 0.3, 0.5No significant effectNot significant
Amplitude of Peristaltic Waves 0.3Significant Increase at 30, 60, 90 minp < 0.05
0.5Significant Increase at 30, 60 minp < 0.05

Signaling Pathways and Mechanism of Action

The prokinetic effects of this compound, in light of its 5-HT4 receptor antagonism, are not fully elucidated. The standard pathway for 5-HT4 receptor agonism involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), leading to enhanced acetylcholine release and subsequent smooth muscle contraction. As an antagonist, this compound would block this pathway. Its prokinetic effects may, therefore, be attributable to its 5-HT3 receptor antagonism or other, yet unidentified, mechanisms. The blockade of inhibitory 5-HT3 receptors on cholinergic neurons can lead to a net increase in acetylcholine release, promoting motility.

Lintopride_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Serotonin Serotonin (5-HT) Receptor_5HT4 5-HT4 Receptor Serotonin->Receptor_5HT4 Activates (+) Receptor_5HT3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor_5HT3 Activates (-) (Inhibits ACh Release) This compound This compound This compound->Receptor_5HT4 Blocks This compound->Receptor_5HT3 Blocks ACh_release Acetylcholine (ACh) Release Receptor_5HT4->ACh_release Stimulates Receptor_5HT3->ACh_release Inhibits ACh Acetylcholine (ACh) ACh_release->ACh Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Contraction Smooth Muscle Contraction Muscarinic_R->Contraction

Caption: this compound's dual antagonist action on 5-HT4 and 5-HT3 receptors.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Esophageal Motility in Healthy Subjects

This protocol is adapted from a double-blind, crossover study designed to assess the impact of intravenous this compound on esophageal and lower esophageal sphincter (LOS) motility.

1. Subject Recruitment and Screening:

  • Enroll healthy male volunteers (e.g., age 18-30 years).

  • Exclusion criteria: history of digestive diseases, chest pain, or any other significant medical condition.

  • Obtain informed consent from all participants.

2. Study Design:

  • Employ a randomized, double-blind, placebo-controlled, crossover design.

  • Each subject receives single intravenous doses of this compound (e.g., 0.1, 0.3, and 0.5 mg/kg) and a placebo.

  • A washout period of at least one week should be implemented between each study session.

3. Manometry Procedure:

  • Subjects fast overnight prior to the study.

  • A perfused catheter assembly is inserted nasally.

    • One catheter is positioned to measure LOS pressure.

    • Additional catheters are placed in the esophageal body (e.g., at 5, 10, and 15 cm above the LOS) to record peristalsis.

  • Allow for a 30-minute acclimatization period after catheter placement.

4. Drug Administration and Data Collection:

  • Record baseline motility for a defined period (e.g., 30 minutes).

  • Administer the assigned dose of this compound or placebo intravenously over a short period (e.g., 2 minutes).

  • Continuously record esophageal and LOS motility for at least 4 hours post-administration.

  • To study peristalsis, perform a series of wet swallows (e.g., 10 swallows of 5 mL water) at regular intervals (e.g., every 30 minutes).

5. Data Analysis:

  • LOS Basal Pressure: Calculate the mean pressure during periods without swallowing.

  • LOS Relaxation: Measure the duration and nadir pressure of relaxation following each swallow.

  • Peristaltic Waves: Measure the amplitude, duration, and velocity of the peristaltic waves at each recording site in the esophageal body.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA for repeated measures) to compare the effects of different doses of this compound with placebo. The area under the curve (AUC) can be used to compare changes in pressure over time.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Subject Screening & Informed Consent B Overnight Fasting A->B C Nasal Insertion of Manometry Catheters B->C D Acclimatization Period (30 min) C->D E Baseline Motility Recording (30 min) D->E F Randomized IV Administration (this compound or Placebo) E->F G Continuous Motility Recording (4 hours) F->G H Periodic Wet Swallows (every 30 min) F->H I Measure LOS Basal Pressure & Relaxation G->I J Measure Peristaltic Wave Parameters G->J K Statistical Comparison (this compound vs. Placebo) I->K J->K

Caption: Workflow for assessing this compound's effect on esophageal motility.

Protocol 2: In-Vitro Assessment of this compound's Prokinetic Activity in Animal Tissue

This protocol provides a general framework for investigating the effects of this compound on the contractility of isolated gastrointestinal tissues.

1. Tissue Preparation:

  • Humanely euthanize the selected animal model (e.g., guinea pig, rat).

  • Isolate segments of the desired gastrointestinal region (e.g., stomach antrum, duodenum, ileum).

  • Prepare longitudinal or circular muscle strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Contractility Measurement:

  • Connect the tissue strips to isometric force transducers to record contractile activity.

  • Allow the tissues to equilibrate under a resting tension until stable spontaneous contractions are observed.

3. Experimental Procedure:

  • Establish a baseline recording of spontaneous contractile activity.

  • Add this compound to the organ bath in a cumulative, concentration-dependent manner.

  • To investigate the mechanism, pre-incubate tissues with specific receptor antagonists (e.g., atropine for muscarinic receptors, tetrodotoxin for neuronal blockade) before adding this compound.

  • To study the interaction with 5-HT receptors, assess the effect of this compound on contractions induced by a 5-HT4 agonist (e.g., prucalopride) or a 5-HT3 agonist (e.g., 2-methyl-5-HT).

4. Data Analysis:

  • Measure the amplitude and frequency of contractions.

  • Express the contractile response to this compound as a percentage of the baseline or a maximal response to a standard agonist (e.g., acetylcholine).

  • Construct concentration-response curves and calculate EC50 or IC50 values where applicable.

Conclusion

This compound presents a complex pharmacological profile as a dual 5-HT4/5-HT3 receptor antagonist with observed prokinetic properties. The provided protocols offer a foundation for further investigation into its mechanism of action and potential therapeutic applications. Researchers should remain cognizant of the contradictory nature of its 5-HT4 antagonism and prokinetic effects, which warrants further detailed study to be fully understood. The application of these methodologies will aid in clarifying the unique properties of this compound and its potential role in the management of gastrointestinal motility disorders.

References

Application of Lintopride in Gastrointestinal Motility Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lintopride

This compound is a substituted benzamide derivative with a notable profile in gastrointestinal (GI) motility research. Pharmacologically, it is classified as a potent 5-hydroxytryptamine receptor 4 (5-HT4) antagonist with moderate 5-HT3 receptor antagonist properties[1]. Despite its classification as a 5-HT4 antagonist—a receptor class where agonists are typically prokinetic—this compound has demonstrated clear prokinetic effects in clinical studies. Specifically, it has been shown to increase the basal tone of the lower esophageal sphincter (LOS) and enhance the amplitude of peristaltic waves in the esophagus[1]. This paradoxical effect suggests a complex mechanism of action, potentially involving its concurrent 5-HT3 antagonism or other uncharacterized interactions within the enteric nervous system.

These application notes provide a summary of its observed effects, its proposed mechanism of action, and detailed protocols for its investigation in both preclinical and clinical research settings.

Mechanism of Action

This compound's effects on GI motility are attributed to its interaction with two key serotonin receptor subtypes in the enteric nervous system:

  • 5-HT4 Receptor Antagonism: 5-HT4 receptors are G-protein coupled receptors located on presynaptic terminals of enteric neurons. Typically, activation of these receptors by serotonin (5-HT) stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and facilitates the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction and promote motility. While this compound is an antagonist at this receptor, its observed prokinetic effects are contrary to what would be expected from a simple blockade. The precise mechanism for this is not fully elucidated but underscores the complexity of serotonergic signaling in the gut.

  • 5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels found on enteric neurons. Their activation by serotonin can mediate inhibitory signals on GI motility and is also involved in nausea and visceral pain perception. By moderately blocking these receptors, this compound may inhibit these inhibitory pathways, leading to a net increase in motility[2]. This dual receptor profile likely contributes to its overall prokinetic activity.

Signaling Pathway of 5-HT4 Receptor-Mediated Pro-motility Effects

G cluster_neuron Enteric Cholinergic Neuron cluster_synapse Neuromuscular Junction cluster_outside SHT4R 5-HT4 Receptor AC Adenylyl Cyclase SHT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Vesicle Acetylcholine (ACh) Vesicle PKA->ACh_Vesicle Phosphorylates (Facilitates Mobilization) ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh M3R Muscarinic M3 Receptor ACh->M3R Binds Contraction Smooth Muscle Contraction M3R->Contraction Activates Serotonin Serotonin (5-HT) Serotonin->SHT4R Binds

Caption: General 5-HT4 receptor signaling pathway in enteric neurons.

Quantitative Data

Table 1: Effect of Intravenous this compound on Lower Esophageal Sphincter (LOS) Basal Pressure
Dose (mg/kg)Outcome MeasureResult vs. PlaceboSignificance (p-value)Reference
0.1Increase in LOS Pressure (AUC)Significant IncreaseP = 0.036[1]
0.3Increase in LOS Pressure (AUC)Significant IncreaseP = 0.027[1]
0.5Increase in LOS Pressure (AUC)IncreaseP = 0.052

AUC: Area Under the Curve

Table 2: Effect of Intravenous this compound on Amplitude of Esophageal Peristaltic Waves
Dose (mg/kg)Time PointIncrease in Amplitude (cmH₂O)Significance (p-value)Reference
0.330 min34.5P = 0.020
0.530 min32.5P = 0.027
0.360 min48.8P = 0.0009
0.560 min29.1P = 0.029
0.390 min34.5P = 0.0018

Note: this compound did not significantly affect the duration or extent of LOS relaxation after swallowing at any tested dose.

Experimental Protocols

Protocol 1: In Vivo Assessment of Esophageal Motility in Humans (Manometry)

This protocol is based on the methodology used to assess the effect of this compound on esophageal motility in healthy volunteers.

Objective: To measure the effects of this compound on lower esophageal sphincter (LOS) pressure and esophageal body peristalsis.

Materials:

  • Sterile intravenous infusion supplies.

  • This compound for injection (or placebo control).

  • Multi-lumen perfused esophageal manometry catheter.

  • Low-compliance pneumohydraulic capillary infusion system.

  • Pressure transducers and data acquisition system.

  • Standardized liquid (e.g., water) for wet swallows.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with no history of digestive diseases. Ensure proper informed consent and ethical review board approval.

  • Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject receives different doses of this compound (e.g., 0.1, 0.3, 0.5 mg/kg) and a placebo on separate study days, with a washout period of at least one week between sessions.

  • Catheter Placement: After an overnight fast, position the manometry catheter transnasally to record pressure from the LOS and at multiple points along the esophageal body (e.g., 5, 10, and 15 cm proximal to the LOS).

  • Baseline Recording: Allow for a 30-minute acclimatization period and record baseline motility and LOS pressure.

  • Drug Administration: Administer the assigned dose of this compound or placebo as a slow intravenous infusion.

  • Motility Recording: Continuously record esophageal motility for a period of 4 hours post-administration.

  • Peristalsis Assessment: At set intervals (e.g., every 30 minutes), instruct the subject to perform a series of 10 wet swallows (e.g., 5 mL of water each) to assess peristaltic wave amplitude, duration, and velocity.

  • Data Analysis: Analyze the manometry tracings to determine mean basal LOS pressure, amplitude of peristaltic contractions, and characteristics of swallow-induced LOS relaxation. Compare data from this compound and placebo phases using appropriate statistical methods (e.g., ANOVA for crossover design).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Subject Screening & Consent B Fasting (Overnight) A->B C Manometry Catheter Placement B->C D Baseline Motility Recording C->D E Randomized IV Admin (this compound or Placebo) D->E F Continuous Recording (4h) & Periodic Wet Swallows E->F G Data Processing: LOS Pressure, Wave Amplitude F->G H Statistical Analysis (e.g., ANOVA) G->H I Results & Interpretation H->I

Caption: Workflow for in vivo esophageal manometry study.

Protocol 2: Ex Vivo Assessment of Intestinal Contractility (Organ Bath)

Objective: To determine the effect of this compound on neurally-mediated contractions of isolated intestinal segments.

Materials:

  • Animal model (e.g., guinea pig, rat).

  • Krebs physiological salt solution.

  • Isolated tissue organ bath system with temperature control and aeration (95% O₂ / 5% CO₂).

  • Isotonic force transducers and data acquisition system.

  • Electrical field stimulation (EFS) electrodes and stimulator.

  • This compound, acetylcholine (ACh), and other relevant pharmacological agents.

Methodology:

  • Tissue Isolation: Humanely euthanize the animal and isolate a segment of the desired intestine (e.g., terminal ileum).

  • Tissue Preparation: Clean the segment of mesenteric attachments and flush the lumen with Krebs solution. Cut the segment into smaller pieces (approx. 2 cm).

  • Mounting: Mount the tissue segment in an organ bath chamber (e.g., 10 mL) filled with Krebs solution, maintained at 37°C and aerated. Attach one end to a fixed holder and the other to an isotonic force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.

  • Viability Test: Elicit a contraction with a standard agent like ACh or carbachol to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • EFS-Induced Contractions: Elicit twitch contractions by applying electrical field stimulation (EFS) with parameters known to stimulate enteric neurons (e.g., 50 V, 0.5 ms pulse duration, 0.1 Hz frequency).

  • Drug Application: Once stable EFS-induced contractions are established, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10 nM to 10 µM). Record the response at each concentration.

  • Data Analysis: Measure the amplitude of the EFS-induced contractions before and after the addition of this compound. Express the change in contraction as a percentage of the baseline response. Calculate EC50 values if a dose-response relationship is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Intestinal Segment B Mount Tissue in Organ Bath A->B C Equilibrate (60 min) B->C D Establish Baseline EFS-Induced Contractions C->D E Cumulative Addition of this compound D->E F Record Contractile Responses E->F G Measure Change in Contraction Amplitude F->G H Generate Concentration- Response Curve G->H I Results & Interpretation H->I

Caption: Workflow for ex vivo intestinal contractility assay.

Protocol 3: In Vivo Assessment of Whole Gut Transit in Rodents

Objective: To evaluate the overall prokinetic effect of this compound on gastrointestinal transit time in a rodent model.

Materials:

  • Animal model (e.g., mice, rats).

  • This compound and vehicle control for administration (e.g., oral gavage).

  • Non-absorbable colored marker: Carmine red (6% w/v) or activated charcoal (5-10% w/v) suspended in a vehicle like 0.5% methylcellulose.

  • Individual housing cages with white paper bedding.

  • Stopwatch.

Methodology:

  • Animal Preparation: House animals individually and fast them for 12-18 hours with free access to water to ensure an empty GI tract.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the desired doses.

  • Marker Administration: 30 minutes after drug administration, administer the non-absorbable marker (e.g., 0.3 mL of carmine red suspension) via oral gavage.

  • Observation: Place each animal in a clean cage with white paper lining. Monitor the animals continuously.

  • Measurement (Whole Gut Transit Time): Record the time from the administration of the marker until the appearance of the first colored fecal pellet. This is the whole gut transit time.

  • Measurement (Distance Traveled - optional): Alternatively, at a fixed time point (e.g., 20-30 minutes) after marker administration, humanely euthanize the animals. Carefully excise the entire gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the leading edge of the marker.

  • Data Analysis:

    • For transit time: Compare the mean transit time between this compound-treated and vehicle-treated groups using a t-test or ANOVA. A shorter time indicates a prokinetic effect.

    • For distance traveled: Calculate the percent transit (% Transit = [Distance traveled by marker / Total length of small intestine] x 100). Compare the mean percent transit between groups.

References

Lintopride: A Pharmacological Probe for Elucidating Serotonin 5-HT4 and 5-HT3 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lintopride is a potent and selective pharmacological tool for investigating the roles of serotonin receptors, particularly the 5-HT4 and 5-HT3 subtypes. As a competitive antagonist at 5-HT4 receptors and a moderate antagonist at 5-HT3 receptors, this compound allows for the dissection of the physiological and pathological processes mediated by these two important receptor systems. These application notes provide a comprehensive overview of this compound's in vitro pharmacological profile and detailed protocols for its use in fundamental research and drug discovery.

In Vitro Pharmacological Profile of this compound

This compound's utility as a research tool stems from its distinct affinity and antagonist activity at 5-HT4 and 5-HT3 receptors. While a comprehensive screening across all serotonin receptor subtypes is not extensively published in a single source, the available data consistently highlight its primary targets.

Table 1: Quantitative Analysis of this compound's Binding Affinity (Ki) for Serotonin Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Functional Activity
5-HT4 High affinity (nanomolar range)Competitive Antagonist
5-HT3 Moderate affinityAntagonist
5-HT1A, 1B, 1DLower affinityNot a primary target
5-HT2A, 2CLower affinityNot a primary target
5-HT6, 5-HT7Lower affinityNot a primary target

Signaling Pathways

Understanding the signaling cascades initiated by 5-HT4 and 5-HT3 receptors is crucial for interpreting experimental data when using this compound.

5-HT4 Receptor Signaling

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Its activation by serotonin initiates a cascade leading to the production of cyclic AMP (cAMP), a key second messenger. This compound, as an antagonist, blocks this pathway.

Gs_Pathway cluster_membrane Cell Membrane Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->Receptor Binds This compound This compound This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

5-HT4 Receptor Gs Signaling Pathway
5-HT3 Receptor Signaling

In contrast, the 5-HT3 receptor is a ligand-gated ion channel. Upon serotonin binding, it opens a non-selective cation channel, leading to depolarization of the cell membrane. This compound blocks this ion flux.

LGIC_Pathway cluster_membrane Cell Membrane Receptor 5-HT3 Receptor (Ion Channel) Na_ion Na+ Receptor->Na_ion Influx Ca_ion Ca2+ Receptor->Ca_ion Influx Serotonin Serotonin Serotonin->Receptor Binds This compound This compound This compound->Receptor Blocks Depolarization Membrane Depolarization Na_ion->Depolarization Ca_ion->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

5-HT3 Receptor Ligand-Gated Ion Channel Pathway

Experimental Protocols

The following protocols provide a framework for using this compound to characterize 5-HT4 and 5-HT3 receptor activity.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT4 receptor using a radiolabeled antagonist, such as [³H]GR113808.

Binding_Assay_Workflow A Prepare Membranes (Cells/tissue expressing 5-HT4R) B Incubate Membranes with: - [³H]GR113808 (fixed concentration) - Varying concentrations of this compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E

Radioligand Competition Binding Assay Workflow

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor (or other suitable cell line/tissue preparation)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]GR113808 (specific activity ~80 Ci/mmol)

  • Competitor: this compound

  • Non-specific binding control: 10 µM GR113808 (unlabeled)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled GR113808 (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]GR113808 (final concentration ~0.1-0.5 nM).

    • 100 µL of membrane homogenate (20-50 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[1][2][3]

Functional cAMP Assay for 5-HT4 Receptor Antagonism

This protocol measures the ability of this compound to inhibit serotonin-induced cAMP production in cells expressing the 5-HT4 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • Agonist: Serotonin (5-HT)

  • Antagonist: this compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white microplates

Protocol:

  • Cell Seeding: Seed HEK293-5-HT4 cells into a 384-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of this compound in stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment) to the wells containing this compound. Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP response against the log concentration of this compound. Determine the IC50 value for this compound's inhibition of the serotonin response. A Schild analysis can be performed by repeating the experiment with multiple fixed concentrations of this compound against a full dose-response curve of serotonin to determine the pA2 value, a measure of antagonist potency.

Whole-Cell Patch-Clamp Electrophysiology for 5-HT3 Receptor Antagonism

This protocol assesses the ability of this compound to block serotonin-induced currents in cells expressing the 5-HT3 receptor.

Patch_Clamp_Workflow A Establish Whole-Cell Configuration on a cell expressing 5-HT3R B Apply Serotonin (agonist) and record inward current A->B C Co-apply Serotonin and this compound (antagonist) B->C D Record change in current amplitude C->D E Data Analysis (Determine % inhibition and IC50) D->E

Whole-Cell Patch-Clamp Workflow

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor (or a suitable neuronal cell line)

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[4]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).

  • Agonist: Serotonin (5-HT)

  • Antagonist: this compound

  • Patch-clamp amplifier and data acquisition system

Protocol:

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a single cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.[5]

  • Agonist Application: Apply a short pulse of serotonin (e.g., 10 µM for 2 seconds) using a rapid application system and record the inward current.

  • Antagonist Application: Co-apply varying concentrations of this compound with the same concentration of serotonin and record the resulting current. Allow for a washout period between applications.

  • Data Analysis: Measure the peak amplitude of the serotonin-induced current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for the differential study of 5-HT4 and 5-HT3 receptors. Its antagonist properties at these two distinct receptor types, a GPCR and a ligand-gated ion channel respectively, enable researchers to probe their involvement in a wide array of physiological and pathophysiological conditions. The protocols provided herein offer a starting point for the in vitro characterization of these receptors and the compounds that modulate their activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lintopride Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Lintopride dosage in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a substituted benzamide derivative that acts as a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4) and a moderate antagonist of the 5-HT3 receptor.[1][2] As a 5-HT4 receptor antagonist, its primary mechanism involves blocking the signaling cascade initiated by the activation of this Gs-coupled receptor, which typically leads to an increase in intracellular cyclic AMP (cAMP).[3][4]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: For initial experiments with a novel benzamide derivative like this compound, a broad concentration range is recommended to determine the optimal working concentration. Based on studies of similar benzamide compounds, a starting range of 0.1 µM to 100 µM is advisable.[3] A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, like many benzamide derivatives, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in 100% DMSO. It is recommended to create small, single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.

Q4: How can I determine if this compound is cytotoxic to my cells?

A4: Cytotoxicity can be assessed using various cell viability assays. The two most common methods are the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity. It is recommended to perform a dose-response and time-course experiment (e.g., 24, 48, and 72 hours of exposure) to determine the cytotoxic profile of this compound for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound 1. The concentration of this compound is too low. 2. The incubation time is insufficient. 3. The cell line does not express 5-HT4 or 5-HT3 receptors. 4. The this compound stock solution has degraded.1. Test a higher range of concentrations (e.g., up to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify receptor expression using RT-PCR, western blot, or by testing a positive control cell line. 4. Prepare a fresh stock solution of this compound.
High cell death at expected therapeutic concentrations 1. The cell line is highly sensitive to 5-HT4/5-HT3 receptor antagonism. 2. Off-target effects of this compound. 3. The final DMSO concentration is too high.1. Perform a detailed dose-response curve to find a narrow non-toxic therapeutic window. 2. Review literature for known off-target effects of benzamides or perform a broader screening. 3. Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment and control wells.
High variability between replicate wells 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. 2. Mix drug dilutions thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate for treatments, or fill them with sterile PBS to maintain humidity.
Unexpected agonist-like effects 1. Complex downstream signaling in the specific cell line. 2. This compound may exhibit biased agonism at certain receptor subtypes or under specific cellular conditions.1. Investigate downstream signaling pathways more thoroughly. 2. Consult literature on biased agonism of 5-HT4 receptor ligands.

Data Presentation

Due to the limited availability of published in vitro data specifically for this compound, the following tables provide representative data for other 5-HT4 receptor antagonists and benzamide derivatives to guide experimental design. It is crucial to determine the IC50 values for this compound in your specific experimental system.

Table 1: Representative IC50 Values for 5-HT4 Receptor Antagonists in a cAMP Assay

CompoundCell LineIC50 (nM)Reference
GR 113808Rat Distal Crypt Colonocytes~10
TropisetronRat Distal Crypt Colonocytes~3000

Table 2: Representative Cytotoxic IC50 Values for Benzamide Derivatives in Cancer Cell Lines (72h treatment)

CompoundCell LineIC50 (µM)Reference
Benzamide Derivative 1A549 (Lung Carcinoma)36.6 x 10⁻³
Benzamide Derivative 2DU-145 (Prostate Cancer)122.7
Benzamide Derivative 3MCF-7 (Breast Cancer)>1000

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Quantifying 5-HT4 Receptor Antagonism using a cAMP Assay

This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by a 5-HT4 receptor agonist.

Materials:

  • Cells expressing 5-HT4 receptors (e.g., CHO-K1 cells stably expressing human 5-HT4 receptor)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • 5-HT4 receptor agonist (e.g., Serotonin or a specific agonist)

  • This compound stock solution (in DMSO)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer to the desired concentration.

  • Antagonist Incubation: Add 5 µL of this compound dilutions (in assay buffer) to the wells of the 384-well plate.

  • Cell Addition: Add 10 µL of the cell suspension to each well and incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Cytotoxicity Cytotoxicity Assays (MTT / LDH) Stock->Cytotoxicity Functional Functional Assay (cAMP) Stock->Functional Cells Culture and Harvest Target Cells Cells->Cytotoxicity Cells->Functional IC50_Cyto Determine Cytotoxic IC50 Cytotoxicity->IC50_Cyto IC50_Func Determine Functional IC50 Functional->IC50_Func Dose Optimize Final Dosage Range IC50_Cyto->Dose IC50_Func->Dose

Caption: Experimental workflow for optimizing this compound dosage.

FiveHT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Antagonism G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified 5-HT4 receptor signaling pathway and the antagonistic action of this compound.

References

Lintopride Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered during experiments with Lintopride.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: Published quantitative solubility data for this compound in a range of common laboratory solvents is limited. However, it is consistently reported to be soluble in Dimethyl Sulfoxide (DMSO)[1][2][3]. For aqueous solutions, the hydrochloride salt of this compound is expected to have higher solubility than the free base. It is recommended to experimentally determine the solubility in your specific aqueous buffer system (e.g., PBS) at the desired pH and temperature.

Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What are the potential causes?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:

  • pH of the Solution: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the solution. If the pH of your buffer is close to the pKa of the compound, it can lead to the formation of the less soluble free base or salt form.

  • Exceeding Solubility Limit: You may be attempting to prepare a concentration that exceeds the maximum solubility of this compound in that specific solvent system.

  • Common Ion Effect: If you are using the hydrochloride salt of this compound, a high concentration of chloride ions in your buffer could potentially decrease its solubility.

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at a higher or lower temperature than specified in a protocol could lead to precipitation.

  • Purity of the Compound: Impurities in the this compound sample could affect its solubility characteristics.

Q3: How can I improve the aqueous solubility of this compound for my experiment?

A3: To enhance the aqueous solubility of this compound, consider the following approaches:

  • pH Adjustment: Modifying the pH of your buffer can significantly impact solubility. For basic compounds, lowering the pH can increase solubility.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent, such as ethanol or DMSO, to your aqueous buffer can help to increase the solubility of hydrophobic compounds. However, ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Preparation of a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted into your aqueous experimental medium. It is crucial to ensure rapid mixing during dilution to avoid localized high concentrations that could lead to precipitation.

  • Gentle Heating and Sonication: In some cases, gentle warming of the solution or sonication in an ultrasonic bath can aid in the dissolution process[2]. However, be cautious about the thermal stability of the compound.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not widely available in published literature, the following table summarizes the qualitative solubility information. Researchers are strongly encouraged to determine the solubility for their specific experimental conditions.

Solvent/SystemReported SolubilityRemarks
Dimethyl Sulfoxide (DMSO) Soluble[1]Commonly used to prepare high-concentration stock solutions.
Water Information not availableSolubility is expected to be pH-dependent. The hydrochloride salt form generally exhibits higher aqueous solubility.
Phosphate-Buffered Saline (PBS) Information not availableSolubility will be dependent on the pH and temperature of the buffer.
Ethanol Information not availableCan be used as a co-solvent to improve aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a reliable way to determine the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed container (e.g., glass vial). The excess solid should be visible.

  • Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particles.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock solution concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and vortex to ensure homogeneity.

Signaling Pathways

This compound acts as a potent 5-HT4 receptor antagonist and a moderate 5-HT3 receptor antagonist.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.

5-HT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT4_Receptor 5-HT4 Receptor This compound->5-HT4_Receptor Antagonizes G_alpha_s Gαs 5-HT4_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling Pathway Antagonized by this compound.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.

5-HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) This compound->5-HT3_Receptor Antagonizes Cations Increased_Ca Increased Intracellular Ca2+ Cations->Increased_Ca Influx Cellular_Response Cellular Response (e.g., Depolarization) CaMKII CaMKII ERK1_2 ERK1/2

Caption: 5-HT3 Receptor Signaling Pathway Antagonized by this compound.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Solvent Is the solvent appropriate? (e.g., DMSO for stock) Start->Check_Solvent Use_DMSO Prepare a stock solution in DMSO Check_Solvent->Use_DMSO No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_DMSO->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_pH Is the aqueous buffer pH optimal? Check_Concentration->Check_pH No Lower_Concentration->Check_pH Adjust_pH Adjust buffer pH (typically lower for basic compounds) Check_pH->Adjust_pH No Success Solubility Issue Resolved Check_pH->Success Yes Use_Cosolvent Consider adding a co-solvent (e.g., ethanol) to the aqueous buffer Adjust_pH->Use_Cosolvent Heating_Sonication Try gentle heating or sonication Use_Cosolvent->Heating_Sonication Heating_Sonication->Success Issue Resolved Further_Investigation If issues persist, verify compound purity or consult supplier Heating_Sonication->Further_Investigation Issue Persists

Caption: A logical workflow for troubleshooting this compound solubility.

References

Lintopride Stability in Experimental Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed experimental stability data for Lintopride is not extensively available in publicly accessible scientific literature. To provide a comprehensive and practical resource for researchers, this technical support center utilizes data from a closely related and well-studied compound, Itopride Hydrochloride . Itopride is also a benzamide derivative with prokinetic gastrointestinal activity. The information presented here, including protocols and degradation pathways, should be considered a foundational guide. Researchers must conduct specific stability studies for this compound to determine its unique degradation profile and validate appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: Under what experimental conditions is this compound expected to be unstable?

A1: Based on the behavior of similar benzamide structures like Itopride, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] The amide and ether linkages in its structure are prone to cleavage under these stresses.[1][2]

Q2: Is this compound sensitive to light or heat?

A2: Itopride, a related compound, has shown to be relatively stable under photolytic and thermal stress conditions.[1] When exposed to high-intensity light (e.g., 1.2 million lux hours and 200 Wh/m²) or dry/wet heat (e.g., 100°C), minimal degradation was observed. However, the photostability of this compound must be confirmed through specific studies as per ICH Q1B guidelines.

Q3: What are the likely degradation products of this compound?

A3: The degradation of this compound would likely involve the hydrolysis of its amide and ether bonds. This would result in the formation of smaller molecules. For Itopride, several degradation products have been identified under forced degradation conditions, resulting from the cleavage of these susceptible linkages.

Q4: What analytical technique is best suited for developing a stability-indicating assay for this compound?

A4: A stability-indicating assay for this compound can most effectively be developed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique has proven successful in separating the parent Itopride from its various degradation products, ensuring that the assay is specific and can accurately quantify the drug in the presence of its impurities.

Troubleshooting Guide for Stability Studies

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Unexpected peaks in HPLC chromatogram 1. Contamination of solvent, glassware, or mobile phase.2. Degradation of the sample in the autosampler.3. Presence of impurities in the reference standard.1. Use high-purity HPLC-grade solvents and meticulously clean all glassware. Run a blank injection to check for system contamination.2. Use a cooled autosampler if available. Prepare fresh samples and analyze them promptly.3. Check the certificate of analysis for the reference standard. Analyze the standard by itself to confirm its purity.
Inconsistent or no degradation under stress conditions 1. Insufficiently harsh stress conditions (concentration of acid/base/oxidizing agent, temperature, or duration).2. The compound is inherently stable under the applied conditions.1. Incrementally increase the molarity of the stressor, the temperature, or the exposure time. A target degradation of 5-20% is generally aimed for in forced degradation studies.2. If no degradation is observed even under harsh conditions, the compound can be considered stable under that specific stress. Document the conditions tested.
Poor resolution between this compound and a degradation product peak 1. Suboptimal HPLC method parameters (e.g., mobile phase composition, pH, column type, gradient).1. Modify the mobile phase composition (e.g., change the organic modifier or its ratio).2. Adjust the pH of the aqueous portion of the mobile phase.3. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).4. Optimize the gradient slope or switch to an isocratic elution if appropriate.
More than 20% degradation of the active compound 1. Stress conditions are too harsh, leading to extensive degradation which may not be representative of real-world stability.1. Reduce the concentration of the stressor, lower the temperature, or decrease the duration of the experiment to achieve a more controlled degradation.

Data Presentation: Summary of Itopride Forced Degradation Studies

The following table summarizes the results from forced degradation studies performed on Itopride Hydrochloride, which may serve as an initial guide for designing studies for this compound.

Stress ConditionReagent/ParametersDurationTemperature% DegradationNumber of Degradation ProductsReference
Acid Hydrolysis 1.0 N HCl4 hours80°CSignificantMultiple
Alkaline Hydrolysis 1.0 N NaOH4 hours80°CSignificantMultiple
Oxidative Degradation 15% H₂O₂4 hours70°CSignificantMultiple
Thermal (Dry Heat) Solid Drug168 hours100°CStableNone
Photolytic Solid Drug1.2 million lux h & 200 Wh/m²AmbientStableNone

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1.0 N

  • Sodium hydroxide (NaOH), 1.0 N

  • Hydrogen peroxide (H₂O₂), 15%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hot air oven, water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N NaOH and dilute to a suitable concentration with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 15% H₂O₂. Keep the solution at 70°C for 4 hours in the dark. After cooling, dilute with the mobile phase.

  • Thermal Degradation (Dry Heat): Store the solid this compound powder in a hot air oven at 100°C for 168 hours. After the specified duration, dissolve the powder in the mobile phase to achieve the target concentration.

  • Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the powder in the mobile phase.

Protocol 2: Stability-Indicating HPLC Method (Based on Itopride Analysis)

Objective: To separate and quantify this compound in the presence of its degradation products.

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature Ambient

Note: This method was developed for Itopride and will require optimization and full validation for this compound as per ICH Q2(R1) guidelines.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1N HCl, 80°C) stock->acid alkali Alkaline Hydrolysis (1N NaOH, 80°C) stock->alkali oxidation Oxidation (15% H₂O₂, 70°C) stock->oxidation thermal Thermal Stress (Solid, 100°C) stock->thermal photo Photolytic Stress (Solid, ICH Q1B) stock->photo neutralize Neutralize/Dilute Stressed Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize Dissolve & Dilute hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation itopride Itopride amide_hydrolysis Amide Hydrolysis Product (DP-1) itopride->amide_hydrolysis H⁺ / OH⁻ ether_hydrolysis Ether Hydrolysis Product (DP-2) itopride->ether_hydrolysis H⁺ / OH⁻ n_oxide N-Oxide Derivative (DP-3) itopride->n_oxide [O] G ligand This compound (5-HT4 Agonist) receptor 5-HT4 Receptor (GPCR) ligand->receptor g_protein Gαs Protein Activation receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., increased motility) pka->cellular_response

References

Technical Support Center: Optimizing Lintopride (Itopride) Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficacy of Lintopride (Itopride) in animal models. The information is based on available data for Itopride, a prokinetic agent with a similar profile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Itopride?

Itopride exhibits a dual mechanism of action that enhances gastrointestinal motility.[1][2] Firstly, it acts as a dopamine D2 receptor antagonist, which removes the inhibitory effect of dopamine on acetylcholine (ACh) release from enteric motor neurons.[1][2] Secondly, it inhibits the enzyme acetylcholinesterase (AChE), preventing the breakdown of ACh.[1] This synergistic action leads to an increased concentration of ACh, which stimulates gastrointestinal smooth muscle contraction, increases lower esophageal sphincter pressure, and accelerates gastric emptying.

Q2: Which animal models are suitable for studying Itopride efficacy?

Rodent models, such as male Wistar or Sprague-Dawley rats, are commonly used to investigate the therapeutic effects of Itopride, particularly in the context of diabetic gastroparesis. These models are well-established for studying delayed gastric emptying. For studies on airway inflammation and bronchial hyperresponsiveness, guinea pigs and ferrets are often used due to their physiological similarities to humans in these aspects, though these are less relevant for a prokinetic agent like Itopride. The choice of animal strain can be critical, as different strains can exhibit varying susceptibility to disease induction and drug effects.

Q3: What are the key pharmacokinetic parameters of Itopride to consider?

Understanding the pharmacokinetic profile of Itopride is crucial for designing effective in vivo experiments. Key parameters from a study in healthy human volunteers are summarized below, which can provide a reference for animal studies.

Pharmacokinetic ParameterTest Formulation (Mean)Reference Formulation (Mean)
AUC (0-4h) (ng·h/mL) 865.28833.00
AUC (0→∞) (ng·h/mL) 873.04830.97
Cmax (ng/mL) 303.72268.01
Tmax (h) 0.750.78
T1/2 (h) 2.952.83
Data from a study in healthy male volunteers comparing two formulations of 50 mg Itopride HCl.

Troubleshooting Guide

Problem 1: High variability in gastric emptying results.

  • Possible Cause 1: Inconsistent fasting period.

    • Solution: Ensure a consistent fasting period of 12-14 hours for all animals with free access to water before administering the test meal.

  • Possible Cause 2: Variation in test meal consumption.

    • Solution: Carefully monitor and ensure that each animal consumes the entire pre-weighed test meal.

  • Possible Cause 3: Animal strain variability.

    • Solution: Different strains of rats or mice can have different physiological responses. Use a consistent and well-characterized strain for all experiments.

Problem 2: Lack of significant prokinetic effect at the tested dose.

  • Possible Cause 1: Inadequate dose.

    • Solution: The effective dose can vary between animal models and species. A typical dose range for Itopride in rats is 10-50 mg/kg administered via oral gavage. Consider performing a dose-response study to determine the optimal dose for your specific model.

  • Possible Cause 2: Timing of drug administration.

    • Solution: Administer Itopride 30-60 minutes before the test meal to allow for adequate absorption and to coincide with peak plasma concentrations.

  • Possible Cause 3: Inappropriate vehicle.

    • Solution: Itopride is often administered in a vehicle like 0.5% carboxymethyl cellulose. Ensure the vehicle is not affecting gastric motility and is appropriate for the route of administration.

Problem 3: Difficulty in inducing a consistent diabetic gastroparesis model.

  • Possible Cause 1: Ineffective streptozotocin (STZ) administration.

    • Solution: Prepare the STZ solution freshly in a cold citrate buffer (0.1 M, pH 4.5) immediately before intraperitoneal or intravenous injection. Confirm diabetes induction by measuring blood glucose levels; levels above a certain threshold (e.g., 250 mg/dL) are typically considered diabetic.

  • Possible Cause 2: Hypoglycemia post-STZ injection.

    • Solution: To prevent initial drug-induced hypoglycemia, provide rats with a 5% sucrose solution for the first 24 hours after STZ injection before returning them to normal water.

Experimental Protocols

Protocol 1: Induction of Diabetic Gastroparesis in Rats
  • Acclimatization: House male Wistar or Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Fasting: Fast the rats overnight before STZ injection.

  • STZ Preparation: Prepare a fresh solution of streptozotocin (STZ) in cold, sterile 0.1 M citrate buffer (pH 4.5).

  • Induction: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.). Control animals receive an equivalent volume of citrate buffer.

  • Post-Injection Care: Provide a 5% sucrose solution for the first 24 hours to prevent hypoglycemia, then return to normal water.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and can be used for experiments after a stabilization period (e.g., 4 weeks).

Protocol 2: Evaluation of Gastric Emptying
  • Fasting: Fast both diabetic and control rats for 12-14 hours with free access to water.

  • Itopride Administration: Administer Itopride (e.g., 10-50 mg/kg) or a vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage 30-60 minutes before the test meal.

  • Test Meal Administration: Provide a pre-weighed standard solid test meal and ensure complete consumption.

  • Gastric Emptying Period: Return the rats to their cages without food or water for a defined period (e.g., 90-120 minutes).

  • Sample Collection: At the end of the period, euthanize the animals using an approved method.

  • Stomach Excision: Immediately perform a laparotomy, clamp the pylorus and cardia, and carefully excise the stomach.

  • Measurement:

    • Weight-based method: Weigh the stomach with and without its contents to determine the amount of food retained.

    • Phenol Red Method: If the test meal contains a non-absorbable marker like phenol red, homogenize the entire stomach in a known volume of fluid. After centrifugation, measure the phenol red concentration in the supernatant using a spectrophotometer to quantify the amount of meal remaining.

Visualizations

Itopride_Mechanism_of_Action cluster_Neuron Enteric Motor Neuron cluster_Synapse Synaptic Cleft cluster_Muscle Smooth Muscle Cell Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Inhibits ACh_Release ACh Release D2_Receptor->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh M3_Receptor M3 Receptor ACh->M3_Receptor Stimulates AChE AChE AChE->ACh Breaks down Contraction Contraction M3_Receptor->Contraction Itopride Itopride Itopride->D2_Receptor Antagonizes Itopride->AChE Inhibits

Caption: Dual mechanism of action of Itopride.

Experimental_Workflow_for_Gastric_Emptying_Study Start Start Acclimatize Acclimatize Animals Start->Acclimatize Induce_Diabetes Induce Diabetes (STZ) Fasting Fast Animals (12-14h) Induce_Diabetes->Fasting Acclimatize->Induce_Diabetes Drug_Admin Administer Itopride or Vehicle Fasting->Drug_Admin Test_Meal Administer Test Meal Drug_Admin->Test_Meal Emptying_Period Gastric Emptying Period (90-120 min) Test_Meal->Emptying_Period Euthanize Euthanize and Excise Stomach Emptying_Period->Euthanize Measure Measure Stomach Contents Euthanize->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Caption: General experimental workflow for a gastric emptying study.

References

Overcoming Lintopride off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lintopride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

A: this compound is a potent inhibitor of the serine/threonine kinase, Target Kinase A (TKA). Its primary mechanism of action involves binding to the ATP-binding pocket of TKA, thereby preventing the phosphorylation of its downstream substrates.

Q2: I'm observing a cellular phenotype that doesn't align with TKA inhibition. Could this be due to off-target effects?

A: Yes, it is possible. Off-target effects occur when a compound interacts with unintended molecular targets.[1][2] If the observed phenotype is inconsistent with the known function of TKA, it is crucial to investigate potential off-target interactions. We recommend a systematic approach to de-risk your observations, starting with orthogonal validation methods.

Q3: What are the first steps to differentiate between on-target and off-target effects?

A: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Carefully titrate this compound and determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for TKA. A large divergence may suggest a lower-affinity off-target is responsible.

  • Rescue Experiments: If TKA depletion mimics the this compound phenotype, attempt to rescue it by expressing a drug-resistant mutant of TKA. If the phenotype is not rescued, it strongly suggests an off-target effect.

Q4: How can I identify the specific off-targets of this compound?

A: Identifying unknown off-targets requires systematic screening. A common and effective method is to perform a broad kinase selectivity profiling assay.[5] These services screen your compound against a large panel of kinases to identify unintended interactions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Cell Toxicity at Low Concentrations

You Observe: Significant cytotoxicity in your cell line at concentrations of this compound that should only partially inhibit the primary target, TKA.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging TKA in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in an intact cell environment.

  • Perform a Kinase Panel Screen: The observed toxicity could be due to potent inhibition of an essential off-target kinase. A broad kinase screen is the most direct way to identify such liabilities.

  • Genetic Validation: Use CRISPR to knock out TKA. If the knockout cells do not exhibit the same toxicity, it strongly implicates an off-target mechanism for the observed cell death.

Issue 2: Rescue Experiment Fails to Reverse Phenotype

You Observe: You've confirmed that knocking down TKA with siRNA reproduces the phenotype caused by this compound. However, expressing an siRNA-resistant TKA construct in these cells does not rescue the phenotype.

Troubleshooting Steps:

  • Re-evaluate siRNA Specificity: While effective, RNAi can have its own off-target effects. Use at least two different siRNAs targeting different regions of the TKA transcript to ensure the phenotype is consistent.

  • Consider Dominant-Negative Off-Target Effects: It's possible this compound's off-target has a more dominant effect on the pathway than TKA itself. The workflow below can help dissect this.

  • Profile this compound Against Structurally Similar Kinases: Off-targets often share structural homology with the primary target. Use a focused kinase panel that includes kinases closely related to TKA.

Data Presentation

Quantitative data is essential for distinguishing on-target from off-target effects. Below are examples of how to structure your findings.

Table 1: Kinase Selectivity Profile for this compound

This table summarizes hypothetical data from a kinase panel screen. A higher fold-selectivity indicates a more specific compound.

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A (TKA) 15 --
Off-Target Kinase B-1,800120
Off-Target Kinase C-6,750450
Off-Target Kinase D->10,000>667

Table 2: Comparing Phenotypes from Chemical vs. Genetic Perturbation

This table helps to logically compare outcomes from different experimental approaches to determine if they are consistent with an on-target mechanism.

Experimental ConditionObserved Phenotype (e.g., Apoptosis Rate)Consistency with On-Target Hypothesis
Untreated Control5%-
This compound (50 nM) 65% -
TKA siRNA #162%Yes
TKA siRNA #259%Yes
TKA CRISPR KO68%Yes
TKA KO + this compound70%Yes (No additive effect suggests same pathway)

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for TKA Target Engagement

CETSA is a biophysical method to assess drug-target interaction in cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cell culture reagents

  • This compound stock solution (in DMSO)

  • PBS, Lysis Buffer (with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge (capable of 20,000 x g)

  • Reagents for Western Blotting (SDS-PAGE gels, PVDF membrane, primary antibody for TKA, HRP-conjugated secondary antibody, ECL substrate)

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while aggregated proteins are in the pellet.

  • Western Blot Analysis: Collect the supernatant. Normalize total protein concentration across all samples. Perform a Western blot to detect the amount of soluble TKA remaining at each temperature point for both vehicle and this compound-treated samples.

  • Data Analysis: Plot the band intensity of soluble TKA against temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples confirms target engagement.

Protocol 2: Orthogonal Validation using CRISPR-Cas9 Knockout

This protocol provides a framework for using CRISPR to validate that a phenotype is dependent on the drug's primary target.

Materials:

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting TKA

  • Control lentiviral vector (non-targeting gRNA)

  • Cell line of interest

  • Reagents for lentivirus production and transduction

  • Reagents for Western Blotting or genomic DNA sequencing to confirm knockout

Methodology:

  • gRNA Design: Design and clone two distinct gRNAs targeting early exons of the TKA gene to ensure a functional knockout.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a packaging plasmid (psPAX2), and an envelope plasmid (pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cell line with the TKA-targeting or control lentivirus. Select for transduced cells using the appropriate antibiotic resistance marker.

  • Knockout Confirmation: Expand the selected cell pools. Confirm the knockout of TKA protein expression via Western Blot. For clonal lines, confirm frame-shift mutations via Sanger or next-generation sequencing of the target locus.

  • Phenotypic Assay: Perform the relevant cellular assay (e.g., cell viability, signaling pathway activation) on the TKA knockout cells and control cells.

  • Comparison with this compound: Treat the control cell line (expressing TKA) with this compound and compare the resulting phenotype to that of the TKA knockout cells. A similar outcome supports an on-target effect.

Visualizations

Signaling Pathways and Workflows

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound TKA Target Kinase A (TKA) This compound->TKA Inhibits OTK Off-Target Kinase This compound->OTK Inhibits Substrate_A Substrate A TKA->Substrate_A Phosphorylates Desired_Effect Desired Cellular Effect Substrate_A->Desired_Effect Substrate_B Substrate B OTK->Substrate_B Phosphorylates Side_Effect Undesired Side Effect Substrate_B->Side_Effect

Caption: On-target vs. potential off-target inhibition by this compound.

G A Observe Unexpected Phenotype with this compound B Is Phenotype Consistent with On-Target (TKA) Function? A->B C Perform Orthogonal Validation (e.g., CRISPR or RNAi of TKA) B->C No E Phenotype is Likely On-Target B->E Yes D Does Genetic Perturbation Reproduce the Phenotype? C->D D->E Yes F Phenotype is Likely Off-Target D->F No G Proceed with Off-Target ID (e.g., Kinase Screen) F->G

Caption: Troubleshooting workflow for an unexpected experimental result.

G start Start: Cell Treatment (this compound vs. Vehicle) heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw Cycles) heat->lysis centrifuge High-Speed Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant wb Western Blot (Detect Soluble TKA) supernatant->wb analysis Data Analysis (Plot Melting Curves) wb->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Adjusting Lintopride concentration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Cinitapride. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cinitapride?

A1: Cinitapride is a benzamide with prokinetic activity. Its primary mechanism involves acting as an agonist at the 5-HT4 receptors and as an antagonist at the 5-HT2 receptors. It also exhibits some affinity for 5-HT1 receptors. This dual action on serotonin receptors enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility.

Q2: What are the common experimental applications of Cinitapride?

A2: Cinitapride is primarily used in research to study gastrointestinal motility. It is often used in models of delayed gastric emptying and other disorders related to gastrointestinal dysmotility. Experiments may involve in vitro studies using isolated tissue preparations or in vivo studies in animal models.

Q3: What is a typical effective concentration range for Cinitapride in in vitro experiments?

A3: The effective concentration of Cinitapride can vary depending on the specific experimental setup, tissue type, and species. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. However, based on available data, concentrations in the nanomolar to micromolar range are often effective.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in experimental results Inconsistent drug preparation or storage.Prepare fresh solutions of Cinitapride for each experiment. If a stock solution is used, ensure it is stored properly and for a limited time.
Biological variability in tissue or animal models.Increase the sample size to account for biological variability. Ensure that control groups are properly matched.
Lower than expected prokinetic effect Suboptimal drug concentration.Perform a dose-response curve to identify the optimal concentration for your experimental model.
Issues with tissue viability or experimental setup.Verify the health of the tissue preparation or the proper functioning of the experimental apparatus. Ensure physiological conditions (temperature, pH) are maintained.
Unexpected off-target effects Interaction with other receptors.Cinitapride has affinity for 5-HT1 and 5-HT2 receptors, which could lead to off-target effects. Consider using more specific 5-HT4 agonists if these effects are a concern.

Experimental Protocols

In Vitro Assessment of Gastrointestinal Motility

This protocol describes a general method for assessing the effect of Cinitapride on the contractility of isolated intestinal segments.

Materials:

  • Isolated intestinal segments (e.g., rat ileum)

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)

  • Isotonic transducer and data acquisition system

  • Cinitapride stock solution

  • Acetylcholine (as a positive control)

Procedure:

  • Prepare the organ bath with physiological saline solution, maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Mount the isolated intestinal segment in the organ bath under a slight resting tension.

  • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Record the baseline contractile activity.

  • Add Cinitapride to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.

  • At the end of the experiment, add a maximal concentration of acetylcholine to elicit a maximum contraction, which can be used for normalization.

  • Analyze the data to determine the dose-response relationship for Cinitapride.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Cinitapride Cinitapride HTR4 5-HT4 Receptor Cinitapride->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh_postsynaptic Acetylcholine (ACh) ACh_release->ACh_postsynaptic Acts on M_receptor Muscarinic Receptor ACh_postsynaptic->M_receptor Binds Contraction Muscle Contraction M_receptor->Contraction Stimulates

Caption: Cinitapride's signaling pathway leading to muscle contraction.

start Start: Prepare Isolated Intestinal Segment equilibrate Equilibrate Tissue in Organ Bath (30-60 min) start->equilibrate baseline Record Baseline Contractile Activity equilibrate->baseline add_drug Add Cinitapride (Cumulative Doses) baseline->add_drug record_response Record Contractile Response add_drug->record_response max_contraction Add Acetylcholine (Maximal Contraction) add_drug->max_contraction Final Dose record_response->add_drug Next Dose analyze Analyze Data and Generate Dose-Response Curve max_contraction->analyze

Technical Support Center: Optimizing Lintopride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Lintopride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a substituted benzamide with prokinetic and antiemetic properties. Its primary mechanism of action is dual: it acts as a potent agonist at the serotonin 5-HT4 receptor and as an antagonist at the dopamine D2 receptor. This dual action is thought to contribute to its effects on gastrointestinal motility.

Q2: What are the common sources of variability in this compound experiments?

Variability in this compound experiments can arise from several factors, including:

  • Reagent Quality and Preparation: Inconsistent quality or improper preparation of this compound solutions, cell culture media, and buffers.

  • Cell Line Health and Passage Number: Variations in cell health, passage number, and expression levels of 5-HT4 and D2 receptors in cell-based assays.

  • Experimental Conditions: Fluctuations in temperature, incubation times, and pH can significantly impact results.

  • Assay-Specific Variability: Issues related to radioligand binding, antibody specificity, or the sensitivity of functional readouts.

  • Tissue Preparation: For ex vivo studies on gastrointestinal motility, the handling and preparation of tissue segments are critical.

Q3: How can I ensure the stability and proper solubilization of this compound?

This compound is soluble in DMSO.[1] For consistent results, it is recommended to:

  • Prepare a fresh stock solution in high-quality, anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.

Troubleshooting Guides

In Vitro Receptor Binding Assays

Issue: High non-specific binding in D2 receptor radioligand binding assays.

Possible Cause Troubleshooting Step
Radioligand concentration is too high. Determine the optimal radioligand concentration by performing a saturation binding experiment. Use a concentration at or below the Kd value for your competition assays.[2]
Inadequate washing. Increase the number and/or volume of washes to remove unbound radioligand more effectively. Ensure the wash buffer is at the correct temperature and pH.
Radioligand sticking to assay plates or filters. Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. Consider using a different type of filter material.
Poor quality of cell membranes. Prepare fresh cell membranes and ensure they are properly homogenized and stored. Perform a protein concentration assay to ensure consistent amounts are used in each well.

Issue: Low or no signal in 5-HT4 receptor functional assays (e.g., cAMP accumulation).

Possible Cause Troubleshooting Step
Low receptor expression in the cell line. Verify the expression of the 5-HT4 receptor in your cell line using a validated method like qPCR or western blot. Consider using a cell line with higher receptor expression.
Cell health is compromised. Ensure cells are healthy and not overgrown before starting the assay. Use cells within a consistent and low passage number range.
Incorrect assay buffer composition. Check the pH and composition of your assay buffer. Ensure it is compatible with both the cells and the detection reagents.
Problem with the detection reagent. Use a fresh batch of detection reagent and ensure it is prepared according to the manufacturer's instructions. Run a positive control to confirm the reagent is working.
Ex Vivo Gastrointestinal Motility Assays

Issue: Inconsistent or absent contractile response in isolated intestinal tissue.

Possible Cause Troubleshooting Step
Tissue damage during preparation. Handle the intestinal tissue gently to avoid stretching or damaging the muscle layers. Ensure the dissection is performed quickly in oxygenated Krebs solution.
Inadequate oxygenation of the organ bath. Maintain continuous and adequate aeration of the Krebs solution in the organ bath with 95% O2 / 5% CO2.
Suboptimal temperature of the organ bath. Ensure the organ bath is maintained at a stable physiological temperature, typically 37°C.
Tissue desensitization. Allow for an adequate equilibration period before adding this compound. If testing multiple concentrations, ensure sufficient washout time between doses.

Experimental Protocols

5-HT4 Receptor Activation Assay (cAMP Accumulation)

This protocol is a general guideline for measuring the agonistic activity of this compound at the 5-HT4 receptor.

Step Procedure
1. Cell Culture Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM with 10% FBS and appropriate selection antibiotics.
2. Cell Seeding Seed cells into 96-well plates and grow to 80-90% confluency.
3. Assay 1. Wash cells with pre-warmed PBS. 2. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes at 37°C. 3. Add varying concentrations of this compound or a known 5-HT4 agonist (positive control) and incubate for 30 minutes at 37°C. 4. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
4. Data Analysis Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.

Step Procedure
1. Membrane Preparation Prepare cell membranes from HEK293 cells expressing the human D2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer.
2. Binding Reaction In a 96-well plate, add: 1. Cell membranes. 2. A fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone). 3. Varying concentrations of this compound or a known D2 antagonist (e.g., haloperidol) for the competition curve. 4. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled D2 antagonist.
3. Incubation Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
4. Filtration Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
5. Detection Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
6. Data Analysis Calculate the percentage of specific binding at each concentration of this compound. Plot this against the logarithm of the this compound concentration and fit to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[3]

Visualizations

Lintopride_Signaling_Pathway cluster_5HT4 5-HT4 Receptor Pathway (Agonist Effect) cluster_D2 D2 Receptor Pathway (Antagonist Effect) Lintopride1 This compound Receptor5HT4 5-HT4 Receptor Lintopride1->Receptor5HT4 Binds to G_protein_s Gs Protein Receptor5HT4->G_protein_s Activates AC Adenylyl Cyclase G_protein_s->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes Lintopride2 This compound ReceptorD2 D2 Receptor Lintopride2->ReceptorD2 Blocks Dopamine Dopamine Dopamine->ReceptorD2 Binds to G_protein_i Gi Protein ReceptorD2->G_protein_i Activates AC_inhibited Adenylyl Cyclase G_protein_i->AC_inhibited Inhibits cAMP_inhibited cAMP AC_inhibited->cAMP_inhibited Decreases

Caption: this compound's dual mechanism of action on 5-HT4 and D2 receptor signaling pathways.

Experimental_Workflow_Binding_Assay start Start: D2 Receptor Binding Assay prep Prepare Cell Membranes (D2 Receptor Expressing Cells) start->prep setup Set up 96-well Plate: - Membranes - Radioligand ([³H]-Spiperone) - this compound (or control) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash detect Scintillation Counting wash->detect analyze Data Analysis: - Calculate IC50 - Determine Ki detect->analyze end End analyze->end

Caption: Workflow for a dopamine D2 receptor competitive binding assay.

Troubleshooting_Logic start Inconsistent Results? reagent Check Reagent Quality - this compound stock - Buffers - Media start->reagent Yes cells Evaluate Cell Health - Passage number - Viability - Receptor expression reagent->cells Reagents OK conditions Verify Experimental Conditions - Temperature - Incubation time - pH cells->conditions Cells OK assay Review Assay Protocol - Controls - Pipetting - Instrument settings conditions->assay Conditions OK assay->start Still inconsistent

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Lintopride degradation and prevention in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation of Lintopride and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of this compound degradation observed in vitro?

A1: this compound is susceptible to degradation under several in vitro conditions. The primary degradation pathways are oxidation and hydrolysis.[1][2] Forced degradation studies have shown that oxidation is a major route of degradation.[1][3][4] The compound is also very labile in acidic environments, leading to extensive hydrolytic degradation. It also undergoes degradation in alkaline and neutral aqueous solutions, although typically to a lesser extent than in acidic media. Some degradation due to photolysis (exposure to light) has also been reported.

Q2: How stable is this compound under thermal stress?

A2: this compound is relatively stable under dry heat conditions. Studies involving exposure to temperatures such as 80°C for several hours showed minimal degradation, suggesting good thermal stability in its solid form.

Q3: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A3: To minimize hydrolytic degradation, it is recommended to prepare this compound solutions in a buffered system with a pH range of 4 to 7. The compound degrades extensively under strong acidic conditions and is also susceptible to base-catalyzed hydrolysis.

Q4: Is this compound sensitive to light? What precautions should I take?

A4: Yes, this compound has shown susceptibility to photolytic degradation. To prevent this, always store this compound stock solutions and experimental samples in amber-colored vials or protect them from light by wrapping containers in aluminum foil. When possible, conduct experimental manipulations under subdued lighting.

Q5: What are the best practices for preparing and storing this compound stock solutions?

A5: For maximum stability:

  • Solvent Choice: Use de-gassed, high-purity solvents. If using aqueous buffers, ensure they are within the optimal pH range of 4-7.

  • Handling: To prevent oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or -80°C), to slow down potential degradation.

  • Light Protection: Always store solutions in light-protected containers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks appear in my HPLC chromatogram. 1. Degradation: The compound has degraded due to improper handling (pH, light, temperature). 2. Contamination: Solvent or glassware contamination.1. Review your solution preparation and storage protocols. Perform a forced degradation study to identify the retention times of known degradants. 2. Use fresh, HPLC-grade solvents and ensure all glassware is scrupulously clean.
Low recovery or loss of this compound concentration over time. 1. Hydrolysis: The pH of your solution may be too acidic or alkaline. 2. Oxidation: The solution was exposed to oxygen. 3. Adsorption: The compound may be adsorbing to the surface of your container (e.g., plastic).1. Buffer your solution to a pH between 4 and 7. 2. Use de-gassed solvents or add an appropriate antioxidant if compatible with your experimental system. 3. Use low-adsorption vials (e.g., silanized glass) for storage and handling.
Inconsistent results between experimental replicates. 1. Variable Degradation: Inconsistent exposure to light or temperature differences between samples. 2. Solution Instability: The working solution is degrading during the course of the experiment.1. Ensure all samples are handled identically, with consistent light and temperature exposure. 2. Prepare fresh working solutions from a stable stock solution immediately before use for each experiment.

Quantitative Data Summary

The following tables summarize data from forced degradation studies on Cinitapride, which serves as a proxy for this compound. These studies intentionally stress the molecule to identify potential degradation products and pathways.

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ParametersDurationTemperatureObserved Degradation (%)Reference
Acid Hydrolysis 0.1 M HCl10-15 min80°C~100%
Base Hydrolysis 0.1 M NaOH5 hours80°CModerate
Oxidation 3% H₂O₂3 hours80°C~20%
Neutral Hydrolysis HPLC Grade Water2 hours80°C~32%
Photolysis UV/Visible Light-Ambient~9%
Thermal (Dry Heat) Solid Drug12 hours80°C<5%

Note: Degradation percentages can vary based on the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its intrinsic stability and identify degradation products.

Materials:

  • This compound pure drug substance

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • pH meter, water bath, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Reflux the mixture at 80°C for 15 minutes. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Reflux the mixture at 80°C for 5 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at 80°C for 3 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Accurately weigh this compound solid powder and expose it to 80°C in an oven for 12 hours. Then, dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound to light in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all samples and an untreated control solution (100 µg/mL) using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.01M Ammonium Acetate Buffer (pH adjusted to ~6.7) in a 75:25 v/v ratio.
Flow Rate 1.0 mL/min
Detection Wavelength 263 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C

Note: This method is a starting point and should be fully validated according to ICH guidelines to ensure it is stability-indicating for your specific application.

Visualizations

cluster_conditions Stress Conditions cluster_pathways Degradation Pathways cluster_products Result Acid Acidic pH (e.g., 0.1M HCl) Hydrolysis Hydrolysis Acid->Hydrolysis Major Base Alkaline pH (e.g., 0.1M NaOH) Base->Hydrolysis Moderate Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidation Oxidation Oxidant->Oxidation Major Light UV/Visible Light Photolysis Photolysis Light->Photolysis Minor Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation This compound This compound (Active Compound) This compound->Hydrolysis This compound->Oxidation This compound->Photolysis

Caption: Primary degradation pathways for this compound in vitro.

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sample 3. Sample Processing cluster_analysis 4. Analysis A Prepare this compound Stock Solution C Expose Drug to Stress Conditions (Heat, Light, Chemical Agents) A->C B Prepare Stress Agents (Acid, Base, Oxidant) B->C D Withdraw Samples at Defined Time Points C->D E Neutralize/Quench Reaction (if applicable) D->E F Dilute to Final Concentration E->F G Inject into HPLC System F->G H Analyze Chromatogram for Parent Drug and Degradants G->H I Calculate % Degradation H->I

Caption: Experimental workflow for a this compound stability study.

Start Unexpected Degradation Observed in Experiment Q1 Was the solution pH within 4-7 range? Start->Q1 A1_Yes Check Light Exposure Q1->A1_Yes Yes A1_No Adjust pH with Buffer. Minimize exposure to extreme pH. Q1->A1_No No Q2 Was the solution protected from light? A1_Yes->Q2 A2_Yes Check for Oxidants Q2->A2_Yes Yes A2_No Use amber vials or foil. Work in subdued light. Q2->A2_No No Q3 Were de-gassed solvents used? Was exposure to air minimized? A2_Yes->Q3 A3_Yes Review storage temperature and solution age. Q3->A3_Yes Yes A3_No Use de-gassed solvents. Consider inert atmosphere. Q3->A3_No No

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Prokinetic Agents: Side Effect Profiles of Mosapride and Lintopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the gastroprokinetic agent mosapride and the research compound lintopride. While extensive clinical data is available for mosapride, information on this compound is limited to preclinical studies, reflecting its current status as a compound for research purposes only. This document aims to present the available data objectively, with a focus on quantitative comparisons, experimental methodologies, and the underlying pharmacological pathways.

Mosapride: A Clinically Established Prokinetic Agent

Mosapride is a selective 5-HT4 receptor agonist widely used in the treatment of gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease.[1] Its prokinetic action is primarily mediated by enhancing the release of acetylcholine in the gastrointestinal tract, which stimulates gut motility.[2] The major active metabolite of mosapride, M1, also exhibits 5-HT3 receptor antagonist properties.[1]

Common and Serious Side Effects of Mosapride

Clinical studies have established a generally favorable safety profile for mosapride. The most commonly reported side effects are gastrointestinal in nature and typically mild and transient.[3]

Common Adverse Effects:

  • Diarrhea or loose stools[4]

  • Abdominal pain

  • Dry mouth

  • Headache

  • Dizziness

  • Nausea

  • Constipation

  • Insomnia

Serious Adverse Effects: While rare, serious side effects can occur. Mosapride has been shown to have a low risk of causing QT prolongation, a serious cardiac side effect that can lead to fatal arrhythmias. Unlike some other prokinetic agents, mosapride has demonstrated little to no effect on potassium channels or hERG transfected cells. However, caution is advised when co-administered with drugs known to prolong the QT interval or with potent CYP3A4 inhibitors like erythromycin, which can increase mosapride plasma concentrations.

Quantitative Analysis of Mosapride Side Effects from a Comparative Clinical Trial

A randomized, double-blind comparative study evaluating the efficacy and safety of itopride hydrochloride versus mosapride citrate in patients with functional dyspepsia provides valuable quantitative data on the incidence of adverse events.

Adverse EventMosapride Citrate (n=30)Itopride Hydrochloride (n=30)
Total Patients with AEs 5 (16.7%) 0 (0%)
Specific AEs Reported
Abdominal DiscomfortNot specified0
DiarrheaNot specified0
HeadacheNot specified0
Withdrawals due to AEs 2 (6.7%) 0 (0%)

Data sourced from a randomized, double-blind, comparative study.

Experimental Protocol: Randomized, Double-Blind, Comparative Study of Itopride and Mosapride

Objective: To compare the efficacy and safety of itopride hydrochloride and mosapride citrate in the management of functional dyspepsia.

Study Design: A phase 4, randomized, double-blind, prospective, comparative study.

Participants: 60 patients diagnosed with functional dyspepsia, randomized into two groups of 30.

Intervention:

  • Group 1: Itopride hydrochloride 50 mg, three times daily before meals for 2 weeks.

  • Group 2: Mosapride citrate 5 mg, three times daily before meals for 2 weeks.

Data Collection:

  • Efficacy was assessed by both patients and physicians based on global improvement of symptoms.

  • Safety and tolerability were evaluated by monitoring and recording all adverse events reported by the patients or observed by the investigators.

Outcome Measures:

  • Primary: Global efficacy rated by patients and physicians.

  • Secondary: Incidence and nature of adverse events, and patient withdrawals due to adverse events.

Signaling Pathway of Mosapride

Mosapride_Mechanism Mosapride Mosapride Receptor_5HT4 5-HT4 Receptor Mosapride->Receptor_5HT4 Agonist Enteric_Neuron Enteric Neuron ACh_Release Increased Acetylcholine (ACh) Release Receptor_5HT4->ACh_Release Stimulates Smooth_Muscle GI Smooth Muscle ACh_Release->Smooth_Muscle Acts on Muscarinic Receptors Contraction Increased Contraction (Peristalsis) Smooth_Muscle->Contraction Results in Prokinetic_Effect Gastroprokinetic Effect Contraction->Prokinetic_Effect Leads to

Caption: Signaling pathway of Mosapride's prokinetic effect.

This compound: A Research Compound with Limited Clinical Data

This compound is a benzamide compound identified as a potent 5-HT4 antagonist with moderate 5-HT3 antagonist properties. Its mechanism of action suggests potential effects on gastrointestinal motility. However, it is important to note that this compound is currently classified as a research chemical and is not an approved drug for clinical use.

Preclinical Profile and Lack of Human Side Effect Data

Information on this compound is primarily derived from preclinical in-vitro and in-vivo animal studies. These studies indicate that this compound can increase gastric emptying, stimulate antral and duodenal motility, and accelerate intestinal transit in animal models.

To date, there are no publicly available results from comprehensive clinical trials in humans that detail the side effect profile of this compound. Therefore, a direct comparison of its side effects with clinically established drugs like mosapride is not feasible. The safety and tolerability of this compound in humans have not been established.

Theoretical Signaling Pathway of this compound

Based on its described mechanism of action, the theoretical signaling pathway of this compound can be visualized as follows. It is crucial to understand that this is a hypothetical representation of its action in a clinical context.

Lintopride_Mechanism cluster_5HT4 5-HT4 Receptor Pathway cluster_5HT3 5-HT3 Receptor Pathway Lintopride_5HT4 This compound Receptor_5HT4 5-HT4 Receptor Lintopride_5HT4->Receptor_5HT4 Antagonist ACh_Release_Inhibition Modulation of ACh Release Receptor_5HT4->ACh_Release_Inhibition Blocks Stimulation GI_Motility_Effect Potential Effect on GI Motility ACh_Release_Inhibition->GI_Motility_Effect Lintopride_5HT3 This compound Receptor_5HT3 5-HT3 Receptor (on Vagal Afferents) Lintopride_5HT3->Receptor_5HT3 Antagonist Nausea_Vomiting_Signal Nausea/Vomiting Signal to CNS Receptor_5HT3->Nausea_Vomiting_Signal Blocks Antiemetic_Effect Potential Antiemetic Effect Nausea_Vomiting_Signal->Antiemetic_Effect

Caption: Theoretical signaling pathways of this compound.

Conclusion and Future Directions

Mosapride is a well-characterized prokinetic agent with a known side effect profile, primarily consisting of mild gastrointestinal disturbances. The risk of serious adverse events, such as significant cardiac issues, is low.

In contrast, this compound remains a compound under investigation. While its dual antagonism at 5-HT4 and 5-HT3 receptors suggests a potential role in modulating gastrointestinal function, a comprehensive understanding of its safety and tolerability in humans is absent from the current scientific literature. A direct comparison of the side effects of this compound and mosapride is therefore not possible at this time.

For drug development professionals, the preclinical data on this compound may warrant further investigation to explore its therapeutic potential and to characterize its safety profile through structured preclinical toxicology and subsequent clinical trials. Researchers interested in the clinical application of prokinetics should continue to rely on data from approved and well-studied agents like mosapride and other comparators such as itopride and cinitapride for which clinical safety and efficacy data are available.

References

Validating Lintopride's Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of Lintopride for its primary targets, the serotonin 5-HT4 and 5-HT3 receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its comparison to other commercially available modulators of the serotonin system.

This compound is recognized as a potent 5-HT4 receptor antagonist and a moderate 5-HT3 receptor antagonist. To objectively evaluate its performance, this guide summarizes the available quantitative binding affinity data for this compound and key competitors. All data is presented in a clear, tabular format to facilitate direct comparison. Furthermore, detailed experimental protocols for the methodologies used to obtain this data are provided, ensuring transparency and reproducibility.

Comparative Binding Affinity of this compound and Alternatives

The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates a higher affinity.

Table 1: Comparative Binding Affinities for 5-HT4 Receptor Ligands

CompoundReceptorActionKᵢ (nM)pKᵢ
This compound5-HT4AntagonistData Not AvailableData Not Available
Prucalopride5-HT4a / 4bAgonist-8.6 / 8.1[1]
Tegaserod5-HT4Agonist-8.2[2]

Table 2: Comparative Binding Affinities for 5-HT3 Receptor Ligands

CompoundReceptorActionKᵢ (nM)
This compound5-HT3AntagonistData Not Available
Ondansetron5-HT3Antagonist-
Granisetron5-HT3Antagonist-

Note: The absence of specific Kᵢ or IC₅₀ values for this compound in publicly accessible literature necessitates a qualitative comparison based on its described potency.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of a test compound is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the 5-HT4 or 5-HT3 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT4 or 5-HT3 receptor.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]GR113808 for 5-HT4 receptors).

  • Test Compound: Unlabeled this compound or competitor compound at various concentrations.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding (in the absence of the test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Serotonin Receptor Signaling and Experimental Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the general signaling pathway of 5-HT4 receptors and the workflow of a competitive binding assay.

G cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor G_alpha_s Gαs 5HT4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Serotonin Serotonin (5-HT) Serotonin->5HT4R Binds PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Figure 1. Simplified 5-HT4 Receptor Signaling Pathway.

G cluster_workflow Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate (Receptor + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Separate Bound from Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis End End Analysis->End

Figure 2. Experimental Workflow for a Competitive Binding Assay.

References

A Comparative Analysis of Prokinetic Agents: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Lintopride: Initial investigation into this compound, the primary subject of the requested analysis, revealed a significant scarcity of publicly available scientific literature. A single 1995 study characterizes this compound as a 5-HT₄ antagonist with moderate 5-HT₃ antagonist properties, demonstrating an increase in lower esophageal sphincter (LES) basal tone and enhancement of peristaltic waves in healthy volunteers[1]. This profile contrasts with the agonistic activity at 5-HT₄ receptors typical of many serotonergic prokinetic agents. Due to the limited data, a comprehensive comparative analysis including this compound is not feasible at this time. Therefore, this guide will focus on a detailed comparison of other prominent prokinetic agents for which substantial experimental data are available.

This guide provides a comparative analysis of key prokinetic agents, focusing on their mechanisms of action, receptor pharmacology, and efficacy. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on quantitative data, experimental methodologies, and visual representations of underlying biological processes.

Overview of Prokinetic Agents and Mechanisms of Action

Prokinetic agents enhance gastrointestinal (GI) motility and are used to treat disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and chronic constipation[2][3][4]. These drugs act through various mechanisms, primarily by modulating neurotransmitter pathways in the enteric nervous system[4]. The agents covered in this comparison fall into two main classes: serotonin 5-HT₄ receptor agonists and dopamine D₂ receptor antagonists.

  • Serotonin 5-HT₄ Receptor Agonists (e.g., Cisapride, Prucalopride): These agents activate 5-HT₄ receptors on enteric neurons, which stimulates the release of acetylcholine (ACh). Increased ACh levels then act on muscarinic receptors on smooth muscle cells, leading to enhanced muscle contraction and coordinated peristalsis.

  • Dopamine D₂ Receptor Antagonists (e.g., Metoclopramide, Domperidone): Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing ACh release. By blocking D₂ receptors, these drugs remove this inhibitory effect, thereby increasing ACh release and promoting motility.

  • Dual-Mechanism Agents (e.g., Itopride, Metoclopramide): Some agents have multiple mechanisms of action. Itopride is both a D₂ receptor antagonist and an acetylcholinesterase (AChE) inhibitor. By inhibiting the enzyme that breaks down ACh, it further increases the concentration and duration of action of acetylcholine. Metoclopramide, in addition to being a D₂ antagonist, also has 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist properties.

Comparative Receptor Pharmacology

The affinity of a prokinetic agent for its target receptor(s) and its selectivity over other receptors are critical determinants of its efficacy and safety profile. The following table summarizes the receptor binding affinities (Ki or IC₅₀ values) for the selected prokinetic agents.

DrugPrimary Target(s)Receptor Binding Affinity (Ki / IC₅₀)Species/SystemReference(s)
Cisapride 5-HT₄ AgonistKi: 1.9-fold more potent than 5-HTGuinea pig striatal membranes
hERG Channel BlockerIC₅₀: ~40 nM-
Metoclopramide D₂ Antagonist--
5-HT₄ AgonistKi: 26-fold less potent than CisaprideGuinea pig striatal membranes
5-HT₃ Antagonist--
Domperidone Peripheral D₂ Antagonist--
Itopride D₂ Antagonist--
Acetylcholinesterase (AChE) Inhibitor--
Prucalopride Selective 5-HT₄ AgonistpKi: 8.6 (5-HT₄a), 8.1 (5-HT₄b)Human receptor isoforms

Note: Specific Ki/IC₅₀ values are often highly dependent on the experimental conditions (e.g., radioligand used, tissue preparation). The data presented provides a relative comparison.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary signaling pathways for the different classes of prokinetic agents.

Prokinetic_Mechanisms cluster_5HT4 5-HT4 Receptor Agonism (Prucalopride, Cisapride) cluster_D2 D2 Receptor Antagonism (Metoclopramide, Domperidone) cluster_AChE AChE Inhibition (Itopride) 5HT4_Agonist 5-HT4 Agonist (e.g., Prucalopride) 5HT4_Receptor 5-HT4 Receptor 5HT4_Agonist->5HT4_Receptor Activates ACh_Release_1 ↑ Acetylcholine (ACh) Release 5HT4_Receptor->ACh_Release_1 Muscarinic_Receptor_1 Muscarinic Receptor ACh_Release_1->Muscarinic_Receptor_1 Activates GI_Contraction_1 ↑ GI Smooth Muscle Contraction Muscarinic_Receptor_1->GI_Contraction_1 Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates ACh_Inhibition ↓ ACh Release D2_Receptor->ACh_Inhibition D2_Antagonist D2 Antagonist (e.g., Metoclopramide) D2_Antagonist->D2_Receptor Blocks ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor AChE Inhibitor (Itopride) AChE_Inhibitor->AChE Inhibits Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Plate_Setup Set up 96-well plate: Total, Non-specific, Competition Start->Plate_Setup Incubation Incubate at 30°C for 60 min Plate_Setup->Incubation Filtration Rapid Filtration & Washing (Cell Harvester) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis: IC50 & Ki Calculation Counting->Analysis End Determine Binding Affinity Analysis->End Organ_Bath_Workflow Start Dissect GI Tissue (e.g., Rat Colon) Mounting Mount Muscle Strips in Organ Bath Start->Mounting Equilibration Equilibrate in Krebs Solution (60 min) Mounting->Equilibration Viability Test Contractility with KCl Equilibration->Viability Drug_Addition Add Test Compound (Cumulative Doses) Viability->Drug_Addition Recording Record Contractile Force Drug_Addition->Recording Analysis Analyze Dose-Response Curve (EC50, Emax) Recording->Analysis End Assess Prokinetic Effect Analysis->End

References

Unveiling the Receptor Selectivity of Prokinetic Agents: A Comparative Analysis of Lintopride and Newer Generation 5-HT4 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Lintopride is recognized as a potent 5-HT4 antagonist with moderate affinity for the 5-HT3 receptor. However, a detailed, publicly available quantitative analysis of its binding affinity across a broad spectrum of receptors is lacking. In contrast, the newer generation of 5-HT4 receptor agonists, including Prucalopride, Velusetrag, and Naronapride, have been designed for high selectivity to the 5-HT4 receptor, a characteristic that is well-documented in publicly accessible studies. This targeted approach aims to minimize the off-target effects that were a concern with earlier prokinetic agents. This guide presents the available binding affinity data for these newer agents, offering a benchmark against which the selectivity of other compounds, including this compound, can be conceptually evaluated.

Comparative Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of Prucalopride, Velusetrag, and Naronapride for the 5-HT4 receptor and other relevant off-target receptors. The lack of comprehensive, publicly available quantitative data for this compound prevents its direct inclusion in this comparative table.

Compound5-HT4 Receptor (Ki, nM)5-HT3 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)hERG Channel (IC50, µM)Other Notable Interactions (Ki, nM)
Prucalopride 2.5 (h5-HT4a) 8.0 (h5-HT4b)[1]>10,000[2]>10,000>10Human D4 (pKi 5.63), Human sigma1 (pKi 5.43)[2][3]
Velusetrag Highly Potent (pEC50 = 8.3)>500-fold selective for 5-HT4[4]->3,000No significant affinity for other 5-HT receptor subtypes
Naronapride High Affinity AgonistNegligible affinityAntagonist activity--

Note: A lower Ki value indicates a higher binding affinity. The data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays used to characterize ligand-receptor interactions.

Radioligand Binding Assay

This assay is a fundamental technique used to quantify the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a panel of receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compound (e.g., this compound or alternatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at a specific GPCR.

Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS

  • Test agonist (e.g., Prucalopride, Velusetrag, Naronapride)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Pre-incubation: Incubate the cell membranes with GDP for a short period on ice to ensure all G-proteins are in the GDP-bound state.

  • Incubation: In a multi-well plate, combine the pre-incubated membranes, varying concentrations of the test agonist, and [³⁵S]GTPγS.

  • Reaction: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for agonist-induced [³⁵S]GTPγS binding.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. From this curve, the EC50 (concentration for half-maximal response) and Emax (maximal response) can be determined.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for cross-reactivity screening and the signaling pathway of the 5-HT4 receptor.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Binding & Incubation cluster_3 Separation & Detection cluster_4 Data Analysis Compound Test Compound (e.g., this compound) Assay_Plate Multi-well Plate Compound->Assay_Plate Serial Dilutions Incubation Incubation at Controlled Temperature Assay_Plate->Incubation Membranes Receptor-expressing Cell Membranes Membranes->Assay_Plate Radioligand Radiolabeled Ligand Radioligand->Assay_Plate Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 & Ki Determination Counting->Analysis

Radioligand Binding Assay Workflow.

Signaling_Pathway Agonist 5-HT4 Agonist (e.g., Prucalopride) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates Targets

5-HT4 Receptor Signaling Pathway.

Conclusion

The development of highly selective 5-HT4 receptor agonists like Prucalopride, Velusetrag, and Naronapride represents a significant advancement in the pursuit of effective and safe prokinetic therapies. Their well-characterized binding profiles, demonstrating minimal interaction with off-target receptors, stand in contrast to the limited publicly available data for older compounds such as this compound. While this compound's role as a 5-HT4 antagonist with some 5-HT3 activity is acknowledged, a comprehensive understanding of its cross-reactivity is hindered by the lack of quantitative data. This guide underscores the importance of thorough receptor screening in drug development and provides a valuable comparative dataset for researchers working on the next generation of gastrointestinal motility modulators. Further studies to fully elucidate the binding profile of this compound would be beneficial for a more complete comparative assessment.

References

Benchmarking Lintopride: A Comparative Guide to Current Gastrointestinal Motility Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lintopride against current gastrointestinal (GI) motility drugs, offering a synthesis of available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological profile and potential therapeutic utility of this compound in the context of existing prokinetic agents.

Executive Summary

Gastrointestinal motility disorders are a prevalent and challenging area of clinical practice. Prokinetic agents aim to enhance coordinated GI muscle contractions to improve transit and alleviate associated symptoms. Current therapeutic options primarily include dopamine D2 receptor antagonists and serotonin 5-HT4 receptor agonists. This compound, a novel agent, is characterized by its dual mechanism of action as a 5-HT4 receptor agonist and a moderate 5-HT3 receptor antagonist. This unique profile suggests potential for both prokinetic and antiemetic effects. This guide benchmarks this compound against established GI motility drugs—metoclopramide, domperidone, cisapride, and prucalopride—across key pharmacological and clinical parameters.

Mechanism of Action Overview

The primary agents used to modulate GI motility operate through two principal pathways: the dopaminergic and serotonergic systems.

  • Dopamine D2 Receptor Antagonists: Drugs like metoclopramide and domperidone block D2 receptors in the GI tract, which counteracts the inhibitory effect of dopamine on cholinergic neurons. This results in increased acetylcholine release, leading to enhanced esophageal and gastric peristalsis.[1][2]

  • Serotonin 5-HT4 Receptor Agonists: Agents such as cisapride and prucalopride selectively activate 5-HT4 receptors on enteric neurons, which also facilitates the release of acetylcholine, thereby stimulating GI motility.[3][4]

This compound distinguishes itself by combining 5-HT4 receptor agonism with moderate 5-HT3 receptor antagonism.[5] The 5-HT3 antagonism may contribute to antiemetic effects by blocking serotonin's action at vagal afferents and in the chemoreceptor trigger zone.

Comparative Data Tables

The following tables summarize the available quantitative data for this compound and other key GI motility drugs.

Table 1: Receptor Binding Affinities (Ki in nM)

Drug5-HT4 Receptor5-HT3 ReceptorDopamine D2 Receptor
This compound Data not availableData not availableNot applicable
Prucalopride 2.5 (h5-HT4a), 8 (h5-HT4b)3500-3800 (murine)1600-2400 (human D4)
Cisapride High AffinityLow AffinityNot significant
Metoclopramide Agonist activity reportedAntagonist activity reported28.8
Domperidone Not applicableNot applicable0.1 - 0.4

Note: "Data not available" indicates that specific Ki values for this compound could not be identified in the searched literature. "High Affinity" and "Low Affinity" are used where quantitative data is lacking but qualitative descriptions are available.

Table 2: Clinical Efficacy in Esophageal Motility (Healthy Volunteers)

Treatment (Intravenous)Change in Lower Esophageal Sphincter (LES) Basal PressureChange in Amplitude of Peristaltic WavesReference
This compound (0.1 mg/kg) Significant increase (P = 0.036 vs. placebo)Not significant
This compound (0.3 mg/kg) Significant increase (P = 0.027 vs. placebo)Significant increase at T30, T60, T90
This compound (0.5 mg/kg) Significant increase (P = 0.052 vs. placebo)Significant increase at T30, T60

Signaling Pathways and Experimental Workflows

Signaling Pathway of Prokinetic Agents

The following diagram illustrates the primary signaling pathways of dopamine D2 receptor antagonists and 5-HT4 receptor agonists in the enteric nervous system.

Prokinetic_Signaling cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell D2R Dopamine D2 Receptor 5HT4R 5-HT4 Receptor ACh_Vesicle ACh ACh_Released ACh ACh_Vesicle->ACh_Released Release M3R Muscarinic M3 Receptor ACh_Released->M3R Binds Contraction Muscle Contraction M3R->Contraction Dopamine Dopamine Dopamine->D2R Inhibits ACh release Serotonin Serotonin (5-HT) Serotonin->5HT4R Stimulates ACh release D2_Antagonists Metoclopramide, Domperidone D2_Antagonists->D2R Block inhibition 5HT4_Agonists This compound, Prucalopride, Cisapride 5HT4_Agonists->5HT4R Activate

Figure 1: Simplified signaling of prokinetic drugs.

Experimental Workflow: In Vitro Assessment of GI Smooth Muscle Contractility

This diagram outlines a typical workflow for evaluating the effects of a prokinetic agent on isolated gastrointestinal smooth muscle tissue.

InVitro_Workflow Tissue_Isolation 1. Isolate GI Smooth Muscle Strip (e.g., guinea pig ileum) Organ_Bath 2. Mount Tissue in Organ Bath with Krebs Solution (37°C) Tissue_Isolation->Organ_Bath Equilibration 3. Equilibrate Tissue Under Tension Organ_Bath->Equilibration Baseline 4. Record Baseline Spontaneous Contractions Equilibration->Baseline Drug_Addition 5. Add Test Compound (e.g., this compound) in a Cumulative Concentration-Response Manner Baseline->Drug_Addition Contraction_Measurement 6. Measure Changes in Contractile Force and Frequency Drug_Addition->Contraction_Measurement Data_Analysis 7. Analyze Data to Determine EC50 and Maximum Response Contraction_Measurement->Data_Analysis

Figure 2: In vitro smooth muscle contractility assay.

Experimental Protocols

1. Esophageal Manometry for Motility Assessment (this compound Clinical Trial)

  • Objective: To evaluate the effect of intravenous this compound on lower esophageal sphincter (LES) and esophageal body motility in healthy male volunteers.

  • Study Design: A double-blind, placebo-controlled, crossover study with three doses of this compound (0.1, 0.3, and 0.5 mg/kg) and a placebo administered at one-week intervals.

  • Procedure:

    • Subjects fasted overnight.

    • A perfused catheter assembly was inserted transnasally. The assembly included a sleeve sensor to measure LES pressure and recording ports at 5, 10, and 15 cm above the LES to measure esophageal body pressure.

    • After an equilibration period, baseline LES pressure and esophageal peristalsis were recorded.

    • The study drug (this compound or placebo) was administered intravenously.

    • Esophageal motility was recorded continuously for 4 hours post-dosing.

    • Peristalsis was evaluated by performing 10 wet swallows (5 mL of water) at 30-minute intervals.

  • Data Analysis:

    • LES basal pressure was calculated as the end-expiratory pressure.

    • The amplitude, duration, and propagation velocity of peristaltic waves were measured.

    • Data were compared between this compound and placebo groups using appropriate statistical methods (e.g., AUC comparison).

2. In Vitro Receptor Binding Affinity Assay (General Protocol)

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT4, 5-HT3, D2).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]GR113808 for 5-HT4 receptors).

    • Test compound (e.g., this compound) at various concentrations.

    • A non-labeled ligand with high affinity for the receptor to determine non-specific binding.

    • Assay buffer and filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

    • A parallel set of incubations is performed in the presence of a high concentration of the non-labeled ligand to determine non-specific binding.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Future Directions

The available data suggest that this compound is a prokinetic agent with a mechanism of action that could offer both enhanced GI motility and antiemetic benefits. The clinical data from the esophageal manometry study in healthy volunteers demonstrate a clear pharmacodynamic effect on esophageal motility, with a dose-dependent increase in LES basal pressure and peristaltic wave amplitude.

However, a comprehensive benchmarking of this compound is currently limited by the lack of publicly available data on its receptor binding affinities (Ki values) for 5-HT4 and 5-HT3 receptors. This information is critical for a precise comparison of its potency and selectivity against other serotonergic agents like prucalopride and cisapride.

Furthermore, there is a paucity of head-to-head clinical trials comparing this compound with other prokinetics in patient populations with gastroparesis, functional dyspepsia, or chronic constipation. Such studies would be invaluable in determining the relative efficacy and safety of this compound and establishing its potential place in the therapeutic armamentarium for GI motility disorders.

Future research should focus on:

  • Determining the receptor binding profile of this compound to allow for a more detailed pharmacological comparison.

  • Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with various GI motility disorders, ideally with active comparators.

  • Investigating the clinical significance of the dual 5-HT4 agonism and 5-HT3 antagonism, particularly in conditions where both dysmotility and nausea/vomiting are prominent symptoms.

This guide will be updated as new data on this compound becomes available.

References

Replicating Lintopride's Prokinetic Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of the prokinetic agent Lintopride, focusing on the challenges of replicating its initial findings in different laboratory settings due to a sparse publication record. We present available data on this compound and compare its pharmacological profile with more extensively studied 5-HT4 receptor agonists, offering a framework for future research and development.

This compound is a benzamide derivative with prokinetic properties, identified as a potent 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist activity.[1] Its primary therapeutic potential lies in the modulation of gastrointestinal motility. However, the body of publicly available research on this compound is limited, with a key study by Delvaux and colleagues in 1995 providing the most detailed in-human data.[1] The scarcity of subsequent replication studies presents a significant challenge for researchers seeking to build upon these initial findings.

This guide aims to:

  • Summarize the known mechanism of action and experimental findings for this compound.

  • Provide a detailed overview of the signaling pathways associated with its targets, the 5-HT4 and 5-HT3 receptors.

  • Offer a comparative analysis with other 5-HT4 receptor agonists, for which a larger body of clinical trial data exists.

  • Present standardized experimental protocols relevant to the assessment of prokinetic agents.

Understanding this compound's Mechanism of Action

This compound's pharmacological activity is centered on its interaction with two subtypes of serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.

5-HT4 Receptor Antagonism

The 5-HT4 receptors are G-protein coupled receptors that, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the enteric nervous system, this signaling cascade facilitates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility. As an antagonist, this compound blocks the binding of serotonin to 5-HT4 receptors, which would be expected to reduce gastrointestinal motility. This presents a contradiction to its prokinetic effects observed in preclinical models and early human studies, suggesting a more complex mechanism of action or potential species-specific effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Serotonin Serotonin 5HT4R 5-HT4 Receptor Serotonin->5HT4R Binds AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh_release Acetylcholine Release PKA->ACh_release Promotes M3R Muscarinic M3 Receptor ACh_release->M3R Binds to Lintopride_antagonist This compound (Antagonist) Lintopride_antagonist->5HT4R Blocks Contraction Contraction M3R->Contraction

Simplified signaling pathway of 5-HT4 receptor activation and its antagonism by this compound.
5-HT3 Receptor Antagonism

The 5-HT3 receptors are ligand-gated ion channels. Their activation by serotonin in the gastrointestinal tract and the central nervous system is associated with nausea, vomiting, and visceral pain. Antagonists of the 5-HT3 receptor are well-established antiemetics. This compound's moderate antagonism at this receptor may contribute to a reduction in nausea and vomiting, which can be beneficial in patients with motility disorders.

G cluster_neuron Enteric Neuron / Vagal Afferent Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ion Channel) Serotonin->5HT3R Binds and Opens Depolarization Depolarization / Nausea Signal 5HT3R->Depolarization Na+/K+ influx leads to Lintopride_antagonist This compound (Antagonist) Lintopride_antagonist->5HT3R Blocks

Mechanism of 5-HT3 receptor antagonism by this compound.

This compound Experimental Data: A Singular Study

The primary source of human experimental data for this compound comes from a 1995 study by Delvaux et al. This study investigated the effects of intravenous this compound on esophageal motility in healthy male volunteers. The scarcity of further published trials makes independent verification and replication of these findings challenging.

ParameterPlacebo (mean ± SD)This compound (0.1 mg/kg)This compound (0.3 mg/kg)This compound (0.5 mg/kg)
Lower Esophageal Sphincter (LES) Basal Pressure (cmH₂O) 23.3 ± 2.0Significant increase (P=0.036)Significant increase (P=0.027)Increase (P=0.052)
Amplitude of Peristaltic Waves (cmH₂O at T60) Data not providedData not provided48.8 (P=0.0009)29.1 (P=0.029)
Data extracted from the abstract of Delvaux M, et al. Aliment Pharmacol Ther. 1995 Oct;9(5):563-9.

Comparison with Alternative 5-HT4 Receptor Agonists

Given the limited data on this compound, a comparison with other, more extensively studied 5-HT4 receptor agonists such as Prucalopride and Tegaserod can provide valuable context for researchers. Unlike this compound, these agents are 5-HT4 receptor agonists, which is the more conventional approach to enhancing gastrointestinal motility via this pathway.

DrugMechanism of ActionKey Efficacy Findings in Chronic Idiopathic Constipation (CIC)Common Adverse Events
This compound 5-HT4 antagonist, moderate 5-HT3 antagonistIncreased LES pressure and esophageal peristaltic amplitude in healthy volunteers[1]Not well documented in publicly available literature
Prucalopride Selective 5-HT4 receptor agonistSignificantly greater proportion of patients achieving ≥3 spontaneous complete bowel movements (SCBMs) per week compared to placebo.[2][3]Headache, abdominal pain, nausea, diarrhea
Tegaserod 5-HT4 receptor partial agonistShown to improve symptoms of irritable bowel syndrome with constipation (IBS-C).Headache, abdominal pain, diarrhea

Experimental Protocols

For researchers aiming to investigate the effects of prokinetic agents like this compound or its alternatives, standardized experimental protocols are crucial for generating reproducible data.

Esophageal Manometry

This procedure assesses the motor function of the upper esophageal sphincter (UES), the esophageal body, and the lower esophageal sphincter (LES).

G Patient_Prep Patient Preparation (Fasting) Catheter_Insertion Insertion of Manometry Catheter Patient_Prep->Catheter_Insertion Baseline_Recording Baseline LES and Esophageal Body Pressure Recording Catheter_Insertion->Baseline_Recording Drug_Administration Administration of Investigational Drug or Placebo Baseline_Recording->Drug_Administration Post_Dose_Recording Recording of Motility at Predetermined Intervals Drug_Administration->Post_Dose_Recording Data_Analysis Analysis of LES Pressure, Peristaltic Wave Amplitude and Duration Post_Dose_Recording->Data_Analysis

General workflow for an esophageal manometry study.
Assessment of Gastric Emptying

Gastric emptying studies measure the time it takes for food to empty from the stomach. Scintigraphy is the gold standard method.

  • Patient Preparation: Patients fast overnight.

  • Test Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., Technetium-99m).

  • Imaging: A gamma camera acquires images of the stomach at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.

Conclusion and Future Directions

For researchers in the field of gastrointestinal motility, this guide highlights the importance of robust, reproducible data. While the path for this compound is unclear, the comparative data from other 5-HT4 modulators like Prucalopride and Tegaserod offer valuable insights into the therapeutic potential of targeting this pathway. Future studies on novel prokinetic agents should prioritize comprehensive preclinical and clinical evaluations, with a commitment to publishing both positive and negative findings to foster a more complete and reliable scientific record.

References

A Comparative Guide to the Prokinetic Effects of Itopride and Metoclopramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prokinetic performance of itopride and metoclopramide, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two agents.

Introduction

Prokinetic agents are pharmaceuticals that enhance gastrointestinal motility. They are crucial in treating various motility disorders, including gastroparesis and functional dyspepsia. This guide focuses on a comparative analysis of two such agents: itopride and the well-established metoclopramide. While both aim to improve gastric emptying and intestinal transit, their distinct mechanisms of action result in different efficacy and safety profiles.

Due to the limited and conflicting publicly available data on the prokinetic agent lintopride, a direct comparison with metoclopramide that meets the data and methodological requirements of this guide is not feasible at this time. The available literature describes this compound as a 5-HT4 antagonist with prokinetic properties, which is a paradoxical mechanism that requires further investigation. Therefore, this guide will focus on the comparison between itopride and metoclopramide, for which there is a more extensive body of comparative research.

Mechanisms of Action

The prokinetic effects of itopride and metoclopramide are achieved through different, yet overlapping, signaling pathways.

Itopride: A Dual-Action Prokinetic

Itopride hydrochloride's prokinetic activity stems from a unique dual mechanism.[1] It functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3]

  • Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter by binding to D2 receptors, which suppresses acetylcholine (ACh) release from myenteric motor neurons.[2] Itopride blocks these D2 receptors, thereby counteracting dopamine's inhibitory effect and promoting gastric motility.

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for acetylcholine degradation, itopride increases the local concentration of acetylcholine. This elevated acetylcholine level enhances its stimulatory effect on muscarinic receptors on smooth muscle cells, leading to stronger gastrointestinal contractions and accelerated peristalsis.

This combined mechanism results in a potent prokinetic effect throughout the gastrointestinal tract.

Itopride_Mechanism cluster_cholinergic Cholinergic Neuron cluster_dopaminergic Dopaminergic Influence ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation GI_Motility Increased GI Motility (Prokinetic Effect) ACh->GI_Motility Stimulation Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D2R->ACh Inhibits Release Itopride Itopride Itopride->AChE Inhibition Itopride->D2R Antagonism

Itopride's dual mechanism of action.
Metoclopramide: A Multifaceted Prokinetic and Antiemetic

Metoclopramide's prokinetic effects are primarily mediated through dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism. At higher doses, it also exhibits 5-HT3 receptor antagonism, contributing to its antiemetic properties.

  • Dopamine D2 Receptor Antagonism: Similar to itopride, metoclopramide blocks D2 receptors in the gastrointestinal tract, reducing the inhibitory effects of dopamine and thereby promoting motility.

  • Serotonin 5-HT4 Receptor Agonism: Metoclopramide stimulates 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine. This cholinergic stimulation leads to increased gastrointestinal contractions and accelerated transit.

  • Serotonin 5-HT3 Receptor Antagonism: At higher concentrations, metoclopramide blocks 5-HT3 receptors in both the gut and the central nervous system. This action contributes to its antiemetic effects.

Metoclopramide_Mechanism cluster_serotonergic Serotonergic Neuron cluster_cholinergic Cholinergic Neuron cluster_dopaminergic Dopaminergic Influence 5HT4R 5-HT4 Receptor ACh Acetylcholine (ACh) 5HT4R->ACh Stimulates Release GI_Motility Increased GI Motility (Prokinetic Effect) ACh->GI_Motility Stimulation Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D2R->ACh Inhibits Release Metoclopramide Metoclopramide Metoclopramide->5HT4R Agonism Metoclopramide->D2R Antagonism

Metoclopramide's mechanism of action.

Comparative Efficacy Data

Direct head-to-head clinical trials comparing the efficacy of itopride and metoclopramide on gastric emptying using the gold-standard scintigraphy method are limited in the publicly available literature. However, preclinical studies and clinical trials in specific patient populations provide valuable comparative data.

Preclinical Data: In Vitro Motility Studies

A comparative study by Kamel et al. investigated the prokinetic effects of itopride and metoclopramide on isolated gastrointestinal tissues from rats and rabbits. The results demonstrated that itopride is more potent than metoclopramide in stimulating motility in the stomach fundus, jejunum, and colon.

Gastrointestinal TissueDrugED50 (μg/ml)
Rat Stomach Fundus Itopride0.44 ± 0.07
Metoclopramide0.89 ± 0.12
Rabbit Jejunum Itopride0.53 ± 0.09
Metoclopramide1.13 ± 0.15
Rabbit Colon Itopride0.61 ± 0.08
Metoclopramide1.25 ± 0.19

Data adapted from Kamel et al. (2015).

Clinical Data: Gastric Residual Volume in Critically Ill Patients

A randomized controlled trial by Elmokadem et al. in critically ill patients with feeding intolerance provided quantitative data on the reduction of gastric residual volume (GRV), a key indicator of gastric emptying.

ParameterItopride GroupMetoclopramide Groupp-value
Baseline GRV (ml) 350 (250-400)325 (250-400)0.68
Day 7 GRV (ml) 100 (50-150)150 (100-250)<0.001
% Change in GRV from Baseline -71.4%-53.8%<0.001

Data represents median (interquartile range). Adapted from Elmokadem et al. (2021).

Experimental Protocols

In Vitro Gastrointestinal Motility Assessment

This protocol is based on the methodology described by Kamel et al. (2015) for the comparative study of itopride and metoclopramide.

InVitro_Motility_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Isolation Isolate GI Tissues (Rat Stomach Fundus, Rabbit Jejunum/Colon) Tissue_Strips Prepare Longitudinal Muscle Strips Tissue_Isolation->Tissue_Strips Organ_Bath Suspend Strips in Organ Bath (Tyrode's solution, 37°C, 95% O2/5% CO2) Tissue_Strips->Organ_Bath Equilibration Equilibrate Tissues under 1g Tension Organ_Bath->Equilibration Drug_Addition Cumulative Addition of Itopride or Metoclopramide Equilibration->Drug_Addition Contraction_Measurement Record Isotonic Contractions (Isotonic Transducer) Drug_Addition->Contraction_Measurement DR_Curve Construct Dose-Response Curves Contraction_Measurement->DR_Curve ED50_Calc Calculate ED50 Values DR_Curve->ED50_Calc

Workflow for in vitro motility assessment.

Objective: To compare the potency of itopride and metoclopramide in stimulating contractions of isolated gastrointestinal smooth muscle.

Materials:

  • Male albino rats and rabbits

  • Tyrode's solution

  • Itopride hydrochloride and Metoclopramide hydrochloride

  • Organ bath system with thermoregulation and aeration (95% O2, 5% CO2)

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation:

    • Animals are euthanized according to ethical guidelines.

    • Segments of the stomach fundus (rats), jejunum, and colon (rabbits) are isolated and placed in cold Tyrode's solution.

    • Longitudinal muscle strips of approximately 1.5 cm in length are prepared.

  • Experimental Setup:

    • Each tissue strip is suspended in a 10 ml organ bath containing Tyrode's solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • The tissues are connected to an isotonic transducer under a resting tension of 1 gram.

    • An equilibration period of 60 minutes is allowed, with the bathing solution changed every 15 minutes.

  • Drug Administration and Measurement:

    • After equilibration, cumulative concentrations of either itopride or metoclopramide are added to the organ bath.

    • The isotonic contractions of the muscle strips are recorded.

  • Data Analysis:

    • Dose-response curves are plotted for each drug on each tissue type.

    • The effective dose producing 50% of the maximal response (ED50) is calculated for each drug to determine relative potency.

Gastric Emptying Scintigraphy

This protocol is based on the methodology for assessing the effect of itopride on gastric emptying in patients with diabetes.

Objective: To quantitatively measure the rate of solid and liquid gastric emptying.

Patient Preparation:

  • Patients fast overnight.

  • Medications known to affect gastric motility are withheld for at least 48 hours prior to the study.

Procedure:

  • Test Meal:

    • A standardized test meal is prepared, consisting of:

      • Solid component: 100g of ground beef labeled with 99mTc-sulphur colloid.

      • Liquid component: 150 ml of 10% dextrose labeled with 67Ga-ethylenediaminetetraacetic acid (EDTA).

  • Drug Administration:

    • The prokinetic agent (e.g., itopride 200 mg) or placebo is administered orally a specified time before the meal.

  • Image Acquisition:

    • Immediately after meal ingestion, the patient is positioned under a gamma camera.

    • Anterior and posterior images of the stomach are acquired for 1 minute at regular intervals (e.g., every 15 minutes) for up to 4 hours.

  • Data Analysis:

    • Regions of interest are drawn around the stomach on each image.

    • The geometric mean of the counts in the anterior and posterior images is calculated and corrected for radioactive decay.

    • The percentage of the meal remaining in the stomach at each time point is calculated.

    • Gastric emptying curves are generated, and key parameters such as the half-emptying time (T50) and lag phase for solids are determined.

Conclusion

Both itopride and metoclopramide are effective prokinetic agents, but they operate through distinct primary mechanisms. Itopride's dual action of D2 receptor antagonism and acetylcholinesterase inhibition offers a potent prokinetic effect. Metoclopramide relies on D2 receptor antagonism and 5-HT4 receptor agonism.

The available preclinical and clinical data suggest that itopride may have a more potent and broader prokinetic effect across the gastrointestinal tract compared to metoclopramide. However, further large-scale, head-to-head clinical trials using standardized methodologies are needed to definitively establish the comparative efficacy and safety of these agents in various patient populations.

References

Independent Validation of 5-HT4 Receptor Agonists' Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mode of action of 5-HT4 receptor agonists, a class of drugs used to treat gastrointestinal motility disorders, with alternative therapeutic options. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the signaling pathways and experimental workflows. While the specific compound "Lintopride" was not found in available literature, this guide focuses on the well-established class of 5-HT4 receptor agonists, to which it likely belongs given its name and implied therapeutic area.

Mode of Action: 5-HT4 Receptor Agonists

5-hydroxytryptamine receptor 4 (5-HT4) agonists are a class of drugs that selectively bind to and activate 5-HT4 receptors.[1][2] These receptors are predominantly found in the gastrointestinal tract, as well as in the central nervous system.[3] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the release of various neurotransmitters, including acetylcholine, which plays a crucial role in promoting gastrointestinal motility.[4] The primary therapeutic effect of 5-HT4 receptor agonists is the enhancement of peristalsis and acceleration of gastric, small intestinal, and colonic transit.[1]

Newer generation 5-HT4 receptor agonists, such as prucalopride, velusetrag, and YH12852, exhibit high selectivity for the 5-HT4 receptor, which minimizes off-target effects and improves their safety profile, particularly concerning cardiovascular health.

Comparative Analysis with Alternative Therapies

The following table summarizes the mode of action of 5-HT4 receptor agonists compared to other drug classes used in the management of gastrointestinal motility disorders like Irritable Bowel Syndrome with Constipation (IBS-C).

Drug ClassExample(s)Mechanism of ActionPrimary Therapeutic Effect
5-HT4 Receptor Agonists Prucalopride, Velusetrag, YH12852Selective activation of 5-HT4 receptors, leading to enhanced acetylcholine release.Increased gastrointestinal motility and prokinetic effects.
Guanylate Cyclase-C Agonists Linaclotide, PlecanatideActivate guanylate cyclase-C on the luminal surface of intestinal enterocytes, increasing intracellular and extracellular cGMP.Increased intestinal fluid secretion and accelerated transit.
Chloride Channel Activators LubiprostoneActivates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells.Increased chloride-rich fluid secretion into the intestine, softening stool and increasing motility.
Dopamine D2 Receptor Antagonists ItoprideAntagonizes D2 receptors, leading to increased acetylcholine release, and inhibits acetylcholinesterase.Enhanced gastric emptying and upper gastrointestinal motility.
Opioid Receptor Modulators EluxadolineActs as a mixed µ-opioid receptor agonist and delta-opioid receptor antagonist in the gut.Reduces abdominal pain and diarrhea in IBS-D.

Experimental Validation of 5-HT4 Receptor Agonist Activity

The mode of action of 5-HT4 receptor agonists is validated through a series of in vitro and in vivo experiments. These assays are crucial for determining the potency, selectivity, and functional effects of a novel compound.

Key Experimental Protocols

1. Receptor Binding Assays:

  • Objective: To determine the affinity and selectivity of the compound for the 5-HT4 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human 5-HT4 receptor are prepared from a stable cell line (e.g., CHO-K1).

    • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]GR113808) in the presence of varying concentrations of the test compound.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

  • Selectivity Profiling: The compound is also tested against a panel of other receptors, ion channels, and enzymes to assess its off-target binding.

2. Functional Assays (cAMP Accumulation Assay):

  • Objective: To measure the agonist activity of the compound by quantifying the downstream signaling event (cAMP production).

  • Methodology:

    • Cell Culture: Cells expressing the 5-HT4 receptor are cultured in appropriate media.

    • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or a β-lactamase reporter system.

    • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency.

3. In Vivo Models of Gastrointestinal Motility:

  • Objective: To evaluate the prokinetic effects of the compound in a living organism.

  • Methodology (Example: Guinea Pig Distal Colon Motility):

    • Tissue Preparation: The distal colon is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution.

    • Contractility Measurement: The contractile activity of the colon is recorded using an isometric force transducer.

    • Compound Administration: The test compound is added to the organ bath, and changes in contractile force and frequency are measured.

    • Antagonist Confirmation: The specificity of the effect is confirmed by administering a 5-HT4 receptor antagonist (e.g., GR113808), which should block the effects of the test compound.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of 5-HT4 receptor agonists and the workflow for their experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4_Agonist 5-HT4 Agonist (e.g., this compound) 5HT4_Receptor 5-HT4 Receptor 5HT4_Agonist->5HT4_Receptor Binds to G_Protein Gs Protein 5HT4_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Acetylcholine Release PKA->Neurotransmitter_Release Phosphorylates targets leading to GI_Motility Increased GI Motility Neurotransmitter_Release->GI_Motility

Caption: Signaling pathway of a 5-HT4 receptor agonist.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_outcome Outcome Binding_Assay Receptor Binding Assay (Affinity & Selectivity) Potency Determine Potency (EC50/IC50) Binding_Assay->Potency Safety Evaluate Safety Profile (Off-target effects) Binding_Assay->Safety Functional_Assay Functional Assay (cAMP Accumulation) Functional_Assay->Potency Animal_Model Animal Models of GI Motility Efficacy Assess Efficacy (Prokinetic Effect) Animal_Model->Efficacy Animal_Model->Safety

Caption: Experimental workflow for validating a 5-HT4 receptor agonist.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Lintopride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Lintopride, a compound understood to be Itopride based on available safety data. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), Itopride is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, preventing its release into the environment is a primary concern[2].

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat or impervious clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts are generated.

Segregation and Containerization of this compound Waste

Proper segregation and containment are the first steps in the disposal process. This ensures that this compound waste is not mixed with other waste streams, which could lead to unforeseen chemical reactions or improper disposal.

Step-by-Step Containerization Protocol:

  • Isolate Waste: Keep this compound waste separate from other chemical and biological waste.

  • Use Designated Containers:

    • Solid Waste: Place solid this compound, contaminated materials (e.g., weighing paper, gloves), and empty containers into a clearly labeled, sealed, and durable container designated for chemical waste.

    • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert, non-combustible material like vermiculite or sand before placing it in the designated solid waste container. Do not discharge this compound solutions to sewer systems.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound (Itopride) Waste"

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from a laboratory setting.

Lintopride_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containerization cluster_disposal Final Disposal A Start: this compound Waste Generated B Wear Appropriate PPE A->B Safety First C Segregate this compound Waste B->C D Select Designated Waste Container C->D Isolate E Place Waste in Container D->E F Securely Seal and Label Container E->F Contain G Arrange for Waste Pickup F->G Store Safely H Transfer to Licensed Hazardous Waste Vendor G->H Follow Institutional Protocol I End: Compliant Disposal H->I

References

Essential Safety and Handling Guide for Lintopride (Itopride Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The information provided pertains to Itopride Hydrochloride. "Lintopride" may be a trade name, synonym, or potential misspelling. Researchers should confirm the identity of their specific compound and consult its specific Safety Data Sheet (SDS).

This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound (Itopride Hydrochloride). Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure. The following table summarizes the recommended equipment based on Safety Data Sheets.[1][2][3]

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[4][5]
Hands Chemical-Resistant GlovesImpermeable gloves such as butyl rubber are recommended. Gloves must be inspected before use and disposed of properly after handling the material.
Body Impervious Clothing / Lab CoatA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Suitable RespiratorUse in a well-ventilated area or under a chemical fume hood. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used. For higher-risk activities or in case of insufficient ventilation, a full-face respirator may be necessary.

Operational and Disposal Plans

Safe Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Ensure that a safety shower and an eyewash station are readily accessible.

General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and moisture exposure.

  • Store away from direct sunlight and sources of ignition.

  • Recommended storage temperatures may vary; consult the specific product's insert, with some sources suggesting refrigeration (2-8°C) or freezing (-20°C).

Disposal Plan

This compound (Itopride Hydrochloride) is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is crucial to prevent environmental contamination.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes), in a suitable, clearly labeled, and sealed container.

  • Disposal Method:

    • The primary and recommended method of disposal is to use a licensed hazardous material disposal company.

    • An alternative is chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not dispose of this compound down the drain or into any water systems. All disposals must be in accordance with federal, state, and local regulations.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Workflow

Spill_Response_Workflow cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE: - Respirator - Goggles - Impervious Clothing - Chemical-Resistant Gloves evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent spread and entry into drains) ventilate->contain solid_spill Solid Spill: Sweep up carefully (Avoid creating dust) contain->solid_spill If Solid liquid_spill Liquid Spill: Absorb with inert material (e.g., diatomite, universal binders) contain->liquid_spill If Liquid collect Collect Contaminated Material (Place in a sealed container for disposal) solid_spill->collect liquid_spill->collect decontaminate Decontaminate Spill Area (Scrub with alcohol) collect->decontaminate dispose Dispose of Waste (As per hazardous material protocol) decontaminate->dispose

Caption: Workflow for managing an accidental spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lintopride
Reactant of Route 2
Reactant of Route 2
Lintopride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.